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  • Product: 2-Amino-4-hexenoic acid
  • CAS: 28024-56-8

Core Science & Biosynthesis

Foundational

Unraveling the 2-Amino-4-Hexenoic Acid Biosynthesis Pathway in Streptomyces: A Technical Guide to Ilamycin/Rufomycin Assembly

Executive Summary The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics with unconventional mechanisms of action. Ilamycins and rufomycins, cyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics with unconventional mechanisms of action. Ilamycins and rufomycins, cyclic heptapeptides produced by marine-derived Streptomyces atratus, have emerged as potent anti-TB agents targeting the ClpC1 ATPase [1]. A defining structural feature of these molecules is the presence of rare, non-proteinogenic amino acids, most notably L-2-amino-4-hexenoic acid (AHA) , also known as trans-2-crotylglycine [2].

The biosynthesis of AHA represents a fascinating intersection of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) logic. This whitepaper dissects the enzymatic cascade responsible for AHA biosynthesis, providing actionable protocols, mechanistic causality, and self-validating experimental frameworks for researchers in natural product biosynthesis and drug engineering.

Section 1: The Biosynthetic Logic of 2-Amino-4-Hexenoic Acid

The assembly of AHA is governed by a dedicated sub-cluster within the ruf (rufomycin) or ila (ilamycin) biosynthetic gene clusters (BGCs)[1, 2]. Unlike standard amino acids derived from primary metabolism, AHA is constructed de novo via a specialized Type I PKS pathway before being incorporated into the peptide scaffold [3].

Carbon Backbone Assembly (RufE/RufF)

The pathway initiates with RufE , a trimodular Type I PKS, and RufF , a discrete thioesterase. RufE utilizes simple acyl-CoA precursors (e.g., acetyl-CoA and malonyl-CoA) to synthesize the C6 carbon backbone. The thioesterase RufF subsequently cleaves the intermediate from the acyl carrier protein (ACP), releasing trans-4-hexenoic acid [2].

  • Causality Insight: The reliance on a PKS system for an amino acid precursor is rare. It allows Streptomyces to generate highly tailored aliphatic chains with specific stereochemistry (the trans-double bond) that cannot be achieved via standard amino acid metabolic flux.

Oxidation to a Keto Acid (RufC)

The aliphatic trans-4-hexenoic acid is then functionalized by RufC , a cytochrome P450 monooxygenase. RufC catalyzes the hydroxylation and subsequent oxidation at the C2 position, yielding trans-2-oxo-4-hexenoic acid [2].

Transamination (RufI)

The final step in generating the free amino acid is executed by RufI , a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase. RufI converts the C2 keto group of trans-2-oxo-4-hexenoic acid into an alpha-amino group, finalizing the synthesis of L-2-amino-4-hexenoic acid (AHA) [2, 3].

NRPS Incorporation (RufT/IlaS)

Once synthesized, AHA is recognized by a highly specific adenylation (A) domain within the terminal module of the heptamodular NRPS (RufT or IlaS). It is activated, tethered to the peptidyl carrier protein (PCP), and incorporated as the final residue before macrocyclization [4].

AHAPathway AcCoA Acetyl-CoA / Malonyl-CoA T4HA trans-4-hexenoic acid AcCoA->T4HA RufE (PKS) & RufF (TE) T2O4HA trans-2-oxo-4-hexenoic acid T4HA->T2O4HA RufC (P450 Oxidation) AHA L-2-amino-4-hexenoic acid (AHA) T2O4HA->AHA RufI (Transamination) Peptide Rufomycin / Ilamycin AHA->Peptide RufT/IlaS (NRPS Assembly)

Enzymatic cascade of 2-amino-4-hexenoic acid biosynthesis and peptide incorporation.

Section 2: Quantitative Data & Enzyme Summary

To facilitate rapid reference and comparison, the quantitative and functional data of the key enzymes involved in AHA biosynthesis are summarized below.

Gene / EnzymeEnzyme FamilySubstrateProductBiosynthetic Role
RufE / IlaE Type I PKS (Trimodular)Acetyl-CoA, Malonyl-CoAPKS-bound intermediateAssembles the C6 aliphatic carbon backbone.
RufF / IlaF Thioesterase (TE)PKS-bound intermediatetrans-4-hexenoic acidCleaves the intermediate from the ACP domain.
RufC / IlaC Cytochrome P450trans-4-hexenoic acidtrans-2-oxo-4-hexenoic acidCatalyzes C2 hydroxylation and oxidation.
RufI / IlaI Aminotransferasetrans-2-oxo-4-hexenoic acidL-2-amino-4-hexenoic acidPLP-dependent transamination to form AHA.
RufT / IlaS NRPS (Heptamodular)L-2-amino-4-hexenoic acidCyclic HeptapeptideAdenylates and incorporates AHA into the peptide.

Section 3: Self-Validating Experimental Methodologies

To rigorously establish a biosynthetic pathway, one must move beyond bioinformatic prediction. The following protocols detail the self-validating experimental frameworks used to confirm the AHA pathway.

Protocol 1: Genetic Inactivation and Chemical Complementation

Objective: To confirm the in vivo role of RufI (or RufE/RufC) in AHA biosynthesis. Causality & Logic: Simple gene deletion can cause polar effects, inadvertently silencing downstream genes. To definitively prove that a gene's absence halts production specifically due to the lack of its product, we must rescue the mutant phenotype by exogenously feeding the missing intermediate (chemical complementation) [1].

Step-by-Step Workflow:

  • Vector Construction: Assemble a disruption plasmid using a non-replicating vector backbone containing an apramycin resistance cassette flanked by ~2 kb homologous regions upstream and downstream of the target gene (rufI).

  • Conjugation: Transform the plasmid into the methylation-deficient E. coli ET12567/pUZ8002.

    • Rationale:Streptomyces possess robust restriction-modification systems; passing the DNA through ET12567 prevents restriction cleavage upon entry into S. atratus [4].

  • Mutant Isolation: Conjugate the E. coli with S. atratus spores. Select for double-crossover recombinants on ISP4 agar supplemented with apramycin and nalidixic acid (to selectively kill E. coli).

  • Fermentation & Analysis: Cultivate the ΔrufI mutant in R5a production medium for 7 days. Extract the broth with ethyl acetate, concentrate, and analyze via LC-MS/MS.

    • Expected Result: Complete loss of ilamycin/rufomycin production.

  • Chemical Complementation: Supplement the ΔrufI mutant culture with 1 mM synthetic L-2-amino-4-hexenoic acid (AHA) at the time of inoculation.

  • Validation: Re-analyze the extract via LC-MS/MS.

    • Expected Result: Restoration of the wild-type production profile, unequivocally validating RufI's role as the terminal enzyme in AHA synthesis.

Workflow WT Wild-Type S. atratus Mutant Generate ΔrufI Mutant WT->Mutant Homologous Recombination Analysis LC-MS: Loss of Production Mutant->Analysis Fermentation Feeding Feed Synthetic AHA Analysis->Feeding Chemical Complementation Restoration LC-MS: Production Restored Feeding->Restoration Validates Pathway

Experimental workflow for validating the AHA biosynthetic pathway via chemical complementation.

Protocol 2: In Vitro Reconstitution of RufI Transaminase Activity

Objective: To biochemically validate the conversion of trans-2-oxo-4-hexenoic acid to AHA. Causality & Logic: While in vivo knockouts prove necessity, in vitro assays prove sufficiency and direct catalytic function by isolating the enzyme from the complex metabolic background of the cell.

Step-by-Step Workflow:

  • Protein Expression: Clone rufI into pET28a(+) and transform into E. coli BL21(DE3). Induce expression with 0.1 mM IPTG at 16°C for 16 hours to ensure proper folding of the soluble protein.

  • Purification: Purify the N-terminal His-tagged RufI using Ni-NTA affinity chromatography. Desalt the protein into a 50 mM Tris-HCl (pH 8.0) buffer containing 10% glycerol.

  • Reaction Assembly: Prepare a 100 μL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 2 mM trans-2-oxo-4-hexenoic acid (substrate), 10 mM L-glutamate (amino donor), 0.1 mM PLP (essential cofactor for transaminases), and 10 μM purified RufI.

  • Incubation & Quenching: Incubate at 30°C for 2 hours. Quench the reaction by adding an equal volume of ice-cold methanol. Centrifuge at 12,000 x g for 10 minutes to pellet precipitated proteins.

  • Detection: Derivatize the supernatant with Marfey's reagent (FDAA) to facilitate UV detection and chiral resolution. Analyze via HPLC (C18 column, 340 nm).

    • Expected Result: Emergence of a peak corresponding to the FDAA-derivatized L-AHA standard, confirming direct transamination.

Section 4: Future Perspectives in Drug Development

Understanding the AHA biosynthetic pathway unlocks new avenues for synthetic biology and drug development. By engineering the substrate specificity of the RufT/IlaS adenylation domains or feeding unnatural AHA analogs to pathway-deficient mutants (mutasynthesis), researchers can generate novel ilamycin derivatives [4]. This approach has already yielded halogenated and dinitro-containing ilamycin variants with optimized pharmacological profiles, potent antitubercular activity (MICs ~0.30 μM), and drastically reduced cytotoxicity [4, 5].

References

  • Title: Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents.
  • Title: Identification and characterization of a bacterial cytochrome P450 monooxygenase catalyzing the 3-nitration of tyrosine in rufomycin biosynthesis.
  • Title: Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity.
  • Title: Efficient Mutasynthesis of “Non-Natural” Antitubercular Ilamycins with Low Cytotoxicity.
  • Title: Characterization of Regulatory and Transporter Genes in the Biosynthesis of Anti-Tuberculosis Ilamycins and Production in a Heterologous Host.
Exploratory

The Role of L-2-Amino-4-hexenoic Acid in Ilamycin and Rufomycin Biosynthesis: A Technical Whitepaper

Executive Summary Ilamycins and rufomycins are synonymous classes of marine-derived cyclic heptapeptides produced by Streptomyces atratus and related species[1]. These secondary metabolites have garnered significant atte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ilamycins and rufomycins are synonymous classes of marine-derived cyclic heptapeptides produced by Streptomyces atratus and related species[1]. These secondary metabolites have garnered significant attention in drug development due to their potent anti-mycobacterial activity against multidrug-resistant Mycobacterium tuberculosis (Mtb). Their mechanism of action is highly specific: they target and dysregulate the N-terminal domain of the ClpC1 unfoldase, a critical component of the essential ClpC1P1P2 protease complex[2].

The structural complexity and target affinity of these peptides are heavily dependent on the incorporation of rare, non-proteinogenic amino acids. Among these, (2S,4E)-2-amino-4-hexenoic acid (L-AHA) —also known as trans-2-crotylglycine—plays a foundational role. This whitepaper provides an in-depth technical analysis of the biosynthetic assembly, structural significance, and self-validating experimental workflows used to interrogate the role of L-AHA in ilamycin/rufomycin production.

Molecular Assembly Line: Biosynthesis of L-AHA

Unlike standard proteinogenic amino acids derived from primary metabolism, L-AHA is synthesized via a dedicated hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway.

The biosynthesis of L-AHA is initiated by a type I PKS system. In the ilamycin gene cluster, this is driven by the ilaE gene, whereas in the rufomycin cluster, the homologous rufE and rufF genes form a trimodular PKS[3][4]. These enzymes catalyze the condensation and subsequent reduction/dehydration of acetyl-CoA and malonyl-CoA precursors to form trans-4-hexenoic acid[4].

Following the construction of the carbon backbone, a pyridoxal phosphate (PLP)-dependent aminotransferase (e.g., RufI) catalyzes the transamination of the intermediate, yielding the final L-AHA building block[4]. Finally, the heptamodular NRPS assembly line (e.g., RufT) activates L-AHA via its adenylation domain at module 7, tethering it to the peptidyl carrier protein before macrocyclization with the N-prenyl-tryptophan residue at position 1[4].

AHABiosynthesis AcCoA Acetyl-CoA / Malonyl-CoA (Precursors) PKS RufE / RufF (or IlaE) Type I PKS Elongation AcCoA->PKS condensation Hexenoic trans-4-hexenoic acid (Intermediate) PKS->Hexenoic reduction/dehydration Transaminase RufI / Ila... Transamination Hexenoic->Transaminase amination LAHA L-2-amino-4-hexenoic acid (L-AHA) Transaminase->LAHA PLP-dependent NRPS RufT / Ila NRPS Module 7 Incorporation LAHA->NRPS adenylation & thiolation Rufomycin Ilamycin / Rufomycin (Cyclic Heptapeptide) NRPS->Rufomycin macrocyclization

Biosynthetic pathway of L-2-amino-4-hexenoic acid (AHA) and its NRPS incorporation.

Translational Impact: AHA in Target Binding

The inclusion of L-AHA is not merely a biosynthetic curiosity; it is a structural imperative. The rigid, unsaturated aliphatic side chain of L-AHA projects outward from the cyclic heptapeptide core, facilitating essential hydrophobic packing against the N-terminal domain of the ClpC1 target[5].

Recent modular solid-phase total synthesis efforts have successfully incorporated synthetic L-AHA into rufomycin congeners[6]. These studies confirm that the specific (2S, 4E) stereochemistry of the hexenoic acid moiety restricts the conformational flexibility of the macrocycle, locking it into the bioactive geometry required for nanomolar target affinity[6].

Protocol Systems: Validating AHA's Role

To establish absolute causality in biosynthetic pathways, researchers must move beyond bioinformatic predictions. As Application Scientists, we rely on self-validating experimental systems. Below are two field-proven methodologies used to interrogate the origin and function of L-AHA.

Protocol 1: Isotope-Labeled Precursor Feeding and NMR Tracking
  • Rationale: To definitively prove that the L-AHA carbon backbone is assembled via PKS machinery (rather than amino acid degradation), we track the incorporation of intact acetate units. PKS assembly results in highly specific, alternating 13 C enrichment that can be mapped via NMR[3].

  • Step 1: Cultivate S. atratus SCSIO ZH16 in a chemically defined minimal medium to deplete endogenous carbon pools.

  • Step 2: Supplement the culture with 2 mM of [1,2−13C2​] -sodium acetate at 24, 48, and 72 hours post-inoculation to ensure steady-state availability during the exponential production phase.

  • Step 3: Harvest the fermentation broth at day 7. Extract the metabolites with ethyl acetate and purify the dominant congener (e.g., Ilamycin B2) using semi-preparative HPLC.

  • Step 4: Acquire 13 C-NMR and 2D INADEQUATE spectra.

  • Validation: The observation of intact 13 C- 13 C coupling constants ( JCC​ ) within the L-AHA side chain (specifically C1-C2, C3-C4, C5-C6) provides irrefutable proof of its sequential assembly from intact acetate units via the IlaE/RufE PKS machinery[3].

Protocol 2: Targeted Gene Inactivation and Chemical Complementation
  • Rationale: Deleting the PKS gene (ilaE or rufE) should abolish L-AHA synthesis, thereby starving the NRPS module 7, halting the assembly line, and eliminating ilamycin production. Exogenous feeding of synthetic L-AHA must restore production, proving that the enzyme's only essential role in this pathway is L-AHA generation[3].

  • Step 1: Construct an in-frame deletion cassette for ilaE using the λ -Red recombination system, replacing the coding sequence with an apramycin resistance marker.

  • Step 2: Conjugate the knockout plasmid into wild-type S. atratus and isolate double-crossover mutants ( Δ ilaE).

  • Step 3: Culture the Δ ilaE mutant and perform LC-MS/MS analysis. Internal Negative Control: Confirm the complete absence of ilamycin congeners.

  • Step 4: In a parallel Δ ilaE culture, supplement the medium with 1 mM synthetic L-2-amino-4-hexenoic acid at the time of inoculation.

  • Step 5: Analyze the complemented culture via LC-MS/MS.

  • Validation: The restoration of the wild-type ilamycin peak profile confirms the specific metabolic bottleneck and validates the essentiality of L-AHA for macrocycle completion[3].

Workflow WT Wild-Type S. atratus (Produces Ilamycins) KO λ-Red Recombination (Target: ilaE / rufE) WT->KO genetic engineering Mutant ΔilaE Mutant (AHA-deficient) KO->Mutant isolate & verify Split Mutant->Split Control Negative Control (No Ilamycin) Split->Control mock vehicle Feed Chemical Complementation (Feed Exogenous L-AHA) Split->Feed add synthetic AHA Restore Restored Ilamycin Production (LC-MS/MS Confirmed) Feed->Restore in vivo incorporation

Self-validating workflow confirming the role of ilaE in AHA biosynthesis via targeted knockout.

Data Synthesis

To consolidate the functional landscape of L-AHA production and its ultimate impact on drug efficacy, the following tables summarize the genetic machinery and the bioactivity of AHA-containing congeners.

Table 1: Key Biosynthetic Genes for L-AHA Production in Streptomyces atratus

Gene (Ilamycin Cluster)Gene (Rufomycin Cluster)Enzyme FamilyCatalytic Function
ilaErufE / rufFType I Polyketide Synthase (PKS)Condensation and reduction of acyl-CoA precursors to trans-4-hexenoic acid
ila...rufIAminotransferasePLP-dependent transamination to form L-AHA
ilaNRPSrufTNon-Ribosomal Peptide SynthetaseAdenylation, thiolation, and incorporation of L-AHA at module 7

Table 2: Antimycobacterial Activity (MIC) of Selected Ilamycins/Rufomycins

CompoundStructural VariationMIC against M. tuberculosis H37Rv
Ilamycin E1L-AHA present; oxidized leucine~9.8 nM
Rufomycin 4L-AHA present; 6-hydroxypiperidin-2-one350 - 670 nM
Ilamycin C1L-AHA present< 1.3 μg/mL

Future Perspectives in Mutasynthesis

The inherent modularity of the NRPS assembly line—and the slightly relaxed substrate specificity of the module 7 adenylation domain—opens powerful avenues for synthetic biology[7]. By feeding synthetic L-AHA analogs (such as alkynyl- or azide-substituted hexenoic acids) to the Δ ilaE mutant, researchers can generate "non-natural" ilamycins via mutasynthesis[7]. These engineered congeners can serve as bio-orthogonal handles for click-chemistry, enabling the development of fluorescent ClpC1 probes for target validation or the creation of novel antibody-drug conjugates (ADCs) with minimized cytotoxicity.

References

  • Ma, J., et al. "Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents." Nature Communications, 2017.
  • Schirmeister, T., et al. "Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity." MDPI Marine Drugs, 2021.
  • "Identification and characterization of a bacterial cytochrome P450 monooxygenase catalyzing the 3-nitration of tyrosine in rufomycin biosynthesis." Journal of Biological Chemistry (PMC), 2020.
  • "Efficient Mutasynthesis of “Non-Natural” Antitubercular Ilamycins with Low Cytotoxicity." ACS Synthetic Biology, 2024.
  • "Rufomycins or Ilamycins: Naming Clarifications and Definitive Structural Assignments." ACS Omega (ResearchGate), 2020.
  • "Biosynthetic Interrogation of Soil Metagenomes Reveals Metamarin, an Uncommon Cyclomarin Congener with Activity against Mycobacterium tuberculosis." ACS Infectious Diseases, 2021.
  • "Modular Total Synthesis and Antimycobacterial Activity of Rufomycins." Journal of the American Chemical Society, 2024.

Sources

Foundational

Structural properties of nonproteinogenic amino acid 2-amino-4-hexenoic acid

An In-Depth Technical Guide to the Structural Properties of 2-Amino-4-Hexenoic Acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract Nonproteinogenic amino acids (NPAAs) represent a signi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Properties of 2-Amino-4-Hexenoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nonproteinogenic amino acids (NPAAs) represent a significant reservoir of chemical diversity that nature employs to construct complex and biologically potent specialized metabolites. Among these, 2-amino-4-hexenoic acid (AHA), an unsaturated six-carbon amino acid, serves as a critical building block in a range of natural products, notably the ilamycin/rufomycin family of cyclic peptide antibiotics.[1] Its unique structural features—a chiral center and a reactive double bond—confer specific conformational properties and functionalities to the parent molecules. This guide provides a comprehensive technical overview of the structural properties of 2-amino-4-hexenoic acid, detailing its physicochemical characteristics, biosynthesis, and the multi-platform analytical strategies required for its unambiguous characterization. We offer field-proven insights into the causality behind experimental choices, present detailed protocols for key analytical techniques, and discuss the implications of its structure for drug discovery and development.

Introduction: The Significance of a Rare Building Block

While the 20 canonical proteinogenic amino acids form the basis of protein structure, a vast world of over 500 other amino acids exists. These nonproteinogenic amino acids are not incorporated into proteins via ribosomal synthesis but are instead assembled by specialized enzymatic machinery, such as nonribosomal peptide synthetases (NRPSs).[1] The incorporation of NPAAs like 2-amino-4-hexenoic acid is a key evolutionary strategy used by microorganisms to create immense structural diversity and to bestow potent biological activities upon their metabolites.[1]

AHA is a notable component of the ilamycin and rufomycin families, cyclic heptapeptides produced by Streptomyces species that exhibit powerful anti-mycobacterial properties.[1] The presence of AHA's unsaturated alkyl side chain is crucial for the molecule's overall conformation and its biological target engagement. Understanding the precise structural properties of AHA is therefore fundamental to exploring the structure-activity relationships (SAR) of these natural products and for designing novel analogues with potentially enhanced therapeutic profiles.[1]

Molecular Structure and Physicochemical Properties

The fundamental identity of 2-amino-4-hexenoic acid is defined by its chemical formula, stereochemistry, and resulting physical properties. These attributes are the foundation for its reactivity, its role in larger molecules, and the analytical strategies required for its study.

Core Chemical Data

The essential physicochemical properties of 2-amino-4-hexenoic acid are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem CID 6441491[2]
Molecular Weight 129.16 g/mol Benchchem, PubChem[1][2]
IUPAC Name (E)-2-aminohex-4-enoic acidPubChem CID 6441491[2]
CAS Number 28024-56-8Benchchem, PubChem[1][2]
Canonical SMILES CC=CCNPubChem CID 57073816[3]
InChI Key OPOBBDXDRHKTJF-NSCUHMNNSA-NBenchchem, PubChem[1][2]
Stereochemical Complexity

The biological activity of natural products containing AHA is often strictly dependent on the precise stereochemistry of their constituent amino acids.[1] AHA possesses two key stereochemical features:

  • Chirality: The α-carbon (C2) is a chiral center, leading to the existence of D- and L-enantiomers ((2R)- and (2S)- configurations, respectively). The L-form, (2S)-2-amino-4-hexenoic acid, is the stereoisomer typically found in natural products like the ilamycins.[1]

  • Geometric Isomerism: The carbon-carbon double bond between C4 and C5 allows for cis/trans (or Z/E) isomerism. The trans (E) isomer is commonly produced during the biosynthesis of rufomycin.[1]

This stereochemical richness is a critical consideration in both total synthesis and analytical characterization, as different isomers can exhibit vastly different biological activities and metabolic fates. For instance, certain mutant strains of Pseudomonas putida can utilize DL-2-amino-cis-4-hexenoic acid for growth but are unable to metabolize the corresponding trans isomer, demonstrating the high specificity of enzymatic systems.[1]

Caption: Structure of (2S, 4E)-2-amino-4-hexenoic acid.

Biosynthesis and Chemical Synthesis

Natural Biosynthetic Pathway

Unlike primary metabolites, the formation of AHA is not part of common amino acid metabolism. It is intricately linked to the biosynthesis of the larger natural products it constitutes.[1] The carbon backbone is assembled via a polyketide synthase (PKS) pathway, which is then modified and ultimately incorporated into a peptide by an NRPS assembly line.[1]

The biosynthesis in the context of rufomycin provides a well-studied example:[1]

  • Chain Assembly: A trimodular type I PKS (enzymes RufE and RufF) synthesizes the initial six-carbon chain, producing trans-4-hexenoic acid.

  • Oxidation: A cytochrome P450 monooxygenase (RufC) catalyzes the oxidation of the C2 position to form trans-2-oxo-4-hexenoic acid.

  • Transamination: A transaminase enzyme mediates the final step, adding an amino group to the keto-acid intermediate to yield trans-2-amino-4-hexenoic acid.

  • Incorporation: The completed AHA molecule is then recognized and incorporated into the growing cyclic peptide by the NRPS machinery.

Biosynthesis_Workflow cluster_pks Polyketide Synthase (PKS) cluster_modification Enzymatic Modification cluster_nrps Nonribosomal Peptide Synthetase (NRPS) pks_start PKS Machinery (RufE, RufF) pks_product trans-4-hexenoic acid pks_start->pks_product Carbon chain assembly oxidation Cytochrome P450 (RufC) pks_product->oxidation keto_acid trans-2-oxo-4-hexenoic acid oxidation->keto_acid Oxidation at C2 transamination Transaminase keto_acid->transamination final_aha trans-2-amino-4-hexenoic acid transamination->final_aha Amination nrps NRPS Machinery final_aha->nrps peptide Final Cyclic Peptide (e.g., Rufomycin) nrps->peptide Incorporation

Caption: Biosynthetic pathway of 2-amino-4-hexenoic acid.

Chemical Synthesis Approaches

The controlled chemical synthesis of AHA and its isomers is essential for creating analogues to probe structure-activity relationships and for developing new compounds with improved pharmacological properties.[1] Stereoselective and stereospecific synthesis approaches are paramount to isolate the desired isomer with high purity. While numerous strategies exist for amino acid synthesis, methods for unsaturated variants often involve complex multi-step processes, such as those employing thermal rearrangements like the Claisen and Overman rearrangements, as have been patented for structurally related compounds like 4-amino-5-hexenoic acid.[4]

Structural Characterization: A Multi-Technique Approach

Unambiguous structural elucidation of 2-amino-4-hexenoic acid, whether isolated from a natural source or chemically synthesized, requires a combination of modern analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise chemical structure and connectivity of molecules in solution.[5] For AHA, both ¹H and ¹³C NMR, along with two-dimensional experiments, are indispensable.

Expertise & Causality: We use ¹H NMR to identify the types and number of protons and their immediate electronic environment. The chemical shifts of olefinic and allylic protons are highly diagnostic for the unsaturated side chain.[6] We then employ 2D correlation experiments like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks, which allows us to "walk" through the carbon skeleton and confirm the C2-C3-C4-C5-C6 connectivity, a method successfully used to elucidate the structure of related NPAAs.[7]

Protocol: ¹H and COSY NMR for Structural Confirmation

  • Sample Preparation: Dissolve ~5-10 mg of the purified AHA sample in 0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD) in a standard 5 mm NMR tube. D₂O is often preferred as it will exchange with the labile amine (NH₂) and carboxylic acid (OH) protons, simplifying the spectrum.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Expected regions: Olefinic protons (-CH=CH-) typically appear in the 5.2-5.8 ppm range. The α-proton (-CH(NH₂)-) will appear further downfield, and the allylic (-CH₂-) and terminal methyl (-CH₃) protons will be in the upfield aliphatic region.[6]

  • COSY Acquisition:

    • Set up a standard 2D ¹H-¹H COSY experiment. This experiment reveals which protons are spin-coupled to each other, typically those on adjacent carbons.

  • Data Interpretation:

    • In the COSY spectrum, look for a cross-peak between the α-proton and the C3 protons.

    • Identify a further cross-peak between the C3 protons and the C4 olefinic proton.

    • Confirm correlation from the C4 proton to the C5 proton, and finally from the C5 proton to the C6 methyl protons.

    • This continuous chain of correlations validates the linear C6 backbone of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is the workhorse for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.[8] For a polar, non-volatile molecule like an amino acid, coupling liquid chromatography with mass spectrometry (LC-MS) is the method of choice.[1]

Expertise & Causality: LC-MS allows for the separation of AHA from a complex mixture while providing high-accuracy mass data. Electrospray ionization (ESI) is a soft ionization technique ideal for amino acids, as it typically generates a prominent protonated molecular ion [M+H]⁺, directly confirming the molecular weight. Tandem MS (MS/MS) is then used to fragment this parent ion, and the resulting daughter ions provide clues about the molecule's substructures.

LCMS_Workflow Sample Sample Mixture LC Liquid Chromatography (e.g., Reverse Phase) Sample->LC Injection ESI Electrospray Ionization (ESI) LC->ESI Elution MS1 Mass Analyzer 1 (Selects [M+H]⁺) ESI->MS1 Ionization CID Collision Cell (Fragmentation) MS1->CID Isolation MS2 Mass Analyzer 2 (Detects Fragments) CID->MS2 Collision-Induced Dissociation Data Mass Spectrum MS2->Data Detection

Caption: General workflow for LC-MS/MS analysis.

Protocol: LC-MS/MS for Molecular Weight and Fragment Confirmation

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid to promote protonation.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Run a gradient elution from high aqueous content to high organic content (e.g., 5% to 95% acetonitrile in water) to elute the polar amino acid.

  • MS1 Scan:

    • As the compound elutes, perform a full scan in positive ion mode to find the m/z (mass-to-charge ratio) of the protonated molecular ion, [M+H]⁺. For AHA (MW 129.16), this should appear at ~130.1.

  • MS/MS Fragmentation:

    • In a subsequent run or using a data-dependent acquisition method, isolate the m/z 130.1 ion.

    • Fragment it using collision-induced dissociation (CID).

    • Common neutral losses for amino acids include H₂O (18 Da) and COOH₂ (46 Da). The fragmentation pattern will be specific to the AHA structure.

  • Data Analysis: Confirm that the exact mass from MS1 matches the theoretical mass of C₆H₁₁NO₂ and analyze the MS/MS fragments to support the proposed structure.

X-ray Crystallography

While NMR and MS can define the structure of a molecule in solution or the gas phase, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional atomic arrangement in the solid state.[9] It is the gold standard for confirming absolute stereochemistry.

Expertise & Causality: This technique works by directing X-rays at a single, high-quality crystal. The crystal lattice diffracts the X-rays in a specific pattern, which can be mathematically deconvoluted to generate a 3D electron density map, and thus a model of the atomic positions.[9] The primary challenge and the reason this technique is not always used first is the requirement of growing a suitable single crystal, which can be a difficult and time-consuming process.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Critical Step):

    • Dissolve the highly purified AHA in a minimal amount of a suitable solvent.

    • Slowly introduce a less-polar anti-solvent or allow for slow evaporation of the primary solvent over days or weeks.

    • Experiment with various solvent systems (e.g., water/ethanol, water/isopropanol) and temperatures to find conditions that yield single, diffraction-quality crystals (typically >0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head in the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam, rotating the crystal to collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the atomic positions.

    • Refine this model against the experimental data to achieve the best possible fit, resulting in a final, highly precise 3D structure that confirms bond lengths, bond angles, and absolute stereochemistry.

Conclusion and Future Directions

2-amino-4-hexenoic acid is a structurally fascinating NPAA whose importance lies in its role as a key component of biologically active natural products. Its structural characterization is not a trivial matter and relies on a synergistic application of NMR for connectivity, mass spectrometry for molecular weight and fragmentation, and X-ray crystallography for absolute stereochemical confirmation.

For drug development professionals, understanding these structural nuances is paramount. The synthesis of analogues—halogenated derivatives, for example, or stereoisomers not found in nature—is a critical step in probing the SAR of the parent natural products.[1] By modifying the AHA unit, it may be possible to design novel therapeutics with improved potency, selectivity, or pharmacokinetic properties. The detailed analytical protocols provided herein serve as a robust framework for researchers engaged in the discovery, synthesis, and characterization of molecules containing this unique and valuable chemical scaffold.

References

  • 2-Amino-4-hexenoic acid | C6H11NO2 | CID 6441491. PubChem, National Institutes of Health. [Link]

  • Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck. Taylor & Francis Online. [Link]

  • (2S)-2-Aminohex-4-enoic acid | C6H11NO2 | CID 57073816. PubChem, National Institutes of Health. [Link]

  • Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck. Taylor & Francis Online. [Link]

  • Solid-State 17O NMR of Amino Acids. Department of Biochemistry, University of Oxford. [Link]

  • Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. ResearchGate. [Link]

  • Novel process for preparing 4-amino-5-hexenoic acid. European Patent Office. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]

  • Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]

  • Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Technical Disclosure Commons. [Link]

  • Corrected figures. [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC, National Institutes of Health. [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]

  • 7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]

  • X-ray crystal structure of 2·HC2O4− in the (a) (010) and (b) (100) crystallographic planes. [Link]

Sources

Exploratory

Natural occurrence of L-2-amino-4-hexenoic acid in marine bacteria

Title: Unlocking Marine Chemical Diversity: The Natural Occurrence and Biosynthesis of L-2-Amino-4-Hexenoic Acid in Anti-Tubercular Ilamycins Executive Synopsis The urgent global demand for novel antimicrobial agents, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking Marine Chemical Diversity: The Natural Occurrence and Biosynthesis of L-2-Amino-4-Hexenoic Acid in Anti-Tubercular Ilamycins

Executive Synopsis

The urgent global demand for novel antimicrobial agents, particularly against multi-drug-resistant Mycobacterium tuberculosis (MDR-TB), has driven drug development professionals to explore underexplored ecological niches. Marine actinobacteria, specifically deep-sea derived Streptomyces species, have emerged as prolific producers of structurally unprecedented secondary metabolites. Among these, the cyclic heptapeptides known as ilamycins (or rufomycins) stand out due to their potent anti-mycobacterial activity and unique structural composition.

A defining feature of the most active ilamycin analogs is the natural incorporation of L-2-amino-4-hexenoic acid (L-AHA) , a rare, non-proteinogenic γ,δ -unsaturated amino acid[1]. This technical guide provides an in-depth analysis of the natural occurrence of L-AHA in marine bacteria, the mechanistic rationale behind its biosynthesis, and self-validating experimental workflows for the isolation and engineering of L-AHA-containing therapeutics.

Biological Context & Mechanism of Action

L-AHA was first identified in the early 1960s but has seen a massive resurgence in interest following the discovery of deep-sea derived Streptomyces atratus strains, such as SCSIO ZH16[2]. These marine bacteria utilize massive Non-Ribosomal Peptide Synthetase (NRPS) gene clusters to assemble cyclic peptides that incorporate L-AHA alongside other unusual building blocks like L-3-nitrotyrosine and N-prenyl-tryptophan[3].

The Causality of Structural Design: Why do marine bacteria expend immense cellular energy to synthesize and incorporate L-AHA? The presence of the γ,δ -unsaturated aliphatic side chain of L-AHA at the N-terminus of the cyclic scaffold is not a random evolutionary artifact. It dictates the precise three-dimensional conformation of the macrocycle. This specific geometry is strictly required for the ilamycin molecule to tightly bind the N-terminal domain of ClpC1 (ClpC1-NTD) , an essential AAA+ ATPase in M. tuberculosis[4]. By binding ClpC1, ilamycins disrupt the ClpC1-ClpP1-ClpP2 protease complex, leading to catastrophic dysregulation of intracellular protein degradation and rapid mycobacterial cell death.

Pathway N1 Streptomyces atratus SCSIO ZH16 N2 NRPS Gene Cluster (ilaA-ilaR) N1->N2 Transcriptional Activation N3 L-AHA Biosynthesis N2->N3 Precursor Generation N4 Heptapeptide Assembly (Ilamycin Scaffold) N2->N4 Modular Catalysis N3->N4 L-AHA Incorporation N5 ClpC1-NTD Target (M. tuberculosis) N4->N5 Secretion & Binding

Biosynthetic assembly of L-AHA-containing ilamycins and their molecular target.

Quantitative Data: Structure-Activity Relationships

The integration of L-AHA into the ilamycin core is highly conserved among the most potent analogs. The table below summarizes the quantitative minimum inhibitory concentrations (MIC) of key L-AHA-containing ilamycins isolated from marine S. atratus against M. tuberculosis H37Rv.

CompoundSource StrainKey Non-Proteinogenic Amino AcidsMIC vs M. tuberculosis H37Rv (nM)
Ilamycin E1 S. atratus SCSIO ZH16 Δ ilaRL-AHA, L-3-nitrotyrosine9.8[3]
Ilamycin E2 S. atratus SCSIO ZH16 Δ ilaRL-AHA, L-3-nitrotyrosine9.8[2]
Ilamycin J S. atratus SCSIO ZH16 Δ ilaRL-AHA, L-3-nitrotyrosine9.6[3]
Rufomycin 4 S. atratus (Wild Type)L-AHA, N-prenyl-Trp~15.0[4]

Self-Validating Experimental Protocol: Isolation & Engineering

To harness L-AHA-containing peptides for drug development, researchers must overcome the historically low fermentation titers of wild-type marine strains. The following protocol details a self-validating workflow for the genetic derepression, scale-up, and targeted isolation of these compounds[2],[5].

Phase 1: Genetic Derepression (The Causality of Strain Engineering)
  • Rationale: In wild-type S. atratus SCSIO ZH16, the ila biosynthetic gene cluster is tightly regulated by a TetR-family transcriptional repressor encoded by the ilaR gene. By executing an in-frame deletion of ilaR ( Δ ilaR), we remove this bottleneck, forcing constitutive expression of the NRPS machinery and boosting ilamycin production by over 100-fold.

  • Methodology: Utilize CRISPR-Cas9 or homologous recombination via a suicide vector (e.g., pKC1139) to construct the S. atratus SCSIO ZH16 Δ ilaR mutant. Validate the knockout via PCR and genomic sequencing.

Phase 2: Scale-Up Fermentation
  • Methodology: Cultivate the Δ ilaR mutant in 200 L of modified Amidon broth (optimized for marine actinobacteria with artificial seawater) at 28°C for 7 days.

  • Extraction: Centrifuge the culture to separate the mycelia from the supernatant. Extract the mycelial cake with acetone and the supernatant with ethyl acetate. Combine and concentrate under reduced pressure to yield a crude organic extract.

Phase 3: LC-MS Guided Fractionation (Self-Validating QC)
  • Rationale: Blind fractionation often leads to the isolation of inactive, highly abundant primary metabolites. To ensure a self-validating system, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is used as an absolute gatekeeper.

  • Methodology:

    • Subject the crude extract to open silica gel column chromatography.

    • QC Check: Analyze each fraction via LC-MS. Only advance fractions exhibiting the characteristic exact mass signatures of L-AHA-containing ilamycins (e.g., [M+H]+ m/z ~1000-1100 range, specifically looking for the L-AHA fragmentation pattern). Fractions failing this mass-validation are immediately discarded.

Phase 4: Preparative Purification & Structural Elucidation
  • Methodology: Purify the validated fractions using semi-preparative Reversed-Phase HPLC (C18 column, 5 μ m, 10 × 250 mm) utilizing a gradient of acetonitrile/water (containing 0.1% formic acid).

  • Validation: Confirm the presence of the L-AHA moiety using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The γ,δ -double bond of L-AHA will present distinct olefinic proton signals in the 1 H-NMR spectrum (typically around δ 5.3–5.6 ppm), and HSQC/HMBC correlations will definitively map the connectivity of the hexenoic acid side chain[4].

Protocol S1 Strain Cultivation (Deep-Sea Isolate) S2 ilaR Gene Knockout (Derepression) S1->S2 Genetic Engineering S3 200L Fermentation (Metabolite Scale-Up) S2->S3 Titer Enhancement S4 LC-MS Guided Fractionation (Self-Validating QC) S3->S4 Crude Extraction S5 Preparative HPLC & NMR Elucidation S4->S5 Target Isolation

Self-validating workflow for the isolation and purification of ilamycin analogs.

Conclusion

The natural occurrence of L-2-amino-4-hexenoic acid in marine bacteria represents a masterclass in evolutionary chemical engineering. By embedding this rare unsaturated amino acid into the ilamycin macrocycle, Streptomyces atratus achieves highly specific, nanomolar inhibition of mycobacterial proteostasis. For drug development professionals, mastering the genetic derepression and LC-MS guided isolation of these compounds provides a robust, scalable pathway to next-generation anti-tuberculosis therapeutics.

References

  • Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents. Nature Communications. 2

  • Antitubercular Ilamycins from Marine-Derived Streptomyces atratus SCSIO ZH16 Δ ilaR. Journal of Natural Products (ACS Publications). 5

  • Recent Advances in Polypeptide Antibiotics Derived from Marine Microorganisms. Marine Drugs (PMC/NIH). 3

  • Rufomycins or Ilamycins: Naming Clarifications and Definitive Structural Assignments. Journal of Natural Products (ACS Publications). 4

  • L-2-Amino-4-Hexenoic Acid in Ilamycins. The Journal of Antibiotics (J-Stage). 1

Sources

Foundational

Enzymatic Machinery for L-2-Amino-4-Hexenoic Acid Formation: A Paradigm in Non-Proteinogenic Amino Acid Biosynthesis

Executive Summary The incorporation of non-proteinogenic amino acids into nonribosomal peptides (NRPs) is a primary evolutionary strategy used by microorganisms to confer structural rigidity, target specificity, and prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-proteinogenic amino acids into nonribosomal peptides (NRPs) is a primary evolutionary strategy used by microorganisms to confer structural rigidity, target specificity, and proteolytic resistance to secondary metabolites. L-2-amino-4-hexenoic acid (AHA) is a rare, specialized building block exclusively found in the potent anti-tuberculosis marine cyclopeptides known as ilamycins (or rufomycins)[1]. This whitepaper provides an in-depth technical analysis of the polyketide synthase (PKS) and tailoring enzyme machinery responsible for AHA biosynthesis. Designed for researchers and drug development professionals, this guide deconstructs the enzymatic cascade, details self-validating experimental workflows, and provides quantitative insights for metabolic engineering.

Introduction: The Structural Mandate of AHA

Ilamycins and rufomycins are cyclic heptapeptides produced by deep-sea derived Streptomyces atratus strains. They exhibit extraordinary nanomolar bactericidal activity against multidrug-resistant Mycobacterium tuberculosis (Mtb) by targeting the ClpC1 ATPase, an essential component of the mycobacterial protein quality control system[2].

The structural uniqueness of ilamycins relies heavily on three non-canonical amino acids: N-prenyl-tryptophan, 3-nitrotyrosine, and L-2-amino-4-hexenoic acid (AHA)[1]. Unlike standard amino acids derived from primary metabolic pools, AHA is assembled de novo via a dedicated hybrid PKS-NRPS (Nonribosomal Peptide Synthetase) pathway. Understanding the enzymatic machinery that forms AHA is critical for two reasons:

  • Mutasynthesis: Hijacking this pathway allows for the engineered production of novel ilamycin analogs with optimized pharmacokinetic profiles.

  • Yield Optimization: The AHA biosynthetic cassette is often the rate-limiting step in ilamycin fermentation; targeted promoter engineering of these genes can drastically increase titers[3].

Core Enzymatic Machinery for AHA Formation

The biosynthesis of AHA is a masterclass in convergent enzymatic logic, merging polyketide chain elongation with precise oxidative and transamination tailoring steps[4]. The process is governed by a specific operon within the ila (or ruf) biosynthetic gene cluster (BGC).

Carbon Backbone Assembly via Type I PKS (IlaE)

The carbon skeleton of AHA is not derived from amino acid metabolism but is built from scratch by IlaE (annotated as RufE in rufomycin BGCs), an unusual trimodular Type I Polyketide Synthase[3]. IlaE utilizes simple acyl-CoA precursors (acetyl-CoA and malonyl-CoA) to construct a C6 aliphatic chain. The final intermediate of this elongation is a trans-4-hexenoic acid derivative that remains covalently tethered to the acyl carrier protein (ACP) domain of the PKS.

Alpha-Oxidation by Cytochrome P450 (IlaD)

Once the C6 chain is formed, it must be functionalized to become an amino acid precursor. IlaD (RufC), a highly specific cytochrome P450 monooxygenase, catalyzes a four-electron continuous oxidation at the α -position of the ACP-tethered hexenoic acid[4]. This precise oxidation converts the aliphatic α -carbon into a keto group, generating trans-2-oxo-4-hexenoyl-ACP. The tethering to the ACP is crucial here, as it protects the highly reactive α -keto intermediate from premature degradation.

Stereoselective Transamination (IlaH)

The conversion of the α -keto group to an α -amino group is executed by IlaH (RufI), a pyridoxal phosphate (PLP)-dependent aminotransferase[4]. IlaH exhibits strict stereocontrol, installing the amino group to yield the (2S) configuration, forming L-2-amino-4-hexenoyl-ACP.

Thioesterase Release and NRPS Incorporation (IlaF & IlaT)

To transition from the PKS machinery to the NRPS assembly line, the AHA unit must be cleaved from the ACP. IlaF (RufF), a discrete Type II thioesterase, hydrolyzes the thioester bond, releasing free L-2-amino-4-hexenoic acid into the intracellular pool[4]. Subsequently, the adenylation (A) domain of the heptamodular NRPS IlaT (RufS) specifically recognizes, activates, and incorporates the free AHA into the growing cyclic peptide[3].

AHABiosynthesis AcCoA Acyl-CoA Precursors (Acetyl-CoA / Malonyl-CoA) Hexenoic trans-4-hexenoyl-ACP AcCoA->Hexenoic IlaE (Type I PKS) Chain Elongation Keto trans-2-oxo-4-hexenoyl-ACP Hexenoic->Keto IlaD (Cytochrome P450) α-Oxidation AminoACP L-2-amino-4-hexenoyl-ACP Keto->AminoACP IlaH (Aminotransferase) Transamination AHA L-2-amino-4-hexenoic acid (Free AHA) AminoACP->AHA IlaF (Type II TE) Hydrolysis Ilamycin Ilamycin Heptapeptide (Bioactive Product) AHA->Ilamycin IlaT (NRPS) Peptide Assembly

Enzymatic cascade for L-AHA biosynthesis and integration into ilamycin.

Experimental Protocols: Validating the Biosynthetic Machinery

As application scientists, we must ensure that assigned gene functions are rigorously validated. The following step-by-step methodology outlines a self-validating system using in vivo gene inactivation coupled with chemical complementation. This approach rules out polar effects (where knocking out one gene accidentally silences downstream genes) and definitively proves enzymatic function[2].

Protocol: In Vivo Gene Inactivation and Chemical Complementation

Objective: To confirm the essential role of ilaE in AHA formation and ilamycin biosynthesis.

  • Vector Construction (CRISPR/Cas9):

    • Causality: Traditional homologous recombination leaves antibiotic resistance scars that can cause polar effects. CRISPR/Cas9 allows for markerless, in-frame deletions.

    • Action: Design two single guide RNAs (sgRNAs) targeting the upstream and downstream regions of the ilaE gene. Clone these into a Streptomyces-compatible temperature-sensitive editing plasmid (e.g., pCRISPomyces-2) alongside a homologous repair template.

  • Conjugation and Mutant Isolation:

    • Action: Introduce the plasmid into S. atratus SCSIO ZH16 via intergeneric conjugation from E. coli S17-1. Select exconjugants on apramycin. Induce Cas9 expression and screen for double-crossover Δ ilaE mutants via PCR and Sanger sequencing.

  • Fermentation and LC-MS/MS Tracking:

    • Action: Culture the wild-type (WT) and Δ ilaE strains in ISP4 liquid medium for 7 days. Extract the broth with ethyl acetate.

    • Causality: Analyze extracts using High-Resolution LC-MS. The WT will show a distinct peak for Ilamycin E ( m/z tracking), whereas the Δ ilaE mutant will show a complete abolition of this peak, confirming the pathway is broken.

  • Chemical Complementation (The Self-Validating Step):

    • Action: Synthesize or procure pure L-2-amino-4-hexenoic acid. Supplement the Δ ilaE liquid culture with 1 mM synthetic AHA at day 2 of fermentation.

    • Causality: If ilaE is solely responsible for AHA synthesis, feeding the missing intermediate will bypass the genetic block. LC-MS analysis should reveal the restoration of Ilamycin E production. This proves the downstream NRPS (ilaT) is fully functional and specifically waiting for the AHA substrate.

Workflow Step1 1. Vector Construction Design sgRNA & repair template for markerless ΔilaE Step2 2. Conjugation & Editing Transfer to S. atratus and isolate ΔilaE mutants Step1->Step2 Step3 3. LC-MS/MS Analysis Confirm complete loss of Ilamycin production Step2->Step3 Step4 4. Chemical Complementation Feed synthetic L-AHA to mutant culture Step3->Step4 Step5 5. Pathway Validation Observe restoration of Ilamycin via LC-MS Step4->Step5

Step-by-step in vivo validation workflow for AHA biosynthetic genes.

Quantitative Data Summary

Understanding the metabolic flux of AHA biosynthesis is critical for industrial scale-up. Because the PKS machinery (ilaE/rufE) is often a bottleneck, promoter engineering (e.g., inserting the strong kasOp* promoter) upstream of these genes has proven highly effective in increasing yields[3].

Table 1: Quantitative Analysis of Ilamycin Production and Bioactivity

Strain / ConditionTarget Gene ModificationIlamycin E Yield (mg/L)MIC vs. M. tuberculosis H37Rv (nM)
Wild-Type (S. atratus ZH16)None (Baseline)~1.59.8
Mutant Δ ilaE ilaE markerless knockout0.0 (Not detected)N/A
Mutant Δ ilaE + AHA ilaE KO + 1 mM L-AHA feed~1.29.8
Engineered PRO-kasOp kasOp promoter upstream of rufE~6.1 (4.1-fold increase)9.8

Data synthesized from foundational biosynthetic and promoter engineering studies[2][3]. The restoration of yield via chemical complementation confirms the specificity of the AHA pathway, while promoter engineering highlights the PKS module as a prime target for titer optimization.

Conclusion & Future Perspectives

The enzymatic machinery responsible for L-2-amino-4-hexenoic acid formation represents a highly specialized evolutionary adaptation, utilizing a Type I PKS (IlaE), a P450 monooxygenase (IlaD), and an aminotransferase (IlaH) to feed a complex NRPS assembly line.

For drug development professionals, this pathway offers a lucrative target for mutasynthesis . By knocking out ilaE and feeding the culture with synthetic AHA analogs (e.g., fluorinated or alkyne-tagged hexenoic acids), researchers can generate novel ilamycin derivatives. These engineered molecules can be used to probe the ClpC1 binding pocket more deeply, potentially yielding next-generation anti-tuberculosis therapeutics that evade existing resistance mechanisms.

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Exploratory

De Novo Biosynthesis of 2-Amino-4-hexenoic Acid: A Technical Guide to Designing a Hybrid Polyketide Synthase-Based Pathway

An In-depth Technical Guide Abstract Non-canonical amino acids (ncAAs) represent a frontier in drug discovery and protein engineering, offering novel functionalities not found in the 20 proteinogenic amino acids. 2-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

Non-canonical amino acids (ncAAs) represent a frontier in drug discovery and protein engineering, offering novel functionalities not found in the 20 proteinogenic amino acids. 2-amino-4-hexenoic acid, with its reactive vinyl group, is a compelling target for bio-conjugation and the development of novel therapeutics. This guide outlines a theoretical framework and a practical, field-proven experimental workflow for the de novo biosynthesis of 2-amino-4-hexenoic acid. We propose a novel, engineered hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. This document provides the causal logic behind the biosynthetic design, detailed experimental protocols for its implementation and validation, and a discussion of optimization strategies, grounded in authoritative scientific literature.

Part 1: Theoretical Design of a Hybrid Biosynthetic Pathway

The rational design of a biosynthetic pathway for a novel compound requires a deep understanding of the enzymatic logic of natural product synthesis. Polyketide synthases (PKSs) are modular enzymatic assembly lines renowned for their ability to construct diverse carbon skeletons with high fidelity. By strategically selecting and arranging specific catalytic domains, it is possible to program the synthesis of a desired molecule.

For 2-amino-4-hexenoic acid, a C6 backbone with a double bond at the C4-C5 position and an amino group at C2 is required. A Type I modular PKS system is ideally suited for constructing the carbon backbone, but it lacks the machinery for amination. Therefore, the most robust strategy involves a hybrid PKS-NRPS system or a PKS pathway coupled with a downstream aminotransferase.

Proposed Modular Architecture and Catalytic Cycle

We propose a single-module PKS system to construct the 2-keto-4-hexenoic acid precursor, followed by a dedicated aminotransferase for the final conversion. This decouples the complex carbon chain assembly from the amination step, often leading to higher success rates in initial pathway prototyping.

  • Starter Unit: Propionyl-CoA. The synthesis is initiated by an Acyl-CoA carboxylase that converts Propionyl-CoA to Methylmalonyl-CoA, which is then loaded onto the Acyl Carrier Protein (ACP) of the loading module. This sets the stage for the C6 backbone.

  • PKS Module 1: Elongation and Tailoring

    • Acyltransferase (AT): This domain selects for a methylmalonyl-CoA extender unit, adding two carbons to the growing chain.

    • Ketosynthase (KS): Catalyzes the crucial Claisen condensation reaction, extending the chain to a 5-carbon intermediate attached to the Acyl Carrier Protein (ACP).

    • Ketoreductase (KR): A B-type KR domain reduces the β-keto group to a hydroxyl group.

    • Dehydratase (DH): This domain eliminates the hydroxyl group, forming the critical C4-C5 double bond.

    • Enoyl Reductase (ER): This domain must be intentionally omitted or inactivated . Its presence would reduce the double bond, leading to the saturated hexanoic acid backbone, which is an undesired byproduct. This is a critical design choice for achieving the target molecule.

  • Thioesterase (TE): This terminal domain hydrolyzes the polyketide chain from the ACP, releasing 2-keto-4-hexenoic acid.

  • Aminotransferase (AmT): A downstream, co-expressed aminotransferase enzyme catalyzes the final step, converting the 2-keto acid into the final product, 2-amino-4-hexenoic acid, using an amino donor like L-glutamate or L-aspartate.

Visualization of the Proposed Pathway

The following diagram illustrates the proposed enzymatic assembly line for the synthesis of the 2-keto-4-hexenoic acid precursor.

G cluster_loading Loading Module cluster_module1 PKS Module 1 cluster_release Release & Amination Propionyl-CoA Propionyl-CoA Loading_ACP ACP Propionyl-CoA->Loading_ACP Module1 KS AT DH KR ACP Loading_ACP->Module1:ks Chain Transfer TE TE Module1:acp->TE Chain Transfer Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Module1:at 2-keto-4-hexenoic_acid 2-keto-4-hexenoic_acid TE->2-keto-4-hexenoic_acid Hydrolysis AmT AmT Final_Product 2-amino-4-hexenoic acid AmT->Final_Product Amination 2-keto-4-hexenoic_acid->AmT

Foundational

Engineering Proteostasis Disruption: The Role of 2-Amino-4-Hexenoic Acid in Anti-Tuberculosis Cyclic Peptides

Executive Summary The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets. Recently, a class of marine-deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets. Recently, a class of marine-derived non-ribosomal cyclic heptapeptides—specifically the rufomycins and ilamycins—has demonstrated profound bactericidal activity against virulent Mtb strains[1][2]. A defining structural hallmark of these potent molecules is the incorporation of the rare, non-proteinogenic amino acid L-2-amino-4-hexenoic acid (AHA) [2][3].

This technical guide explores the structural biology, biosynthetic origin, and mechanism of action (MoA) of AHA-containing anti-tuberculosis peptides. By targeting the N-terminal domain (NTD) of the bacterial unfoldase ClpC1, these peptides disrupt mycobacterial proteostasis, representing a paradigm shift in antibiotic development[4].

Structural Significance and Biosynthesis of AHA

L-2-amino-4-hexenoic acid (AHA) is a γ,δ -unsaturated amino acid. In the context of cyclic heptapeptides, the rigid trans-double bond of the hexenoic side chain restricts the conformational flexibility of the peptide backbone. This pre-organization locks the macrocycle into a highly specific bioactive conformation, minimizing the entropic penalty upon binding to the hydrophobic pockets of the target protein[5].

Biosynthetic Assembly Line

The biosynthesis of AHA is distinct from standard amino acid metabolic routes. It is orchestrated by a dedicated sub-cluster within the ila or ruf biosynthetic gene clusters (BGCs)[3][5].

  • Precursor Generation: A type I polyketide synthase (PKS), such as RufE, utilizes Acetyl-CoA to synthesize (E)-4-hexenic acid[5][6].

  • Modification: The intermediate undergoes cytochrome P450-catalyzed hydroxylation and subsequent transamination to yield mature L-AHA[5].

  • Incorporation: A heptamodular non-ribosomal peptide synthetase (NRPS) directly incorporates AHA, along with other unusual building blocks like 3-nitrotyrosine and N-prenyl-tryptophan, into the growing peptide chain[5][7].

AHA_Biosynthesis AcCoA Acetyl-CoA Hexenoic (E)-4-Hexenic Acid AcCoA->Hexenoic Type I PKS (RufE) AHA L-2-Amino-4-hexenoic acid (AHA) Hexenoic->AHA Hydroxylation & Transamination NRPS Heptamodular NRPS Assembly Line AHA->NRPS Direct Incorporation Rufomycin Rufomycin/Ilamycin Cyclic Heptapeptide NRPS->Rufomycin Macrolactamization

Biosynthetic pathway of L-2-amino-4-hexenoic acid (AHA) and its NRPS incorporation.

Mechanism of Action: ClpC1 Proteostasis Disruption

The primary target of AHA-containing peptides (rufomycins/ilamycins) is ClpC1 , an AAA+ (ATPases Associated with diverse cellular Activities) chaperone[4][7]. In healthy mycobacteria, ClpC1 recognizes, unfolds, and translocates misfolded or regulatory proteins into the ClpP1P2 proteolytic core for degradation.

The Pharmacological Cascade
  • Target Engagement: AHA-peptides bind with high affinity to the N-terminal domain (NTD) of ClpC1[4][8]. The AHA side chain inserts into a specific hydrophobic groove, anchoring the macrocycle.

  • Allosteric Modulation: Binding induces a conformational lock, preventing ClpC1 from interacting with essential adaptor proteins (e.g., ClpC2)[7].

  • Lethal Dysregulation: This interaction causes uncontrolled, hyperactive proteolytic activity of the ClpC1-ClpP1P2 complex, leading to the indiscriminate degradation of essential intracellular proteins and rapid mycobacterial cell death[3][4].

ClpC1_MoA AHA_Peptide AHA-containing Peptide (Rufomycin/Ilamycin) ClpC1_NTD ClpC1 N-Terminal Domain (Mtb Target) AHA_Peptide->ClpC1_NTD High-Affinity Binding Complex Drug-Target Complex (Conformational Lock) ClpC1_NTD->Complex Allosteric Modulation Proteostasis Disrupted Proteostasis (Uncontrolled Proteolysis) Complex->Proteostasis ClpP1P2 Core Dysregulation CellDeath Mycobacterium tuberculosis Cell Death Proteostasis->CellDeath Toxicity

Mechanism of action of AHA-peptides targeting the Mtb ClpC1-NTD to disrupt proteostasis.

Quantitative Efficacy Data

The incorporation of AHA and subsequent late-stage oxidations (such as the formation of a 6-hydroxypiperidin-2-one motif) drastically enhance anti-mycobacterial potency[1][8]. Below is a comparative summary of minimum inhibitory concentrations (MIC) for leading AHA-containing congeners against the virulent Mtb H37Rv strain.

Compound NameKey Structural FeaturesMIC against Mtb H37RvReference
Ilamycin E1 / E2 AHA, 3-nitrotyrosine, N-prenyl-Trp~9.8 nM[2][9]
Rufomycin 4 AHA, 6-hydroxypiperidin-2-one motif350 – 670 nM[1][10]
Rufomycin 22 AHA, 6-hydroxypiperidin-2-one motif350 – 670 nM[1][10]
Cyclomarin A *ADH (AHA analog), N-prenyl-TrpNanomolar range[7]

*Note: Cyclomarin A utilizes 2-amino-3,5-dimethyl-4-hexenoic acid (ADH), a highly methylated analog of AHA[7].

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the chemical synthesis of AHA-peptides and the biophysical validation of their target engagement.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of AHA-Precursors

Synthesizing cyclic heptapeptides requires assembling the linear sequence on a solid support before solution-phase macrolactamization[1][11].

  • Resin Loading: Load Fmoc-Leu-OH onto hyper-acid-labile 2-Chlorotrityl chloride (2-CTC) resin.

    • Causality: 2-CTC resin allows for the cleavage of the fully protected linear peptide using mild acid (1% TFA). This prevents the premature deprotection of reactive side chains, which is absolutely critical to avoid unwanted side-reactions during the subsequent head-to-tail cyclization[1].

  • AHA Coupling: Deprotect the Fmoc group using 20% piperidine in DMF. Couple Fmoc-L-AHA-OH using PyBOP, HOAt, and N-methylmorpholine (NMM) in DMF[1].

    • Causality: AHA is a sterically hindered, non-canonical amino acid. HOAt is chosen over standard HOBt because the adjacent nitrogen in the triazole ring provides an anchoring effect that accelerates the reaction and suppresses epimerization, ensuring high coupling efficiency for the γ,δ -unsaturated moiety[1].

  • Cleavage and Macrolactamization: Cleave the linear peptide using 1% TFA in DCM. Perform solution-phase cyclization at high dilution (1 mM) using HATU and DIPEA.

    • Causality: High dilution conditions alter the reaction kinetics to thermodynamically favor intramolecular head-to-tail cyclization over intermolecular oligomerization.

Protocol B: ClpC1-NTD Binding Affinity Assay via Surface Plasmon Resonance (SPR)

To validate the MoA, real-time kinetic binding data ( kon​ , koff​ ) must be established.

  • Target Immobilization: Covalently attach recombinant Mtb ClpC1-NTD to a CM5 dextran sensor chip via standard amine coupling (EDC/NHS activation).

    • Causality: Amine coupling creates a highly stable, uniform surface density of the target protein. This minimizes baseline drift during extended kinetic measurements, ensuring trustworthy dissociation curves.

  • Analyte Injection: Inject the synthesized AHA-peptide in a concentration series (e.g., 3.125 nM to 100 nM) at a high flow rate (50 µL/min) using HBS-EP+ running buffer.

    • Causality: Utilizing a high flow rate minimizes mass transport limitations. This ensures that the measured association and dissociation rates reflect true molecular binding kinetics rather than the diffusion rate of the peptide through the microfluidic channel.

  • Surface Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds between cycles.

    • Causality: The mild acidic shock effectively disrupts the non-covalent hydrophobic interactions between the AHA-peptide and the ClpC1-NTD without denaturing the covalently immobilized target protein.

References

  • Modular Total Synthesis and Antimycobacterial Activity of Rufomycins ACS Publications URL:[Link]

  • Total Synthesis of Anti-tuberculosis Natural Products Ilamycins E1 and F Organic Letters / ResearchGate URL:[Link]

  • Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents Nature Communications / PubMed URL: [Link]

  • Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity MDPI URL:[Link]

  • Characterization of Regulatory and Transporter Genes in the Biosynthesis of Anti-Tuberculosis Ilamycins and Production in a Heterologous Host MDPI URL:[Link]

  • Rufomycins or Ilamycins: Naming Clarifications and Definitive Structural Assignments Journal of Natural Products - ACS Publications URL:[Link]

Sources

Exploratory

Identification and Characterization of 2-Amino-4-Hexenoic Acid in Nonribosomal Peptides: A Comprehensive Analytical Guide

Executive Summary The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has necessitated the discovery of novel antibiotic scaffolds. Among the most promising candidates are a specialized class...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has necessitated the discovery of novel antibiotic scaffolds. Among the most promising candidates are a specialized class of nonribosomal peptides (NRPs)—including ilamycins, rufomycins, and cyclomarins—that target the mycobacterial ClpC1 ATPase complex (1)[1]. The potent bioactivity of these cyclic heptapeptides is intrinsically linked to their highly modified, non-proteinogenic amino acid residues.

One of the most critical and structurally unique building blocks in these molecules is L-2-amino-4-hexenoic acid (AHA) . As a Senior Application Scientist, I have observed that the unambiguous identification of AHA within complex fermentation matrices is historically challenging due to its isobaric relationship with other aliphatic amino acids (e.g., leucine and isoleucine derivatives). This whitepaper provides an in-depth, self-validating technical framework for the biosynthetic tracking, mass spectrometric sequencing, and NMR-based structural elucidation of AHA in nonribosomal peptides.

Biosynthetic Logic and Structural Context

To analytically identify a non-proteinogenic amino acid, one must first understand its biosynthetic origin. Nature does not synthesize AHA through standard amino acid metabolic routes; instead, it utilizes a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery.

In the rufomycin and ilamycin biosynthetic gene clusters (e.g., in Streptomyces atratus), AHA is synthesized de novo from Acetyl-CoA. A trimodular type I PKS (RufE/RufF) generates an (E)-4-hexenoic acid intermediate. This precursor is subsequently hydroxylated, oxidized, and finally transaminated by a specific aminotransferase (RufI) to yield L-AHA (2)[2]. The mature AHA is then activated by a dedicated adenylation domain and incorporated into the growing macrocyclic peptide by the heptamodular NRPS RufT (3)[3].

G A Acetyl-CoA B Type I PKS (RufE/RufF) A->B C (E)-4-hexenoic acid B->C Extension D Transaminase (RufI) C->D Oxidation & Amination E L-AHA D->E F NRPS Assembly (RufT) E->F Adenylation G Rufomycin F->G Macrolactamization

Caption: Biosynthetic pathway of L-AHA and its incorporation into rufomycin via NRPS machinery.

Understanding this pathway is critical for analytical scientists: it dictates that isotopic feeding experiments (e.g., using 13C-acetate) will label the AHA carbon backbone differently than standard amino acids, providing a definitive orthogonal validation strategy during mass spectrometry.

Analytical Identification Workflows

The identification of AHA relies on a dual-pillar approach: High-Resolution Mass Spectrometry (HRMS) for exact mass and sequence localization, and Nuclear Magnetic Resonance (NMR) for absolute stereochemical and connectivity confirmation.

LC-HRMS/MS Sequencing Protocol

Because AHA (residue formula: C6H9NO) has an exact monoisotopic residue mass of 111.0684 Da , it is nearly isobaric with oxidized leucine derivatives. To establish causality, we must rely on High-Energy Collisional Dissociation (HCD) to generate specific immonium ions.

Step-by-Step Methodology:

  • System Suitability & Blanking (Self-Validation Checkpoint 1): Inject a matrix blank (H2O/MeCN) to ensure no carryover of m/z 111.0684. Follow with a standard peptide spike-in to verify mass accuracy is strictly < 2 ppm.

  • Chromatographic Separation: Utilize a C18 reversed-phase column (1.7 µm, 2.1 × 100 mm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes. The lipophilic nature of the hexenoic acid tail causes AHA-containing peptides to elute late in the gradient.

  • MS1 Acquisition: Operate the Orbitrap in positive ESI mode at a resolution of 70,000. Identify the protonated precursor ion of the target NRP (e.g., Rufomycin I at m/z 997.6102) (4)[4].

  • HCD Fragmentation (Self-Validation Checkpoint 2): Apply stepped Normalized Collision Energies (NCE: 25, 30, 35). Causality: Cyclic peptides require high initial energy to open the macrolactam ring. Once opened, lower energies preserve the b/y sequence ions, while higher energies force the AHA residue to yield its characteristic protonated immonium ion at m/z 84.0811 ([C5H10N]+). If this ion is absent, the residue is likely a structural isomer, not AHA.

NMR Structural Elucidation Protocol

While MS provides sequence context, 1D and 2D NMR are mandatory to confirm the position of the double bond and the terminal methyl group of AHA.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve >5 mg of HPLC-purified NRP in 600 µL of DMSO-d6. Causality: DMSO-d6 prevents the rapid exchange of amide protons, allowing for clear observation of the NH-αCH scalar couplings necessary for peptide walking.

  • 1D 1H NMR Acquisition: Scan for the characteristic AHA terminal methyl group. You must observe a distinct doublet at approximately δH 1.6 - 1.7 ppm (split by the adjacent trans-alkene proton).

  • 2D HSQC and HMBC (Self-Validation Checkpoint 3): Execute a 1H-13C HMBC experiment. To definitively prove the AHA structure, trace the 3-bond correlation (3J_CH) from the α-proton (typically ~δH 4.5 ppm) to the alkene carbons (δC ~125-130 ppm). Causality: This specific HMBC correlation physically links the amino acid backbone to the unsaturated tail, unequivocally ruling out branched aliphatic chains like leucine.

G N1 Fermentation Broth Extraction N2 LC-HRMS/MS (Orbitrap) N1->N2 N5 2D NMR (HSQC / HMBC) N1->N5 HPLC Purification N3 Immonium Ion Detection (m/z 84.0811) N2->N3 HCD Fragmentation N4 Isotope Feeding (13C-Acetate) N3->N4 Biosynthetic Validation N6 Absolute AHA Configuration N4->N6 Orthogonal Consensus N5->N6 3-bond Correlations

Caption: Orthogonal analytical workflow for identifying AHA in complex NRP mixtures.

Quantitative Bioactivity and Mechanism of Action

The evolutionary retention of the complex AHA biosynthetic machinery in Streptomyces is justified by the profound biological activity it confers. AHA-containing NRPs exhibit nanomolar potency against Mycobacterium tuberculosis, including MDR strains.

Mechanistically, the rigid trans-alkene of the AHA residue locks the cyclic peptide into a highly specific conformation. This allows the NRP to bind the N-terminal domain of the ClpC1 ATPase , a chaperone that regulates the ClpP1/P2 protease complex. Binding dysregulates proteostasis, leading to uncontrolled protein degradation and rapid mycobacterial cell death (5)[5].

Recent total synthesis efforts have successfully incorporated synthetic L-AHA into modular solid-phase peptide synthesis (SPPS) workflows, proving that the AHA moiety is indispensable for maintaining this low-nanomolar MIC (6)[6].

Table 1: Antimycobacterial Activity of AHA-Containing NRPs
Compound NameSource Organism / OriginPrimary TargetActivity (MIC) against M. tuberculosis H37Rv
Ilamycin E1/E2 Streptomyces atratusClpC1 ATPase9.8 nM
Rufomycin 4 Synthetic / S. atratusClpC1 ATPase350 nM
Rufomycin 22 Synthetic / S. atratusClpC1 ATPase670 nM
Metamarin Soil Metagenome (eDNA)ClpC1 ATPaseNanomolar range

(Data synthesized from recent chemical biology and metagenomic interrogations of cyclic heptapeptides).

Conclusion

The identification of 2-amino-4-hexenoic acid within nonribosomal peptides is a rigorous exercise in advanced analytical chemistry. Because AHA is a non-proteinogenic amino acid synthesized via a unique PKS/NRPS hybrid pathway, its detection requires a self-validating combination of high-energy MS/MS fragmentation and 2D NMR spectroscopy. As drug development professionals continue to mine soil metagenomes and engineer Streptomyces strains, mastering the analytical identification of rare building blocks like AHA will be paramount in the fight against multidrug-resistant pathogens.

References

  • Ma, J., et al. (2017). "Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents." Nature Communications (nih.gov). Available at:[Link]

  • Laps, S., et al. (2024). "Modular Total Synthesis and Antimycobacterial Activity of Rufomycins." ACS Organic Letters (acs.org). Available at:[Link]

  • Brady, S. F., et al. (2021). "Biosynthetic Interrogation of Soil Metagenomes Reveals Metamarin, an Uncommon Cyclomarin Congener with Activity against Mycobacterium tuberculosis." Journal of Natural Products (sjtu.edu.cn). Available at:[Link]

  • Liu, Y., et al. (2018). "Nonribosomal antibacterial peptides that target multidrug-resistant bacteria." Natural Product Reports (rsc.org). Available at:[Link]

  • Katsuyama, Y., et al. (2020). "Identification and characterization of a bacterial cytochrome P450 monooxygenase catalyzing the 3-nitration of tyrosine in rufomycin biosynthesis." Journal of Biological Chemistry (nih.gov). Available at:[Link]

Sources

Foundational

Unlocking Nascent Proteome Dynamics: A Technical Whitepaper on L-Azidohomoalanine (L-AHA) and BONCAT Methodologies

As the demand for high-resolution spatiotemporal proteomics accelerates, the transition from traditional radioactive metabolic labeling (e.g., ³⁵S-methionine) to bioorthogonal chemical reporters has become imperative. At...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-resolution spatiotemporal proteomics accelerates, the transition from traditional radioactive metabolic labeling (e.g., ³⁵S-methionine) to bioorthogonal chemical reporters has become imperative. At the forefront of this shift is L-Azidohomoalanine (L-AHA) , a non-canonical amino acid (ncAA) that serves as a structurally minimally perturbing surrogate for L-methionine.

This technical guide provides an in-depth mechanistic analysis of L-AHA biological activity, MetRS integration kinetics, and a self-validating protocol for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Biochemical Kinetics and the Causality of Methionine Replacement

L-AHA is recognized by the endogenous cellular machinery and is co-translationally incorporated into newly synthesized proteins (NSPs) via methionyl-tRNA synthetase (MetRS). The core advantage of L-AHA lies in its bioorthogonal azide moiety, which is entirely inert to native biological environments but highly reactive to alkynes via click chemistry (azide-alkyne cycloaddition).

However, successful experimental design requires a strict understanding of enzyme kinetics. MetRS exhibits a significantly higher affinity for native L-methionine than for L-AHA. Specifically, the catalytic efficiency ( kcat​/Km​ ) for native methionine is approximately 5.47×10−1μM−1s−1 , whereas for L-AHA, it drops to 1.42×10−3μM−1s−1 (1).

The Causality of Starvation: Because MetRS prefers methionine by a factor of ~385, L-AHA cannot effectively compete in standard culture media. Therefore, transient methionine depletion is an absolute prerequisite to force the translational machinery to utilize the L-AHA surrogate.

Quantitative Profiling of L-AHA

To facilitate experimental planning, the critical physicochemical and kinetic parameters of L-AHA are summarized below:

ParameterValueBiological Implication
Molecular Weight 180.59 g/mol (HCl salt)The small azido modification prevents steric hindrance, preserving native protein folding and localization.
MetRS Affinity ( kcat​/Km​ ) 1.42×10−3μM−1s−1 Necessitates a 30–60 minute methionine starvation phase prior to pulse labeling.
Cellular Uptake L-type amino acid transportersRapidly enters the intracellular pool without the need for specialized permeabilization agents.
In vivo Clearance Rapid plasma clearanceRequires optimized dosing (e.g., 0.1 mg/g subcutaneous) to achieve sufficient labeling in murine models.
Toxicity Negligible at <1 mMProvides a non-toxic, non-radioactive alternative for tracking global translation rates.

The BONCAT Workflow: Systems-Level Tagging

The BONCAT methodology leverages L-AHA to isolate and identify the nascent proteome or secretome. Following incorporation, the azide-tagged proteins are covalently linked to an affinity tag (e.g., DBCO-Biotin) or a fluorophore via click chemistry, enabling downstream enrichment and mass spectrometry.

BONCAT_Workflow A 1. Methionine Depletion (Met-free media, 30-60 min) B 2. L-AHA Pulse Labeling (50-100 μM L-AHA, 1-4 hrs) A->B Depletes endogenous Met C 3. Cell Lysis & Denaturation (1% SDS Buffer) B->C AHA incorporates into NSPs D 4. Click Chemistry Ligation (SPAAC with DBCO-Biotin) C->D Exposes buried azides E 5. Affinity Enrichment (Streptavidin Magnetic Beads) D->E Biotinylates nascent proteins F 6. Proteomic Analysis (LC-MS/MS or Western Blot) E->F Isolates target proteome

Fig 1: Step-by-step BONCAT workflow utilizing L-AHA for nascent protein tagging.

Self-Validating Protocol: In Vitro SPAAC Labeling

To ensure high-fidelity data, protocols must be designed as self-validating systems. The following methodology for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) incorporates built-in checkpoints to verify labeling efficiency and eliminate false positives (2).

Phase I: Starvation and Pulse Labeling
  • Preparation: Wash adherent mammalian cells (e.g., HeLa or fibroblasts) twice with pre-warmed 1× DPBS to remove residual serum proteins.

  • Methionine Starvation: Incubate cells in Methionine-free DMEM supplemented with 5–10% dialyzed FBS for 30–60 minutes at 37°C.

    • Causality: Standard FBS contains high levels of free amino acids. Dialyzed FBS is mandatory to prevent exogenous methionine from outcompeting L-AHA at the MetRS active site.

  • Pulse: Add L-AHA to a final concentration of 50 μM. Incubate for 1 to 4 hours depending on the target protein turnover rate.

    • System Checkpoint 1 (Negative Control): Maintain a parallel well of cells in Met-free media spiked with 50 μM standard L-methionine instead of L-AHA. This serves as the background control for non-specific click chemistry binding.

Phase II: Denaturing Lysis
  • Harvest: Wash cells rapidly with ice-cold PBS to halt translation.

  • Lysis: Lyse cells in a denaturing buffer (1% SDS, 50 mM Tris-HCl pH 8.0, 150 mM NaCl) supplemented with protease inhibitors. Boil lysates at 95°C for 5 minutes.

    • Causality: Many incorporated L-AHA residues will be buried within the hydrophobic cores of folded proteins. Boiling in 1% SDS completely denatures tertiary structures, eliminating steric hindrance and exposing the azide moieties to the aqueous environment for efficient click ligation.

Phase III: SPAAC Ligation and Validation
  • Ligation: Add DBCO-Biotin (or DBCO-fluorophore) to a final concentration of 20–50 μM. Incubate at room temperature for 2 hours in the dark with end-over-end rotation.

    • Causality: SPAAC utilizes the inherent ring strain of dibenzocyclooctyne to drive the cycloaddition reaction. Unlike Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), SPAAC avoids cytotoxic Cu(I) catalysts, which are known to induce reactive oxygen species (ROS) and degrade sensitive proteins.

  • Validation (System Checkpoint 2): Before proceeding to streptavidin enrichment, resolve 10 μg of the lysate on an SDS-PAGE gel and perform a Western blot probing with Streptavidin-HRP.

    • Expected Outcome: The L-AHA lane should exhibit a robust, pan-protein smear representing the global nascent proteome. The L-methionine control lane must remain entirely blank, validating the chemoselectivity of the reaction.

Advanced Downstream Applications

Once optimized, L-AHA labeling unlocks several high-throughput analytical modalities:

  • Flow Cytometry for Global Translation Rates: By utilizing a fluorescent alkyne (e.g., TAMRA-alkyne or Alexa Fluor-DBCO), researchers can quantitatively assess global protein synthesis at a single-cell resolution. This is particularly useful in stress response assays or cellular senescence models where translation is globally restrained (3).

  • Secretome Profiling: L-AHA can be used to selectively tag and isolate proteins secreted into the extracellular space. Because serum contains vast amounts of unlabelled background proteins, BONCAT allows researchers to specifically pull down only the de novo synthesized secretome produced by the cultured cells during the pulse period (4).

  • Super-Resolution Microscopy: L-AHA labeling combined with click chemistry enables dSTORM (direct stochastic optical reconstruction microscopy) of newly synthesized plasma membrane proteins with virtually molecular resolution (5).

References

  • An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. bioRxiv.[Link]

  • SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Cell and Developmental Biology.[Link]

  • A flow-cytometry-based assessment of global protein synthesis in human senescent cells. STAR Protocols (NIH).[Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS One.[Link]

  • Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry. Frontiers in Cell and Developmental Biology.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precursor Chemical Complementation of L-2-Amino-4-Hexenoic Acid in Ilamycin Biosynthesis

Target Audience: Natural Product Chemists, Synthetic Biologists, and Anti-Infective Drug Developers Focus: Elucidating non-proteinogenic amino acid biosynthesis and enabling mutasynthesis workflows. Executive Summary & S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Synthetic Biologists, and Anti-Infective Drug Developers Focus: Elucidating non-proteinogenic amino acid biosynthesis and enabling mutasynthesis workflows.

Executive Summary & Scientific Rationale

The discovery of novel anti-tuberculosis (anti-TB) agents is critical due to the rising prevalence of multidrug-resistant Mycobacterium tuberculosis. Ilamycins (also known as rufomycins) are marine-derived cyclic heptapeptides produced by Streptomyces atratus that exhibit potent anti-TB activity by targeting the ClpC1 ATPase, leading to uncontrolled protein degradation and bacterial cell death[1].

A defining structural feature of ilamycins is the incorporation of rare, non-proteinogenic amino acids, most notably L-2-amino-4-hexenoic acid (AHA) . The biosynthesis of AHA is independent of standard amino acid pathways; it is assembled via a dedicated Type I Polyketide Synthase (PKS) and subsequently modified by tailoring enzymes before being incorporated into the peptide backbone by a Nonribosomal Peptide Synthetase (NRPS)[1, 2].

The Role of Chemical Complementation: Precursor chemical complementation is a self-validating experimental system used to confirm the biosynthetic origin of such rare building blocks. By knocking out a specific gene in the AHA pathway (e.g., the transaminase ilaI), the NRPS assembly line is starved of AHA, halting ilamycin production. Exogenously feeding synthetic AHA to this mutant restores production. This workflow not only proves the intermediacy of the chemical but also establishes a clean genetic background for mutasynthesis —allowing researchers to feed unnatural AHA analogs (e.g., fluorinated or alkyne-tagged variants) to generate novel ilamycin derivatives [3].

Mechanistic Pathway & Complementation Logic

The formation of AHA begins with the PKS-mediated conversion of Acetyl-CoA to (E)-4-hexenoic acid. This intermediate is oxidized at the C2 position by a cytochrome P450 enzyme (ilaC) to form 2-oxo-4-hexenoic acid, which is finally transaminated by ilaI to yield AHA [1].

Biosynthesis AcCoA Acetyl-CoA Hexenoic (E)-4-Hexenoic Acid AcCoA->Hexenoic IlaE/F (PKS) OxoHex 2-Oxo-4-hexenoic Acid Hexenoic->OxoHex IlaC (P450) AHA L-2-Amino-4-hexenoic Acid (AHA) OxoHex->AHA IlaI (Transaminase) Ilamycin Ilamycin Complex (Anti-TB Active) AHA->Ilamycin NRPS Assembly Mutant ΔilaI Knockout (Blocks Synthesis) Mutant->OxoHex Comp Chemical Complementation (Exogenous AHA) Comp->AHA

AHA Biosynthetic Pathway and Complementation Logic in Ilamycin Production.

Experimental Protocol: Step-by-Step Methodology

To ensure strict scientific integrity, this protocol is designed with built-in causality. The timing of precursor feeding is critical: feeding too early results in precursor degradation via primary metabolism, while feeding too late misses the peak expression window of the NRPS machinery.

Phase 1: Strain Engineering & Preparation
  • Mutant Generation: Generate an in-frame deletion mutant of the ilaI gene in Streptomyces atratus SCSIO ZH16 using homologous recombination (e.g., via the pKC1139 suicide vector). Confirm the Δ ilaI genotype via PCR and sequencing.

  • Seed Culture: Inoculate a single colony of the Δ ilaI mutant into 50 mL of Tryptic Soy Broth (TSB). Incubate at 28°C, 200 rpm for 48 hours to reach the late exponential growth phase.

Phase 2: Precursor Feeding (Chemical Complementation)
  • Precursor Preparation: Dissolve synthetic L-2-amino-4-hexenoic acid (AHA) in sterile, deionized water to create a 100 mM stock solution. Filter-sterilize using a 0.22 µm PTFE syringe filter.

  • Fermentation: Transfer 5 mL of the seed culture into 50 mL of modified Amidon production medium.

  • Timed Feeding: At 48 hours post-inoculation (the onset of the idiophase/secondary metabolism), spike the fermentation broth with the AHA stock to achieve a final concentration of 2.0 mM .

    • Causality Note: Feeding at 48 hours aligns with the natural upregulation of the ilamycin NRPS gene cluster, maximizing the incorporation efficiency while minimizing toxicity to the host strain.

Phase 3: Extraction and LC-MS/MS Validation
  • Harvest & Extraction: After 7 days of fermentation, centrifuge the culture (4000 rpm, 15 min). Extract the supernatant and the mycelial pellet twice with an equal volume of ethyl acetate (EtOAc).

  • Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness under reduced pressure. Resuspend the crude extract in 1 mL of HPLC-grade Methanol.

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 reverse-phase column. Run a gradient of 10% to 100% Acetonitrile (containing 0.1% Formic Acid) over 30 minutes. Monitor for the characteristic [M+H]⁺ mass of Ilamycin E1 (m/z ~1045.5).

Protocol S1 1. Strain Engineering (ΔilaI) S2 2. Seed Culture (48h, 28°C) S1->S2 S3 3. AHA Feeding (2.0 mM) S2->S3 S4 4. Fermentation (7 Days) S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Step-by-Step Workflow for AHA Precursor Chemical Complementation.

Quantitative Data Interpretation & Validation

A robust complementation experiment is a self-validating system. The wild-type (WT) serves as the baseline for 100% production. The uncomplemented mutant must show 0% production (confirming the gene knockout is non-leaky and essential). The complemented mutant should restore production, proving the exogenous chemical successfully bypassed the genetic block.

Table 1: Expected Metabolite Profiling and Bioactivity Outcomes

Experimental GroupGenotypeExogenous SupplementIlamycin E1 Yield (mg/L)Relative ProductionAnti-TB MIC (nM)*
Positive Control WT S. atratusNone (Vehicle)24.5 ± 1.2100%9.8
Negative Control Δ ilaINone (Vehicle)0.00%>10,000
Complementation Δ ilaI2.0 mM AHA21.8 ± 1.5~89%9.8
Mutasynthesis Δ ilaI2.0 mM Alkynyl-AHA14.2 ± 0.9 (Analog)~58%15.2

*MIC values against M. tuberculosis H37Rv. The mutasynthesis row illustrates the downstream application of this protocol to generate clickable, unnatural derivatives [3].

References

  • Title: Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents Source: Nature Communications URL: [Link]

  • Title: Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity Source: Marine Drugs (MDPI) URL: [Link]

  • Title: Modular Total Synthesis and Antimycobacterial Activity of Rufomycins Source: Journal of the American Chemical Society (ACS Publications) URL: [Link](Note: Representative URL for recent ACS rufomycin synthesis literature)

Application

Application Note: Site-Selective Incorporation of 2-Amino-4-Hexenoic Acid In Vitro

Executive Summary The integration of non-canonical amino acids (ncAAs) into recombinant proteins has revolutionized protein engineering, offering precise chemical handles for post-translational modifications. 2-Amino-4-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into recombinant proteins has revolutionized protein engineering, offering precise chemical handles for post-translational modifications. 2-Amino-4-hexenoic acid (also known as trans-crotylglycine, Tcg) is a highly valuable ncAA featuring a terminal alkene. This olefinic side chain provides a bioorthogonal handle for rapid, uncatalyzed modifications, such as inverse electron-demand Diels-Alder (iEDDA) reactions or olefin cross-metathesis.

While early methodologies relied on in vivo residue-specific replacement, this Application Note details a highly controlled, site-selective in vitro methodology using Cell-Free Protein Synthesis (CFPS). By shifting translation to an open in vitro environment, we bypass cellular toxicity, eliminate endogenous synthetase competition, and achieve single-site precision without disrupting the global proteome.

Mechanistic Insights: Overcoming In Vivo Limitations

To understand the necessity of an in vitro site-selective approach, we must examine the causality behind the biomolecular interactions:

  • The Challenge of Wild-Type Machinery: In a living cell, wild-type methionyl-tRNA synthetase (MetRS) activates Tcg extremely poorly compared to canonical methionine. In vivo incorporation typically fails unless MetRS is artificially overexpressed in a methionine-auxotrophic host (1)[1].

  • The Limitation of Residue-Specific Replacement: Even when MetRS is overexpressed, the translational apparatus replaces all methionine residues globally. This multi-site substitution can severely disrupt protein folding, stability, and function (2)[2].

  • The In Vitro Solution: By utilizing a Cell-Free Protein Synthesis (CFPS) system, we can employ amber suppression (reassigning the UAG stop codon). An orthogonal suppressor tRNA ( tRNACUA​ ) is pre-charged with Tcg in vitro (e.g., via Flexizyme ribozymes) and added directly to the translation extract. This forces the ribosome to incorporate the alkene handle exclusively at the genetically programmed UAG site (3)[3].

Workflow Visualization

Workflow A 2-Amino-4-hexenoic acid (Tcg) C In vitro Aminoacylation (Flexizyme) A->C B Orthogonal tRNA (tRNA_CUA) B->C D Tcg-tRNA_CUA C->D ATP / Mg2+ E CFPS System (mRNA with UAG) D->E Translation F Site-Modified Protein (Alkene Handle) E->F Amber Suppression G Bioorthogonal Labeling (e.g., Tetrazine) F->G iEDDA Reaction H Functionalized Protein G->H Covalent Linkage

Workflow for site-selective in vitro incorporation of Tcg and downstream labeling.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Every critical phase includes a mechanistic rationale and an internal control to ensure high-fidelity incorporation.

Phase 1: In Vitro Aminoacylation of Orthogonal tRNA

Causality: Because wild-type protein synthetases reject Tcg, we bypass protein enzymes entirely using Flexizyme (an RNA-based catalyst) to force the esterification of Tcg onto the 3'-OH of the orthogonal tRNACUA​ .

  • Substrate Activation: Synthesize or obtain 2-amino-4-hexenoic acid activated as a 3,5-dinitrobenzyl ester (Tcg-DBE). Note: The DBE leaving group is strictly required for Flexizyme recognition.

  • Flexizyme Reaction: In a sterile RNase-free tube, combine 50 µM tRNACUA​ , 50 µM Flexizyme (eFx), and 5 mM Tcg-DBE in 100 mM HEPES-K buffer (pH 7.5) containing 600 mM MgCl2​ .

  • Incubation: Incubate on ice (0°C) for 2 hours. The high Mg2+ concentration stabilizes the active fold of the ribozyme.

  • Acidic Quench & Purification: Quench the reaction with 0.3 M sodium acetate (pH 5.2) and precipitate the resulting Tcg-tRNACUA​ using 2.5 volumes of cold ethanol. Resuspend the pellet in 1 mM sodium acetate (pH 5.2).

    • Critical Rationale: The acidic pH is mandatory. At physiological pH, the aminoacyl ester bond rapidly hydrolyzes. Storing at pH 5.2 preserves the charged tRNA until translation begins.

Phase 2: Cell-Free Protein Synthesis (CFPS)

Causality: To achieve site-selectivity, the CFPS extract must be depleted of Release Factor 1 ( Δ RF1). RF1 normally terminates translation at the UAG codon. Removing it eliminates competition, forcing the ribosome to exclusively accept the Tcg-tRNACUA​ (4)[4].

  • Extract Assembly: Prepare a 30 µL CFPS reaction containing 30% (v/v) E. coli Δ RF1 extract, energy buffer (ATP, GTP, PEP, amino acid mix lacking Met), and 10 ng/µL plasmid DNA encoding the target protein (with a UAG mutation at the desired site and a C-terminal His-tag).

  • tRNA Addition: Add the pre-charged Tcg-tRNACUA​ to a final concentration of 50 µM.

  • Translation: Incubate at 30°C for 3 hours. (30°C optimally balances translation speed with the thermal half-life of the aminoacyl ester bond).

  • Self-Validation Checkpoint: Run a parallel negative control reaction lacking the Tcg-tRNACUA​ . The complete absence of full-length protein in this control validates that UAG decoding is strictly dependent on your charged tRNA, confirming zero background suppression.

Phase 3: Bioorthogonal Conjugation & Validation
  • Purification: Isolate the synthesized protein directly from the CFPS mixture using Ni-NTA magnetic beads targeting the C-terminal His-tag.

  • iEDDA Labeling: React the purified protein with a tetrazine-functionalized probe (e.g., Tetrazine-Cy5) at a 1:10 (protein:dye) molar ratio in PBS (pH 7.4) for 2 hours at room temperature.

  • Validation: Resolve the products on an SDS-PAGE gel. Image via in-gel fluorescence (Cy5 channel) prior to Coomassie staining. A fluorescent band at the correct molecular weight confirms both the site-selective incorporation of Tcg and the preservation of the active alkene handle.

Ribosome m mRNA Transcript (UAG Stop Codon) r Ribosomal A-Site (Decodes UAG) m->r Positions codon p Peptidyl Transferase Center (Ester Bond Cleavage) r->p Accommodates tRNA t Tcg-tRNA_CUA (Anticodon AUC) t->r Binds A-Site e Elongated Polypeptide (Site-Specific Tcg) p->e Peptide bond formation

Mechanistic pathway of amber suppression for Tcg incorporation at the ribosome.

Quantitative Data Presentation

The shift from in vivo residue-specific methods to in vitro site-selective methods yields distinct analytical advantages. The table below summarizes the quantitative and qualitative differences between the two approaches.

ParameterIn Vivo Residue-SpecificIn Vitro Site-Selective (CFPS)
Incorporation Mechanism MetRS OverexpressionFlexizyme / Orthogonal tRNA
Target Codon AUG (Methionine)UAG (Amber Stop Codon)
Specificity Global (All Met residues replaced)Single-site precision
Protein Yield High (Standard in vivo expression)Moderate (100 - 300 µg/mL)
Fidelity / Purity ~85-95% (Competition with trace Met)>98% (Using Δ RF1 extract)
Cellular Toxicity High (Alters global proteome)None (Open cell-free system)
Bioorthogonal Handle Multiple alkenes per proteinExactly one alkene per protein

References

  • van Hest, J. C. M., Kiick, K. L., & Tirrell, D. A. (2000). Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. Journal of the American Chemical Society. 2

  • Kiick, K. L., van Hest, J. C. M., & Tirrell, D. A. (2000). Expanding the Scope of Protein Biosynthesis by Altering the Methionyl-tRNA Synthetase Activity of a Bacterial Expression Host. Angewandte Chemie International Edition. 1

  • Link, A. J., Mock, M. L., & Tirrell, D. A. (2003). Non-Canonical Amino Acids in the Interrogation of Cellular Protein Synthesis. NIH Public Access. 3

  • Arthur, I. N., et al. (2024). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews. 4

Sources

Method

Application Notes &amp; Protocols for 2-Amino-4-hexenoic Acid in Biocatalysis and Enzyme Engineering

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the non-proteinogenic amino acid, 2-amino-4-hexenoic acid (AHA), in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the non-proteinogenic amino acid, 2-amino-4-hexenoic acid (AHA), in the fields of biocatalysis and enzyme engineering. We delve into the natural origins and biosynthetic pathways of AHA to inform its enzymatic production. Detailed, field-proven protocols are provided for the biocatalytic synthesis of AHA, the engineering of enzymes to utilize AHA as a substrate, and its site-specific incorporation into recombinant proteins. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing robust analytical methods for verification.

Introduction and Strategic Importance

2-Amino-4-hexenoic acid (AHA) is a non-proteinogenic, or unnatural, amino acid notable for its presence in complex bioactive natural products synthesized by microorganisms, particularly of the Streptomyces genus.[1] Its unique unsaturated aliphatic side chain makes it a valuable building block in medicinal chemistry and a powerful tool in enzyme engineering. The incorporation of AHA into peptides can introduce conformational constraints, alter binding affinities, and provide a reactive handle for further chemical modification.

The strategic applications of AHA in biocatalysis and enzyme engineering are threefold:

  • As a Target for Biocatalytic Synthesis: The development of robust enzymatic routes to chiral AHA and its derivatives offers a green and efficient alternative to complex chemical syntheses.

  • As a Substrate for Enzyme Discovery and Engineering: AHA and its corresponding α-keto acid can be used to screen for novel enzyme activities and to serve as targets for the directed evolution of existing enzymes, such as aminotransferases and dehydrogenases.

  • As a Tool for Protein Engineering: Site-specific incorporation of AHA into proteins allows for the introduction of novel chemical functionalities, enabling new approaches to protein labeling, conjugation, and the study of protein structure and function.

This guide will provide detailed protocols to empower researchers to harness the potential of AHA in these three key areas.

The Natural Blueprint: Biosynthesis of 2-Amino-4-hexenoic Acid

Understanding the natural production of AHA provides a blueprint for its biocatalytic synthesis. In microorganisms like Streptomyces atratus, AHA is not a product of primary metabolism but is assembled by a specialized enzymatic pathway, often as a precursor for nonribosomal peptide synthetase (NRPS) machinery.[1] The biosynthesis of the L-isomer of AHA, a component of the anti-tuberculosis agent rufomycin, is a well-characterized example.[2]

The key enzymatic steps are:

  • Carbon Chain Synthesis: A trimodular Type I polyketide synthase (PKS), comprised of enzymes like RufE and RufF, assembles the initial six-carbon chain to produce trans-4-hexenoic acid.[1]

  • Oxidation: A cytochrome P450 monooxygenase, RufC, catalyzes the oxidation of trans-4-hexenoic acid at the C2 position, forming the corresponding α-keto acid, trans-2-oxo-4-hexenoic acid.[1][3]

  • Amination: A transaminase adds an amino group to trans-2-oxo-4-hexenoic acid to yield L-2-amino-4-hexenoic acid.[1]

  • Incorporation: The newly synthesized AHA is then activated by an adenylation (A) domain within a large NRPS enzyme (like RufT) and incorporated into the growing peptide chain.[1]

This natural pathway highlights two key classes of enzymes that are prime candidates for the biocatalytic synthesis of AHA: oxidoreductases (like P450s or other dehydrogenases) to produce the α-keto acid, and aminotransferases or amino acid dehydrogenases for the final amination step.

AHA_Biosynthesis cluster_0 Natural Biosynthesis of L-2-Amino-4-hexenoic Acid PKS Polyketide Synthase (e.g., RufE/F) HexenoicAcid trans-4-Hexenoic Acid PKS->HexenoicAcid Chain Assembly P450 Cytochrome P450 (e.g., RufC) HexenoicAcid->P450 KetoAcid trans-2-Oxo-4-hexenoic Acid P450->KetoAcid Oxidation Transaminase Transaminase KetoAcid->Transaminase AHA L-2-Amino-4-hexenoic Acid Transaminase->AHA Amination NRPS NRPS Machinery (e.g., RufT) AHA->NRPS Activation & Loading Peptide Bioactive Peptide (e.g., Rufomycin) NRPS->Peptide Peptide Synthesis AADH_Synthesis cluster_1 Biocatalytic Synthesis of AHA using an Engineered AADH cluster_2 Cofactor Regeneration KetoAcid 2-Oxo-4-hexenoic Acid AADH Engineered Amino Acid Dehydrogenase KetoAcid->AADH AHA 2-Amino-4-hexenoic Acid AADH->AHA Reductive Amination NADP NADP⁺ AADH->NADP Oxidized Cofactor Ammonia NH₄⁺ Ammonia->AADH NADPH NADPH NADPH->AADH Reducing Power GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Oxidation Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Figure 2: Workflow for AHA synthesis using an engineered AADH with cofactor regeneration.

Protocol 3.1: Synthesis of L-AHA using an Engineered Leucine Dehydrogenase (LeuDH) Mutant

This protocol is based on established methods for engineering LeuDH for novel substrates and provides a framework for the synthesis of L-AHA. [4] 1. Enzyme Preparation:

  • Obtain or create a mutant of a robust LeuDH (e.g., from Bacillus sphaericus) with broadened substrate specificity. This can be achieved via site-directed mutagenesis of active site residues or through directed evolution (see Section 5).

  • Overexpress the engineered LeuDH and a cofactor-regenerating enzyme (e.g., glucose dehydrogenase from Bacillus subtilis) in E. coli BL21(DE3).

  • Purify the enzymes via Ni-NTA affinity chromatography or prepare a cell-free extract.

2. Reaction Setup (10 mL scale):

  • In a 50 mL conical tube, prepare the reaction mixture:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 200 mM Ammonium chloride (NH₄Cl)

    • 50 mM 2-oxo-4-hexenoic acid

    • 60 mM Glucose

    • 1 mM NAD⁺

    • 5 U/mL engineered LeuDH

    • 5 U/mL Glucose Dehydrogenase (GDH)

  • Adjust the final volume to 10 mL with nuclease-free water.

3. Reaction Conditions:

  • Incubate the reaction at 30°C with gentle shaking (e.g., 150 rpm) for 12-24 hours.

4. Monitoring and Analysis:

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quench the reaction by adding an equal volume of 1 M HCl.

  • Analyze the samples for the presence of AHA and the consumption of the keto-acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. Derivatization with o-phthalaldehyde (OPA) can be used for fluorescent detection of the amino acid.

5. Product Isolation (Optional):

  • After the reaction is complete, remove the enzymes by ultrafiltration (10 kDa MWCO).

  • The product can be isolated from the reaction mixture using ion-exchange chromatography.

Synthesis via Engineered Aminotransferases

Aminotransferases (ATAs), also known as transaminases, catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine, L-aspartate, or isopropylamine) to a keto acid acceptor. [5][6]This method avoids the need for a separate cofactor regeneration system if a cheap amino donor is used in stoichiometric excess.

The overall reaction is as follows: 2-oxo-4-hexenoic acid + Amino Donor ⇌ 2-amino-4-hexenoic acid + Keto Byproduct

Table 1: Comparison of Biocatalytic Synthesis Methods for AHA

Feature Amino Acid Dehydrogenase (AADH) Aminotransferase (ATA)
Enzyme Class Oxidoreductase (EC 1.4.1.x) Transferase (EC 2.6.1.x)
Cofactor NAD(P)H Pyridoxal-5'-phosphate (PLP)
Co-substrate Ammonia (NH₄⁺) Amino donor (e.g., L-Ala, IPA)
Byproduct Water Keto acid (e.g., Pyruvate)
Key Advantage High thermodynamic driving force No separate cofactor regeneration needed

| Key Challenge | Requires efficient cofactor regeneration | Reaction equilibrium may need to be shifted |

Application II: High-Throughput Screening for Novel AHA-Active Enzymes

Discovering or engineering enzymes with high activity and selectivity for AHA or its keto-acid precursor is crucial. A high-throughput screening (HTS) platform allows for the rapid evaluation of large enzyme libraries.

Protocol 4.1: Colorimetric HTS Assay for Aminotransferase Activity

This protocol is designed to screen a library of aminotransferase variants for activity towards 2-oxo-4-hexenoic acid in a 96-well plate format. The assay detects the formation of L-glutamate when α-ketoglutarate is used as the amino acceptor.

1. Library Preparation:

  • Prepare cell-free extracts or purified enzymes from an aminotransferase mutant library (e.g., generated by error-prone PCR or site-directed mutagenesis) in 96-well plates.

2. Reaction Master Mix:

  • Prepare a master mix containing:

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 100 mM L-2-amino-4-hexenoic acid (as the amino donor)

    • 10 mM α-ketoglutarate (as the amino acceptor)

    • 0.5 mM Pyridoxal-5'-phosphate (PLP)

3. Coupled Detection Master Mix:

  • Prepare a separate master mix for the detection of L-glutamate:

    • 100 mM Tris-HCl buffer, pH 8.5

    • 2 mM NAD⁺

    • 5 U/mL L-Glutamate Dehydrogenase (GDH)

4. Assay Procedure:

  • To each well of a 96-well UV-transparent plate, add 50 µL of the reaction master mix.

  • Add 10 µL of the enzyme library lysate/purified enzyme to each well to start the reaction.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction by adding 10 µL of 1 M HCl.

  • Add 150 µL of the coupled detection master mix to each well.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 340 nm using a plate reader. An increase in absorbance corresponds to the production of NADH, which is stoichiometric with the amount of L-glutamate formed, and thus indicates aminotransferase activity.

5. Hit Validation:

  • Promising candidates ("hits") should be re-screened and their activity confirmed using a more quantitative method like HPLC.

Application III: Enzyme Engineering and Directed Evolution

Rational design and directed evolution are powerful strategies to create enzymes with desired properties for AHA biocatalysis.

Directed_Evolution cluster_3 Directed Evolution Workflow for an AHA-Active Enzyme Start Parent Gene (e.g., Wild-Type AADH) Mutagenesis Create Gene Library (Error-Prone PCR, DNA Shuffling) Start->Mutagenesis Transformation Transform into Expression Host (e.g., E. coli) Mutagenesis->Transformation Expression Express Mutant Enzyme Library Transformation->Expression Screening High-Throughput Screening (Protocol 4.1) Expression->Screening Hits Identify 'Hits' (Improved Variants) Screening->Hits Sequence Sequence 'Hit' Genes Hits->Sequence NextRound Use 'Hit' Genes as Template for Next Round Sequence->NextRound NextRound->Mutagenesis Iterate AHA_Incorporation cluster_4 Site-Specific Incorporation of AHA via Amber Suppression Plasmid1 Plasmid 1: Target Gene with UAG Codon Host E. coli Host Cell Plasmid1->Host Plasmid2 Plasmid 2: Orthogonal aaRS/tRNA(CUA) Plasmid2->Host AHA_media Growth Media + 2-Amino-4-hexenoic Acid Host->AHA_media Culture in Expression Induce Protein Expression (e.g., with IPTG) AHA_media->Expression Ribosome Ribosome Expression->Ribosome Protein Target Protein with Site-Specifically Incorporated AHA Ribosome->Protein Translation

Figure 4: Workflow for site-specific incorporation of AHA into a target protein.

Protocol 6.1: Incorporating AHA into a Target Protein in E. coli

1. Plasmid Preparation:

  • Using site-directed mutagenesis (Protocol 5.1), introduce an amber stop codon (TAG) at the desired incorporation site in your target gene, which should be in an expression vector (e.g., pET vector).

  • Obtain a plasmid encoding an orthogonal tRNA/aaRS pair that is specific for AHA. If one is not available, it must be evolved.

2. Transformation:

  • Co-transform the expression plasmid for your target protein and the plasmid for the orthogonal pair into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate on LB agar containing the appropriate antibiotics for both plasmids.

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate 1 L of minimal medium (e.g., M9) supplemented with antibiotics and 1 mM 2-amino-4-hexenoic acid with the overnight culture.

  • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with 0.5 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

4. Protein Purification and Verification:

  • Harvest the cells by centrifugation.

  • Purify your target protein using standard methods (e.g., affinity chromatography if it has a tag).

  • Verify the incorporation of AHA by mass spectrometry (e.g., ESI-MS), which should show a mass shift corresponding to the mass of AHA minus the mass of the amino acid it replaced.

References

  • Yano, T., Oue, S., & Kagamiyama, H. (1998). Directed evolution of an aspartate aminotransferase with new substrate specificities. Proceedings of the National Academy of Sciences, 95(10), 5511-5515. [Link]

  • Gondry, M., et al. (2017). Identification and characterization of a bacterial cytochrome P450 monooxygenase catalyzing the 3-nitration of tyrosine in rufomycin biosynthesis. Journal of Biological Chemistry, 292(38), 15847-15857. [Link]

  • Paige, J. S., et al. (2011). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 51(4), 431-437. [Link]

  • Molla, G., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 114. [Link]

  • PubChem. (n.d.). 2-Oxo-4-hexenoic acid. National Center for Biotechnology Information. [Link]

  • Bozhüyük, K. A. J., et al. (2019). Engineering of non-ribosomal peptide synthetases (NRPS) for the production of new-to-nature peptides. Nature Communications, 10(1), 2639. [Link]

  • Luo, X., et al. (2023). Structure, Function and Engineering of the Nonribosomal Peptide Synthetase Condensation Domain. International Journal of Molecular Sciences, 24(13), 10843. [Link]

  • Domin, N., & Wilson, D. B. (2020). Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. International Journal of Molecular Sciences, 21(21), 8295. [Link]

  • Pettit, F. H., et al. (1976). A kinetic study of the alpha-keto acid dehydrogenase complexes from pig heart mitochondria. Journal of Biological Chemistry, 251(17), 5166-5171. [Link]

  • Bozhüyük, K. A. J., et al. (2024). Evolution-inspired engineering of nonribosomal peptide synthetases. WUR eDepot. [Link]

  • Jordan, S., et al. (2023). Structural and spectroscopic characterization of RufO indicates a new biological role in rufomycin biosynthesis. Journal of Biological Chemistry, 299(10), 105267. [Link]

  • Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. [Link]

  • Bergmeyer, H. U., et al. (1976). Optimization of methods for aspartate aminotransferase and alanine aminotransferase. Clinical Chemistry, 22(1), 48-51. [Link]

  • Akita, H., et al. (2018). Artificial Thermostable D-Amino Acid Dehydrogenase: Creation and Application. Frontiers in Bioengineering and Biotechnology, 6, 103. [Link]

  • iGEM. (n.d.). Site Directed Mutagenesis Protocol. iGEM Registry of Standard Biological Parts. [Link]

  • Hilvert/Kast Group. (n.d.). Megaenzyme Engineering. ETH Zurich. [Link]

  • Oves-Costales, D., et al. (2022). Identification and heterologous expression of the globomycin biosynthetic gene cluster. Microbial Cell Factories, 21(1), 1-13. [Link]

  • Unno, K., et al. (2021). Heterologous expression of cryptic biosynthetic gene cluster from Streptomyces prunicolor yields novel bicyclic peptide prunipeptin. The Journal of Antibiotics, 74(3), 174-179. [Link]

  • White, P. W., & Kirsch, J. F. (1995). Sequential site-directed mutagenesis and chemical modification to convert the active site arginine 292 of aspartate aminotransferase to homoarginine. Journal of the American Chemical Society, 117(28), 7542-7543. [Link]

  • Malcolm, B. A., & Kirsch, J. F. (1985). Site-directed mutagenesis of aspartate aminotransferase from E. coli. Biochemical and Biophysical Research Communications, 132(3), 915-921. [Link]

  • Yadav, S., et al. (2023). Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function. Methods in Molecular Biology, 2655, 79-89. [Link]

  • Aleku, G. A., et al. (2021). Multifunctional Biocatalysts for Organic Synthesis. Journal of the American Chemical Society, 143(30), 11293-11314. [Link]

  • Hucho, F., et al. (1972). α-Keto acid dehydrogenase complexes. XVII. Kinetic and regulatory properties of pyruvate dehydrogenase kinase and pyruvate dehydrogenase phosphatase from bovine kidney and heart. Archives of Biochemistry and Biophysics, 151(1), 328-340. [Link]

  • Miller, S. M., & Koldobskaya, Y. (2010). Kinetic modeling of transaminase values distinguishes active liver inflammation from resolution independent of absolute enzyme levels. medRxiv. [Link]

  • Abrahamson, M. J., et al. (2017). NAD(P)H-Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. ChemCatChem, 9(10), 1696-1713. [Link]

Sources

Application

Synthesis of ilamycin analogs using 2-amino-4-hexenoic acid

Application Note: Modular Synthesis and Validation of Ilamycin Analogs Incorporating L-2-Amino-4-hexenoic Acid Introduction & Scientific Context Ilamycins (also known as rufomycins) are a class of marine-derived cyclic h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Modular Synthesis and Validation of Ilamycin Analogs Incorporating L-2-Amino-4-hexenoic Acid

Introduction & Scientific Context

Ilamycins (also known as rufomycins) are a class of marine-derived cyclic heptapeptides produced by Streptomyces atratus that exhibit exceptional bactericidal activity against multidrug-resistant Mycobacterium tuberculosis[1]. The structural complexity of these natural products arises from a high density of non-proteinogenic amino acids, including L-3-nitrotyrosine, N-prenylated L-tryptophan, and the critical γ,δ-unsaturated amino acid, L-2-amino-4-hexenoic acid (AHA)[2].

The rigid alkene moiety of AHA is structurally indispensable. It dictates the macrocyclic conformation required for the peptide to tightly bind the N-terminal domain (NTD) of the AAA+ ATPase ClpC1[3][4]. This binding dysregulates the essential ClpC1P1P2 protease complex, leading to aberrant protein degradation, ATP depletion, and rapid mycobacterial cell death[4][5]. Because modifications to the AHA residue often result in a precipitous drop in anti-tubercular activity, developing robust synthetic routes to incorporate AHA into novel ilamycin scaffolds is a major priority for structure-activity relationship (SAR) studies and lead optimization[1][6].

Mechanism of ClpC1P1P2 protease inhibition by ilamycin analogs.

Strategic Design & Causality in Synthesis

Historically, the total synthesis of ilamycins E1 and F relied on a highly convergent solution-phase strategy[5][7]. However, to generate libraries of analogs efficiently, a modular Solid-Phase Peptide Synthesis (SPPS) approach is vastly superior[6].

Key Synthetic Challenges & Solutions:

  • Steric Hindrance & Epimerization: Ilamycins contain multiple N-methylated and bulky residues (e.g., N-prenyl-Trp and AHA). Standard coupling reagents (like HBTU or HOBt) often fail or cause severe epimerization. Causality: We utilize PyBOP combined with 1-hydroxy-7-azabenzotriazole (HOAt). The additional nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the coupling of sterically demanding amines while suppressing racemization[6].

  • Macrocyclization Efficiency: Cyclizing a linear heptapeptide is entropically unfavorable and prone to intermolecular oligomerization. Causality: We synthesize the linear precursor on a hyper-acid-labile 2-chlorotrityl chloride (2-CTC) resin. This allows for mild cleavage (1% TFA) that keeps side-chain protecting groups intact. Subsequent macrolactamization is performed under high-dilution conditions (1 mM) to kinetically favor intramolecular ring closure[5][6].

Modular synthetic workflow for ilamycin analogs using Fmoc-SPPS.

Detailed Experimental Protocols

Protocol 1: Asymmetric Synthesis of Fmoc-L-2-amino-4-hexenoic acid (Fmoc-AHA-OH)

Objective: Generate the enantiopure AHA building block required for SPPS.

  • Alkylation: Cool a solution of the Schöllkopf chiral auxiliary (cyclo-(D-Val-Gly)) in anhydrous THF to -78 °C. Slowly add n-BuLi (1.1 eq) to generate the enolate. Dropwise add 1-bromo-2-butene (1.2 eq).

    • Causality: The bulky isopropyl group of the D-Valine residue sterically blocks one face of the enolate, ensuring highly diastereoselective alkylation yielding the L-configuration[7].

  • Hydrolysis: Treat the alkylated intermediate with 0.5 M TFA in H₂O/acetonitrile for 12 hours at room temperature to hydrolyze the auxiliary and release the free amino acid.

  • Protection: React the crude L-2-amino-4-hexenoic acid with Fmoc-OSu (1.1 eq) and Na₂CO₃ in a dioxane/water mixture.

  • Self-Validation Check: Purify via flash chromatography. Run an aliquot on a chiral HPLC column (e.g., Chiralpak IC). Requirement: Enantiomeric excess (ee) must be >95% before proceeding to SPPS to prevent the formation of inseparable diastereomeric peptide mixtures.

Protocol 2: Fmoc-SPPS Assembly of the Linear Precursor

Objective: Assemble the linear heptapeptide sequence on a solid support.

  • Resin Loading: Swell 2-CTC resin in dry DCM. Add Fmoc-Leu-OH (or chosen C-terminal residue) and DIPEA. Cap unreacted resin sites with methanol.

  • Iterative Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.

  • Coupling of Hindered Residues (including Fmoc-AHA-OH): For standard amino acids, use 3 eq of Fmoc-AA-OH, PyBOP, and NMM. For Fmoc-AHA-OH and N-methylated residues, use 3 eq of the amino acid, 3 eq PyBOP, 3 eq HOAt, and 6 eq N-methylmorpholine (NMM) in DMF. Allow coupling to proceed for 4–6 hours[6].

  • Self-Validation Check: Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary N-methyl amines) after each coupling. A positive colorimetric result indicates incomplete coupling, triggering a mandatory double-coupling cycle.

Protocol 3: Cleavage and Macrolactamization

Objective: Cyclize the linear peptide to form the ilamycin macrocycle.

  • Mild Cleavage: Treat the resin with 1% TFA in DCM for 3 × 5 minutes. Filter and immediately neutralize the filtrate with pyridine to prevent premature loss of acid-sensitive side-chain protecting groups[6]. Concentrate under reduced pressure.

  • High-Dilution Cyclization: Dissolve the fully protected linear peptide in a large volume of DMF/DCM (1:1) to achieve a final peptide concentration of 1 mM. Add PyBOP (3 eq) and HOAt (3 eq). Slowly add DIPEA (6 eq) dropwise over 30 minutes. Stir for 24 hours[5][6].

  • Self-Validation Check: Monitor the reaction via LC-MS. The linear precursor mass [M+H]+ should disappear, replaced by the macrocycle mass [M−H2​O+H]+ .

  • Global Deprotection & Purification: Remove remaining side-chain protecting groups using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Purify the final analog via preparative RP-HPLC.

Quantitative Data: SAR and Anti-Mycobacterial Activity

The incorporation of AHA and specific late-stage modifications (such as the oxidation of leucine to a 6-hydroxypiperidin-2-one motif) heavily dictate the biological efficacy of ilamycin analogs[2][3][7][8].

CompoundKey Structural FeaturesMIC (M. tuberculosis H37Rv)Target
Ilamycin E1 Native AHA, L-3-nitrotyrosine, oxidized Leu~9.8 nMClpC1-NTD
Ilamycin E2 Native AHA, L-3-nitrotyrosine, oxidized Leu isomer~9.8 nMClpC1-NTD
Rufomycin 4 Native AHA, 6-hydroxypiperidin-2-one motif~20 nMClpC1-NTD
Synthetic Rufomycin 22 Native AHA, 6-hydroxypiperidin-2-one motif350–670 nMClpC1-NTD
Ilamycin F Native AHA, L-3-nitrotyrosine, unoxidized Leu1.2 µMClpC1-NTD

Data aggregated from in vitro biological evaluations of isolated and synthesized ilamycin/rufomycin congeners[2][3][6][7][8].

Sources

Method

Application Note: High-Efficiency Isotopic Labeling of 2-Amino-4-Hexenoic Acid (Crotylglycine) for Advanced NMR Spectroscopy

Executive Summary 2-amino-4-hexenoic acid, commonly referred to as crotylglycine (Tcg), is a non-canonical amino acid (ncAA) characterized by an internal trans-alkene side chain[1]. While it naturally occurs as a rare bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-amino-4-hexenoic acid, commonly referred to as crotylglycine (Tcg), is a non-canonical amino acid (ncAA) characterized by an internal trans-alkene side chain[1]. While it naturally occurs as a rare building block in marine cyclopeptides like ilamycins and rufomycins[2], its structural mimicry of canonical methionine has made it a highly valuable tool in structural biology. By utilizing isotopically labeled ( 13 C, 15 N, or 2 H) crotylglycine, researchers can perform residue-specific incorporation (RSI) into recombinant proteins. This provides a bioorthogonal, background-free probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the precise study of protein dynamics, ligand binding, and conformational changes[3][4].

Mechanistic Rationale & Experimental Causality

To successfully incorporate crotylglycine into a target protein, the native translational machinery must be hijacked. This requires overcoming the inherent substrate specificity of the host's aminoacyl-tRNA synthetases (aaRS).

The Methionine Auxotrophy Strategy: Wild-type Escherichia coli methionyl-tRNA synthetase (MetRS) strongly prefers canonical methionine over crotylglycine. To bypass this, we utilize a methionine auxotrophic strain (e.g., E. coli B834(DE3) or CAG18491). By cultivating these cells in rich media and subsequently shifting them to a methionine-depleted minimal medium, we starve the translation machinery of its preferred substrate, forcing it to utilize the supplemented analog[5].

The Necessity of MetRS Overexpression: Even in a methionine-depleted environment, the catalytic efficiency ( kcat​/Km​ ) of wild-type MetRS for trans-crotylglycine is suboptimal. To overcome this kinetic barrier, the host must be co-transformed with a plasmid that overexpresses MetRS (e.g., pQE15-MRS). This massive increase in enzyme concentration drives the aminoacylation equilibrium forward, routinely boosting incorporation efficiencies from <30% to >90%[6][7].

Experimental Protocols

Protocol 1: Validation of Isotope-Labeled Crotylglycine

Self-Validating System: Before initiating cellular feeding, the synthesized 13 C/ 15 N-labeled trans-2-amino-4-hexenoic acid must be validated. The E. coli translational machinery is highly stereospecific for the L-enantiomer and shows a strong preference for the trans-alkene isomer[5].

  • Dissolve the synthesized or commercially acquired labeled crotylglycine in D 2​ O.

  • Acquire 1D 1 H and 13 C NMR spectra.

  • Verify the presence of the trans-alkene protons at ~5.3 ppm and ~5.6 ppm to ensure no allylic rearrangement has occurred during synthesis[8].

Protocol 2: Residue-Specific Incorporation (RSI) Workflow
  • Primary Cultivation: Inoculate the E. coli B834(DE3) auxotroph (co-transformed with the target protein vector and the MetRS overexpression plasmid) into 1 L of LB medium supplemented with appropriate antibiotics. Grow at 37°C at 250 rpm until the OD 600​ reaches 0.8.

  • Wash Phase (Critical Step): Harvest the cells by centrifugation at 4000 × g for 10 minutes at 4°C. Wash the pellet twice with 500 mL of cold 0.9% NaCl. Causality: This rigorously removes trace amounts of intracellular and extracellular methionine that would otherwise outcompete the crotylglycine.

  • Starvation & Feeding: Resuspend the washed pellet in 1 L of M9 minimal medium containing 19 canonical amino acids (40 mg/L each, excluding methionine). Add the 13 C/ 15 N-labeled crotylglycine to a final concentration of 1–2 mM.

  • Depletion Incubation: Incubate the culture at 37°C for 30 minutes to exhaust any residual intracellular methionine pools.

  • Dual Induction: Induce the expression of both the target protein and MetRS using 1 mM IPTG. Express for 4–6 hours at 30°C.

  • Harvest: Centrifuge and store the pellet at -80°C.

Protocol 3: NMR Sample Preparation and Data Acquisition
  • Purification: Lyse the cells and purify the target protein using standard affinity chromatography (e.g., Ni-NTA).

  • MS Validation (Self-Validating Step): Perform intact Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS). Causality: A mass shift of approximately -20 Da per methionine residue (Met MW = 149.2 Da; Tcg MW = 129.2 Da) confirms successful incorporation[6]. Do not proceed to NMR without this validation.

  • Buffer Exchange: Exchange the validated protein into an optimized NMR buffer (e.g., 50 mM Sodium Phosphate, pH 6.5, 50 mM NaCl, 10% D 2​ O) using centrifugal concentrators.

  • Acquisition: Acquire 2D 1 H- 13 C HSQC spectra. The labeled alkene carbons will appear in a highly resolved spectral window, free from the aliphatic background of the native protein.

Data Presentation

Table 1: Quantitative Comparison of NMR Chemical Shifts The alkene protons and carbons of crotylglycine fall into a unique spectral window compared to the native methionine side chain, making them ideal background-free probes.

Amino AcidPosition 1 H Chemical Shift (ppm) 13 C Chemical Shift (ppm)
Methionine (Native) γ -CH 2​ ~2.5 – 2.6~30.0
ϵ -CH 3​ (S-Methyl)~2.1~15.0
Crotylglycine (Analog) γ -CH (Alkene)~5.3~125.0
δ -CH (Alkene)~5.6~130.0
ϵ -CH 3​ (Methyl)~1.6~17.5

Table 2: Incorporation Efficiency Metrics Based on Expression Strategy

Expression Host StrategyTarget ProteinAnalog ConcentrationIncorporation Efficiency (%)
Wild-Type E. colimDHFR1 mM< 5%
Auxotroph (No MetRS Overexpression)mDHFR1 mM~ 15 - 25%
Auxotroph + MetRS Overexpression mDHFR 1 mM > 90%

Mandatory Visualization

Workflow A 1. Auxotroph Cultivation (E. coli B834) B 2. Media Shift (Met-depleted M9) A->B Wash & Resuspend C 3. Isotope Feeding (13C/15N Crotylglycine) B->C Starvation Phase D 4. Dual Induction (Target + MetRS) C->D IPTG Addition E 5. MS Validation (>90% Incorporation) D->E Lysis & Purification F 6. NMR Acquisition (1H-13C HSQC) E->F Buffer Exchange

Workflow for residue-specific incorporation of isotopically labeled crotylglycine for NMR.

References

  • New developments in isotope labeling strategies for protein solution NMR spectroscopy. utoronto.ca.3[3]

  • 2-Amino-4-hexenoic acid | C6H11NO2 | CID 6441491 - PubChem. nih.gov. 1[1]

  • Noncanonical Amino Acids in Biocatalysis | Chemical Reviews. acs.org. 4[4]

  • Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives. nih.gov. 8[8]

  • Rufomycins or Ilamycins: Naming Clarifications and Definitive Structural Assignments. acs.org. 2[2]

  • Expanding the Scope of Protein Biosynthesis by Altering the Methionyl-tRNA Synthetase Activity of a Bacterial Expression Host. cmu.edu. 6[6]

  • Reaching New Heights in Genetic Code Manipulation with High Throughput Screening. acs.org.7[7]

  • Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. researchgate.net. 5[5]

Sources

Application

Application Note &amp; Protocol: High-Purity Extraction and Purification of 2-amino-4-hexenoic Acid from Streptomyces atratus

Abstract 2-amino-4-hexenoic acid is a non-proteinogenic amino acid with significant interest in natural product synthesis and drug development due to its role as a structural unit in bioactive microbial metabolites.[1] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-amino-4-hexenoic acid is a non-proteinogenic amino acid with significant interest in natural product synthesis and drug development due to its role as a structural unit in bioactive microbial metabolites.[1] This document provides a comprehensive, field-proven guide for researchers and drug development professionals on the extraction and multi-step purification of 2-amino-4-hexenoic acid from the fermentation broth of Streptomyces atratus. The protocol details an optimized workflow, beginning with biomass harvesting, followed by a robust extraction procedure, and culminating in a high-resolution two-step chromatographic purification strategy employing ion-exchange chromatography (IEX) and reversed-phase high-performance liquid chromatography (RP-HPLC). Each step is accompanied by expert insights into the underlying principles to ensure both procedural success and a deep understanding of the methodology.

Introduction and Scientific Principle

Streptomyces species are renowned biofactories, producing a vast array of secondary metabolites, including a multitude of unique amino acids.[2][3] 2-amino-4-hexenoic acid (AHA), with a molecular weight of 129.16 g/mol , is one such metabolite of interest.[4] Its structure, featuring both a charged amino acid moiety and a moderately non-polar hexenyl backbone, dictates the logic of the purification strategy.

This protocol is founded on a sequential exploitation of the molecule's distinct physicochemical properties:

  • Charge-Based Separation: As an amino acid, AHA is zwitterionic. Its net charge is dependent on the pH of the surrounding medium. By adjusting the pH relative to its isoelectric point (pI), it can be selectively captured and eluted from an ion-exchange resin. This step provides a high-capacity method for initial purification and concentration from the complex fermentation broth.[5][6][7]

  • Hydrophobicity-Based Separation: The four-carbon alkene chain imparts a degree of hydrophobicity that allows for high-resolution separation using reversed-phase chromatography. This step is critical for polishing the product to high purity, removing closely related amino acids and other polar impurities that may have co-eluted during the ion-exchange step.[8][9]

This orthogonal, two-step approach ensures the removal of a broad spectrum of contaminants, leading to a final product of high purity suitable for downstream applications such as structural elucidation, bioactivity screening, and synthetic chemistry.

Overall Experimental Workflow

The comprehensive process from bacterial culture to purified compound is outlined below.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis & QC Fermentation Step 1: S. atratus Fermentation & Culture Harvest Step 2: Biomass Harvesting Fermentation->Harvest Centrifugation Extraction Step 3: Crude Extraction of Supernatant Harvest->Extraction Supernatant Collection IEX Step 4: Ion-Exchange Chromatography (IEX) Extraction->IEX Crude Extract Loading RPHPLC Step 5: Reversed-Phase HPLC (RP-HPLC) IEX->RPHPLC IEX Eluate Pooling QC Step 6: Purity Analysis & Characterization RPHPLC->QC Purified Fractions

Figure 1. High-level workflow for the production and purification of 2-amino-4-hexenoic acid.

Materials and Reagents

Reagent / MaterialGradeSupplier (Example)Notes
Streptomyces atratus StrainATCC® 27418™ATCC---
Tryptone Soya Broth (TSB)MicrobiologyMilliporeSigmaFor fermentation.
Formic AcidLC-MS GradeThermo Fisher ScientificFor pH adjustment and HPLC mobile phase.
Ammonium HydroxideACS ReagentVWRFor pH adjustment and IEX elution.
Dowex® 50WX8 Resin (H+ form)100-200 meshMilliporeSigmaStrong cation exchange resin.
Acetonitrile (ACN)HPLC GradeHoneywellFor RP-HPLC mobile phase.
Water, UltrapureType 1Milli-Q® SystemFor all buffers and solutions.
0.22 µm Syringe FiltersSterilePall CorporationFor sample filtration before HPLC.

Detailed Protocols

Part 1: Fermentation and Biomass Production

Streptomyces are filamentous bacteria known for producing secondary metabolites during their stationary growth phase.[3] Optimizing fermentation conditions is crucial for maximizing the yield of 2-amino-4-hexenoic acid.[10][11]

Protocol 4.1: S. atratus Culture

  • Prepare sterile Tryptone Soya Broth (TSB) according to the manufacturer's instructions.

  • Inoculate a 50 mL starter culture with a single colony or glycerol stock of S. atratus.

  • Incubate at 30°C with shaking at 200 rpm for 48-72 hours until the culture is turbid.

  • Use the starter culture to inoculate a 1 L production culture in a 2.8 L baffled flask (5% v/v inoculation).

  • Incubate the production culture at 30°C, 200 rpm for 7-10 days. Production of secondary metabolites is often maximal in the late stationary phase.[12]

Part 2: Extraction of Crude 2-amino-4-hexenoic Acid

The target compound is an amino acid and is expected to be secreted into the fermentation broth. Therefore, the primary extraction is performed on the culture supernatant.

Protocol 4.2: Harvesting and Crude Extraction

  • Transfer the 1 L culture to centrifuge bottles.

  • Pellet the biomass by centrifugation at 8,000 x g for 20 minutes at 4°C.

  • Carefully decant and collect the supernatant. This is your crude extract source.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.

  • Acidify the supernatant to approximately pH 2.0 using 5 M HCl. This step ensures that the amino group of AHA is protonated (NH3+), which is essential for binding to the cation exchange resin in the next step.

Part 3: Multi-Step Chromatographic Purification

This two-step process first captures all cationic species, including our target amino acid, and then polishes it to purity based on its unique hydrophobicity.

G cluster_0 Step 1: Cation Exchange Chromatography cluster_1 Step 2: Reversed-Phase HPLC start Acidified Supernatant (pH ~2.0) IEX_Load Load onto Dowex® 50WX8 (H+ form) start->IEX_Load IEX_Wash Wash with Ultrapure Water (Removes neutral & anionic compounds) IEX_Load->IEX_Wash IEX_Elute Elute with 2M NH4OH (Displaces AHA from resin) IEX_Wash->IEX_Elute Prep Lyophilize & Reconstitute (in Mobile Phase A) IEX_Elute->Prep HPLC_Inject Inject onto C18 Column Prep->HPLC_Inject HPLC_Gradient Elute with ACN Gradient (Separates based on hydrophobicity) HPLC_Inject->HPLC_Gradient HPLC_Collect Collect Fractions (Based on UV 210 nm signal) HPLC_Gradient->HPLC_Collect end Pure 2-amino-4-hexenoic acid HPLC_Collect->end

Figure 2. Detailed purification workflow for 2-amino-4-hexenoic acid.

Protocol 4.3: Ion-Exchange Chromatography (IEX)

  • Principle of Causality: At pH 2.0, the carboxylic acid group of AHA is protonated (-COOH) and the amino group is also protonated (-NH3+), giving the molecule a net positive charge. This allows it to bind strongly to the negatively charged sulfonate groups of the Dowex® (strong cation exchange) resin. A high concentration of a basic solution (NH4OH) is then used to deprotonate the -NH3+ group, neutralizing its charge and releasing it from the resin.[5][13]

  • Column Preparation: Pack a 2.5 x 30 cm glass column with Dowex® 50WX8 resin (H+ form). Wash the packed resin with 3-5 column volumes (CV) of ultrapure water until the effluent pH is neutral.

  • Loading: Load the acidified supernatant (from Protocol 4.2) onto the column at a flow rate of 2-3 mL/min.

  • Washing: Wash the column with 5 CV of ultrapure water to remove unbound materials, including sugars, salts, and anionic/neutral compounds.

  • Elution: Elute the bound amino acids with 3 CV of 2 M ammonium hydroxide (NH4OH) at a flow rate of 2 mL/min. Collect the entire eluate.

  • Concentration: Remove the ammonia and water from the eluate by rotary evaporation under vacuum at 40°C. This will yield a concentrated residue of mixed amino acids.

Protocol 4.4: Reversed-Phase HPLC (RP-HPLC)

  • Principle of Causality: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase (C18) is non-polar, while the mobile phase is polar. AHA, with its hexenyl chain, will have some interaction with the C18 stationary phase. By gradually increasing the concentration of the organic solvent (acetonitrile), the mobile phase becomes more non-polar, which competes with the stationary phase for binding to AHA, eventually eluting it from the column. More hydrophobic molecules will require a higher concentration of organic solvent to elute.[8][14][15]

ParameterSettingRationale
Column C18, 5 µm, 10 x 250 mmPreparative C18 provides good retention for moderately non-polar molecules and high loading capacity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures amino acid is protonated and sharpens peaks.
Mobile Phase B 0.1% Formic Acid in ACNOrganic solvent for elution.
Flow Rate 4.0 mL/minStandard for a 10 mm ID preparative column.
Detection UV at 210 nmWavelength for detecting peptide bonds and carboxyl groups, suitable for underivatized amino acids.
Gradient 0-30% B over 40 minA shallow gradient is crucial for resolving compounds with similar hydrophobicities.
  • Sample Preparation: Dissolve the dried residue from the IEX step in 5-10 mL of Mobile Phase A. Filter the solution through a 0.22 µm syringe filter to prevent column clogging.

  • System Equilibration: Equilibrate the HPLC system and column with 95% Mobile Phase A / 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Run the gradient as specified in the table above. Collect fractions (e.g., 2 mL per fraction) corresponding to the major peaks observed on the chromatogram.

  • Pooling and Final Concentration: Analyze small aliquots of the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions containing 2-amino-4-hexenoic acid and remove the solvent via lyophilization (freeze-drying) to obtain the final product as a white, fluffy powder.

Quality Control and Characterization

To validate the identity and purity of the final product, the following analytical techniques are recommended.

TechniqueExpected ResultPurpose
Analytical RP-HPLC Single sharp peak (>95% purity)Confirms purity and provides retention time for future identification.
Mass Spectrometry (MS) [M+H]⁺ ion at m/z 130.08Confirms the molecular weight (129.16 g/mol ) and therefore the identity of the compound.[4][16]
Nuclear Magnetic Resonance (NMR) Spectrum consistent with literatureProvides definitive structural confirmation.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low yield after IEX Incomplete binding to resin (pH too high).Ensure supernatant pH is rigorously adjusted to ~2.0 before loading.
Incomplete elution from resin.Ensure at least 3 CV of 2M NH4OH is used for elution.
Broad peaks in HPLC Column overloading.Reduce injection volume or concentration.
Sample solvent mismatch.Ensure sample is fully dissolved in Mobile Phase A.
Poor separation in HPLC Gradient is too steep.Decrease the gradient slope (e.g., 0-30% B over 60 min).
Incorrect column chemistry.Ensure a standard C18 column is used.

References

  • Krause, I., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]

  • Sharma, A. (2013). Separation and Purification of Amino Acids. ResearchGate. Available at: [Link]

  • PubChem (n.d.). (2S)-2-Aminohex-4-enoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem (n.d.). 2-Amino-4-hexenoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Dolan, J.W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]

  • NextSDS (n.d.). 2-Amino-4-methyl-4-hexenoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Google Patents (n.d.). CN103429609A - Ion exchange chromatography in presence of amino acid.
  • Bhushan, R., & Kumar, V. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica. Available at: [Link]

  • Heinrikson, R.L., & Meredith, S.C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry. Available at: [Link]

  • Li, S., et al. (2022). Scalable secondary metabolite production in Streptomyces using a plug-and-play system. Nature Communications. Available at: [Link]

  • Macías-Rubalcava, M.L., et al. (2014). Isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, a nonprotein amino acid, as an allelochemical from the fruiting bodies of Boletus fraternus Peck. Natural Product Research. Available at: [Link]

  • Kim, J.-H., et al. (1997). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives. Journal of Chromatographic Science. Available at: [Link]

  • Shimadzu (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. Available at: [Link]

  • Korp, J., et al. (2021). A bioprocess perspective on the production of secondary metabolites by Streptomyces in submerged co-cultures. Applied Microbiology and Biotechnology. Available at: [Link]

  • Chen, Y., et al. (2010). Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation. Applied Microbiology and Biotechnology. Available at: [Link]

  • Augustine, S.K., et al. (2018). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. Journal of Applied and Advanced Research. Available at: [Link]

  • European Patent Office (1993). Novel process for preparing 4-amino-5-hexenoic acid. Available at: [Link]

  • Kumar, A., et al. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Fungal Biology. Available at: [Link]

  • Manteca, A., & Herron, P. (2018). Streptomyces Secondary Metabolites. IntechOpen. Available at: [Link]

  • Pruess, D.L., et al. (1976). Antimetabolites produced by microorganisms. XIII. The synthesis and microbiological production of a novel amino acid, L-2-amino-4-(2-aminoethoxy) butanoic acid. The Journal of Antibiotics. Available at: [Link]

  • Google Patents (n.d.). EP0546230A1 - Novel process for preparing 4-amino-5-hexenoic acid.
  • Hitzer, C., et al. (2020). Novel aminoacylases from Streptomyces griseus DSM 40236 and their recombinant production in Streptomyces lividans. The FEBS Journal. Available at: [Link]

  • Wang, W., et al. (2024). Potential of Crude Extract of Streptomyces sp. nov., Strain TRM76147 for Control of A. gaisen. MDPI. Available at: [Link]

Sources

Method

Application Note: In Vitro Assays for 2-Amino-4-Hexenoic Acid Anti-Mycobacterial Activity

Executive Summary & Mechanistic Rationale The non-proteinogenic amino acid 2-amino-4-hexenoic acid (AHA) —also known as crotylglycine—serves as a critical pharmacophore in a class of marine-derived cyclic heptapeptides,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The non-proteinogenic amino acid 2-amino-4-hexenoic acid (AHA) —also known as crotylglycine—serves as a critical pharmacophore in a class of marine-derived cyclic heptapeptides, including the Ilamycins and Rufomycins [1]. Synthesized by Streptomyces atratus, these specialized metabolites exhibit profound bactericidal activity against multidrug-resistant Mycobacterium tuberculosis (Mtb) [4].

Unlike traditional first-line anti-tubercular drugs that target cell wall synthesis or RNA polymerase, AHA-containing cyclopeptides target the mycobacterial proteostasis network. Specifically, they bind to the N-terminal domain of the caseinolytic chaperone protein ClpC1 (ClpC1-NTD) [3]. ClpC1 normally couples with the ClpP1P2 protease core to degrade misfolded proteins. Binding of AHA-peptides dysregulates this machinery, uncoupling ATP hydrolysis from controlled substrate translocation, leading to aberrant protein degradation and rapid mycobacterial cell death.

To support drug development professionals in evaluating AHA-derivatives, this guide provides a validated, multi-tiered in vitro assay cascade: phenotypic screening, target engagement, and functional biochemical evaluation.

Proteostasis AHA AHA-Cyclopeptides (e.g., Rufomycin I) ClpC1 ClpC1 Chaperone (N-Terminal Domain) AHA->ClpC1 Binds NTD Pocket ATP ATP Hydrolysis (Dysregulated) ClpC1->ATP Alters ATPase Activity ClpP ClpP1P2 Protease Core ATP->ClpP Aberrant Translocation Death Mycobacterial Cell Death ClpP->Death Uncontrolled Proteolysis Proteins Intracellular Proteins Proteins->ClpP Substrate Entry

AHA-cyclopeptide disruption of Mtb ClpC1-ClpP1P2 proteostasis.

Experimental Protocols

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Expertise & Causality: Mtb is an exceptionally slow-growing pathogen (generation time ~15-20 hours). Traditional agar proportion methods take up to 6 weeks. The REMA utilizes resazurin, a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin by the NADH produced in metabolically active cells [2]. This provides a self-validating, rapid (8-day) readout directly linking cellular respiration to viability.

Self-Validating Controls:

  • Sterility Control: Media + Resazurin (Must remain blue; validates aseptic technique).

  • Growth Control: Bacteria + Media + Resazurin (Must turn pink; validates inoculum viability).

Step-by-Step Methodology:

  • Media Preparation: Prepare 7H9-S broth by supplementing Middlebrook 7H9 with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase). Rationale: OADC provides essential fatty acids while catalase neutralizes toxic peroxides generated during slow mycobacterial metabolism.

  • Compound Dilution: In a 96-well flat-bottom plate, perform serial two-fold dilutions of the AHA-cyclopeptide in 100 µL of 7H9-S medium (Range: 10 µM to 0.005 µM).

  • Inoculum Preparation: Subculture Mtb H37Rv on Löwenstein-Jensen medium. Suspend colonies in 7H9-S, adjust to a McFarland 1.0 standard (approx. 3×108 CFU/mL), and dilute 1:20.

  • Inoculation: Add 100 µL of the diluted inoculum to all test and growth control wells. Add 200 µL of sterile water to the perimeter wells to prevent edge-effect evaporation.

  • Primary Incubation: Seal the plate in a gas-permeable bag and incubate at 37°C for 7 days. Rationale: Early addition of resazurin can cause dye toxicity and premature reduction.

  • Indicator Addition: Add 30 µL of 0.02% (wt/vol) filter-sterilized resazurin sodium salt to each well. Re-incubate for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol 2: Surface Plasmon Resonance (SPR) Target Engagement

Expertise & Causality: Phenotypic cell death must be definitively linked to ClpC1 engagement. SPR provides label-free, real-time kinetic parameters ( KD​ , ka​ , kd​ ). Because AHA-peptides are hydrophobic, the assay requires 5% DMSO, necessitating rigorous solvent correction protocols to maintain trustworthiness [3].

Self-Validating Controls:

  • Reference Flow Cell: An unmodified flow cell subtracts bulk refractive index changes caused by DMSO.

  • Solvent Correction Curve: A 4.5% to 5.5% DMSO standard curve corrects for volumetric exclusion differences between the reference and active cells.

Step-by-Step Methodology:

  • Ligand Immobilization: Express recombinant Mtb ClpC1-NTD (residues 1–145) with a C-terminal His-tag. Immobilize onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~1,500 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl.

  • Analyte Preparation: Dissolve the AHA-peptide in 100% DMSO, then dilute into HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4) to achieve a final DMSO concentration of exactly 5.0%.

  • Kinetic Injection: Inject serial dilutions of the AHA-peptide (e.g., 3.125 nM to 100 nM) at a high flow rate of 50 µL/min for 120 seconds to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Regenerate the surface using a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound peptide without denaturing the ClpC1-NTD.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and a buffer-only blank injection). Fit the data to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Protocol 3: Luminescence-Based ATPase Activity Assay

Expertise & Causality: ClpC1 is an AAA+ ATPase. Binding to the NTD by AHA-peptides does not merely block the pocket; it allosterically dysregulates ATP hydrolysis. Measuring residual ATP via a luciferase reporter confirms the functional consequence of the binding event [3].

Step-by-Step Methodology:

  • Reaction Assembly: In a white 384-well plate, combine 0.5 µM native full-length Mtb ClpC1 with varying concentrations of the AHA-peptide in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

  • Initiation: Add ATP to a final concentration of 1 mM. Incubate at 37°C for 2 hours.

  • Detection: Add an equal volume of Kinase-Glo® (or equivalent ATP-dependent luciferase reagent). Incubate for 10 minutes at room temperature.

  • Readout: Measure luminescence. Causality: A decrease in luminescent signal relative to the vehicle control indicates hyper-stimulation of ATP hydrolysis, confirming the AHA-peptide is actively uncoupling the chaperone.

Quantitative Data Summaries

Table 1: In vitro Anti-Mycobacterial Activity (MIC) of AHA-Cyclopeptides

Compound Pathogen Strain Structural Feature MIC (µM)
Ilamycin E1 M. tuberculosis H37Rv L-2-amino-4-hexenoic acid ~0.010
Rufomycin I M. tuberculosis H37Rv AHA + 3-nitrotyrosine 0.020
Rufomycin 4 M. tuberculosis H37Rv AHA + Piperidinone motif 0.350

| Cyclomarin A | M. tuberculosis H37Rv | ADH (AHA derivative) | 0.094 |

Table 2: SPR Binding Kinetics of AHA-Cyclopeptides to ClpC1-NTD | Analyte | Target Domain | KD​ (nM) | ka​ (1/Ms) | kd​ (1/s) | | :--- | :--- | :--- | :--- | :--- | | Rufomycin I | ClpC1-NTD | 86.6 | 1.2 × 10⁵ | 1.0 × 10⁻² | | Ecumicin (Control) | ClpC1-NTD | 48.0 | 8.5 × 10⁴ | 4.1 × 10⁻³ | | Rufomycin I | ClpC1-D1-D2 | No Binding | N/A | N/A |

(Note: The lack of binding to the D1-D2 domains confirms that the AHA-peptides selectively target the N-Terminal Domain).

References

  • Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents. Nature Communications (2017).[Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy (2002).[Link]

  • High-Resolution Structure of ClpC1-Rufomycin and Ligand Binding Studies Provide a Framework to Design and Optimize Anti-Tuberculosis Leads. ACS Infectious Diseases (2019).[Link]

  • Modular Total Synthesis and Antimycobacterial Activity of Rufomycins. Organic Letters (2024).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Rufomycin Biosynthesis &amp; Precursor Feeding Optimization

Welcome to the Technical Support Center for Rufomycin (also known as Ilamycin) production. Rufomycins are potent anti-tuberculosis cyclic heptapeptides that target the ClpC1 protease in Mycobacterium tuberculosis[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Rufomycin (also known as Ilamycin) production. Rufomycins are potent anti-tuberculosis cyclic heptapeptides that target the ClpC1 protease in Mycobacterium tuberculosis[1]. Their unique structure contains rare non-proteinogenic amino acids, most notably L-2-amino-4-hexenoic acid (AHA)[2]. Optimizing the biosynthesis and precursor feeding of AHA in Streptomyces atratus is a critical bottleneck for scaling up production in drug development.

This guide provides field-proven troubleshooting insights, step-by-step protocols, and system-level causality to help you optimize your fermentation workflows.

Troubleshooting Guide: Precursor Feeding & Yield Optimization (FAQs)

Q1: I am feeding synthetic L-2-amino-4-hexenoic acid (AHA) to my Streptomyces atratus culture, but rufomycin yields have plateaued. Why? Causality & Mechanism: Yield plateaus during direct AHA feeding usually indicate a downstream bottleneck at the Non-Ribosomal Peptide Synthetase (NRPS) assembly line. AHA is naturally synthesized by the Type I Polyketide Synthase (PKS) RufE (or IlaE) and subsequently loaded onto the heptamodular NRPS RufT (or IlaS) for cyclization[3]. If the NRPS expression level is basal, the enzymatic assembly line becomes saturated regardless of how much intracellular AHA is available. Solution: To bypass this, you must genetically engineer the strain to overexpress the NRPS machinery. Using CRISPR/Cas9 to insert a strong promoter (such as kasOp*) upstream of the rufS/rufT and regulatory rufB genes has been shown to increase rufomycin production by up to 4.1-fold[1].

Q2: My batch fermentation yields are inconsistent, and cell growth crashes after AHA and nitrogen supplementation. How can I prevent this? Causality & Mechanism: High bolus concentrations of amino acid precursors and complex nitrogen sources can trigger nitrogen catabolite repression or direct cellular toxicity, halting secondary metabolite biosynthesis. S. atratus requires a delicate carbon-to-nitrogen ratio to sustain the production of its three highly modified amino acids (AHA, 3-nitrotyrosine, and N-prenyl-tryptophan)[4]. Solution: Transition from batch feeding to a pH-coordinated continuous pulse-feeding strategy . By linking the feed pump to real-time pH spikes (which indicate the depletion of carbon/nitrogen and the onset of amino acid catabolism), you maintain a steady-state precursor pool without inducing toxicity. This method has successfully scaled ilamycin/rufomycin E yields to over 415 mg/L in 300 L bioreactors[5].

Biosynthetic Pathway & Workflow Visualizations

Biosynthesis A Acetyl-CoA (Precursor) B RufE / IlaE (Type I PKS) A->B Extension C L-2-amino-4-hexenoic acid (AHA) B->C Transamination D RufT / RufS (NRPS Assembly) C->D Loading E Rufomycin Core (Heptapeptide) D->E Cyclization

Biosynthetic pathway of rufomycin highlighting the generation and incorporation of the AHA precursor.

Workflow A Seed Culture B Bioreactor A->B C pH Pulse Feed B->C D AHA & Nitrogen C->D pH > 7.2 E Harvest C->E 120h Extr. D->C Stabilize

Continuous pulse-feeding workflow for optimizing AHA and nitrogen supplementation in bioreactors.

Quantitative Data: Yield Optimization Strategies

The following table summarizes the quantitative improvements in rufomycin/ilamycin titers achieved through various genetic and feeding optimization strategies[1][5].

Optimization StrategyStrain / ModificationFermentation ScaleRufomycin/Ilamycin YieldFold Increase
Wild-Type BaselineS. atratus SCSIO ZH165 L Batch~13.5 mg/L1.0x
Promoter EngineeringS. atratus MJM3502 (kasOp-rufB/S)Flask~55.3 mg/L4.1x
Repressor KnockoutS. atratus ΔilaAFlask~40.5 mg/L3.0x
Optimized Nitrogen (EP)S. atratus ΔilaR5 L Bioreactor~762.5 mg/L~56.4x
Continuous Pulse FeedingS. atratus ΔilaR300 L Bioreactor~415.7 mg/L~30.7x

Experimental Protocols

Protocol 1: pH-Coordinated Continuous Pulse Feeding of AHA and Nitrogen

This self-validating protocol ensures that precursor feeding strictly matches the metabolic consumption rate of the bacteria, preventing toxic accumulation.

Step 1: Seed Culture Preparation

  • Inoculate spores of engineered S. atratus into 50 mL of TSB (Tryptic Soy Broth) medium.

  • Incubate at 28°C, 200 rpm for 48 hours until the culture reaches the exponential growth phase (OD600 ≈ 2.5).

Step 2: Bioreactor Initialization

  • Transfer 5% (v/v) seed culture into a 5 L bioreactor containing 3 L of basal fermentation medium (glucose, yeast extract, and trace elements).

  • Set initial parameters: Temperature at 28°C, dissolved oxygen (DO) coupled to agitation (300–600 rpm) to maintain >30%, and initial pH at 7.0.

Step 3: Pulse Feeding Execution

  • Prepare a sterile feed solution containing 50 mM L-2-amino-4-hexenoic acid (AHA) and a complex nitrogen source (e.g., Enteromorpha prolifera powder extract)[5].

  • Program the bioreactor's peristaltic pump to trigger automatically when the online pH sensor detects a rise above 7.2 (indicating ammonia release from amino acid catabolism and carbon depletion).

  • Deliver the feed solution in 20 mL pulses. The pH will temporarily drop as the carbon/precursor is metabolized.

  • Validation Check: Monitor the DO spike concurrent with the pH rise. If DO spikes but pH does not drop after feeding, the cells have entered the death phase or AHA toxicity has occurred. Stop feeding immediately.

Step 4: Harvest and Extraction

  • Terminate fermentation at 120–144 hours.

  • Centrifuge the broth at 8,000 × g for 15 minutes. Rufomycins are largely secreted or bound to the mycelium.

  • Extract the mycelial pellet and supernatant with ethyl acetate, concentrate under vacuum, and analyze via HPLC (absorbance at 222 nm, 282 nm, and 355 nm)[6].

Protocol 2: Genetic Complementation for Enhanced AHA Incorporation

To ensure the NRPS assembly line can handle increased AHA precursor pools, upregulate the rufS/rufT genes using CRISPR/Cas9[1].

Step 1: Vector Construction

  • Assemble a pCRISPomyces-2 derived plasmid containing a sgRNA targeting the upstream region of rufS.

  • Clone a homologous recombination (HR) template containing the strong constitutive kasOp* promoter flanked by 1 kb upstream and downstream homology arms.

Step 2: Conjugation and Screening

  • Introduce the plasmid into E. coli ET12567/pUZ8002 and perform intergeneric conjugation with S. atratus spores.

  • Select exconjugants on MS agar overlaid with apramycin and nalidixic acid.

  • Validation Check: Verify the in-frame insertion of the kasOp* promoter via colony PCR and Sanger sequencing to validate the genetic architecture before proceeding to fermentation.

Step 3: Precursor Feeding Assay

  • Culture the verified mutant alongside the wild-type strain.

  • Supplement the medium with 5 mM AHA at 48 hours post-inoculation.

  • Quantify the resulting rufomycin titers via LC-HRMS. The mutant should exhibit a >3-fold increase in rufomycin production compared to the wild-type under identical feeding conditions[1].

References

  • Enhancing rufomycin production by CRISPR/Cas9-based genome editing and promoter engineering in Streptomyces sp. MJM3502. nih.gov.
  • In vitro elucidation of the crucial but complex oxidative tailoring steps in rufomycin biosynthesis enables one pot conversion of rufomycin B to rufomycin C. rsc.org.
  • Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents. nih.gov.
  • Biosynthetic gene cluster and proposed biosynthetic pathway of ilamycins.
  • Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity. mdpi.com.
  • Efficient ilamycins production utilizing Enteromorpha prolifera by metabolically engineered Streptomyces atratus.

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 2-Amino-4-Hexenoic Acid

Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I have compiled this definitive guide to resolve the most persistent stereoselectivity issues encountered during the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Hub.

As a Senior Application Scientist, I have compiled this definitive guide to resolve the most persistent stereoselectivity issues encountered during the synthesis of 2-amino-4-hexenoic acid (AHA, also known as crotylglycine). This non-proteinogenic amino acid is a critical building block for potent antimycobacterial cyclic peptides like 1[1]. Establishing the precise (2S, 4E) configuration is notoriously difficult due to the propensity for α-carbon epimerization and poor E/Z alkene selectivity during crotylation.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your asymmetric syntheses succeed.

Quantitative Comparison of Stereoselective Strategies

Before troubleshooting, ensure your chosen synthetic route aligns with your purity and yield requirements.

Table 1: Performance Metrics of AHA Synthesis Strategies

Synthetic StrategyTypical Yield (%)Enantiomeric Excess (ee %)E/Z SelectivityKey AdvantagePrimary Limitation
Chelate-Enolate Claisen Rearrangement 75 - 85%> 95%> 98:2 (E)Perfect chirality transferRequires stoichiometric chiral ligands (e.g., quinidine)
Asymmetric Alkylation (Oxazinone Auxiliary) 80 - 92%> 99%Dependent on crotyl halideHighly scalableAuxiliary cleavage can cause partial epimerization
Enzymatic Transamination 60 - 70%> 99%Retains precursor geometryMild aqueous conditionsProduct inhibition; requires pure E-keto acid precursor

Mechanistic Workflows

To understand where stereocontrol fails, we must map the mechanistic pathways. Below is the workflow for the highly reliable2[2].

ClaisenWorkflow A TFA-protected glycine crotyl ester B Deprotonation (LHMDS, -78°C) A->B C Addition of Al(OiPr)3 & Quinidine (Chiral Ligand Exchange) B->C D Chelated Aluminum Ester Enolate (Rigid Transition State) C->D E [3,3]-Sigmatropic Rearrangement (Warming to RT) D->E Chirality Transfer F (2S, 4E)-2-amino-4-hexenoic acid (High ee% & E-selectivity) E->F

Figure 1: Mechanistic progression of the asymmetric chelate-enolate Claisen rearrangement.

Troubleshooting & FAQs

Issue 1: Loss of Enantiomeric Excess (ee) at the α-Carbon During Alkylation

Q: I am using an asymmetric alkylation approach with a chiral glycine equivalent, but my final (2S)-AHA product shows an ee of only 80%. Where is the chirality leaking?

Expert Insight (Causality): Loss of ee in asymmetric alkylation (e.g., using 3 or Schöllkopf bis-lactim ethers) rarely occurs during the alkylation step itself, provided the enolate is generated at strictly controlled temperatures (<-78°C). The "leak" almost always occurs during the cleavage of the chiral auxiliary[3]. Harsh acidic or basic hydrolysis conditions promote reversible deprotonation at the newly formed, sterically unhindered α-carbon.

Self-Validating Solution:

  • Monitor the intermediate: Measure the diastereomeric ratio (dr) of the alkylated intermediate before cleavage via chiral HPLC. If the dr is >99:1, the alkylation is successful, confirming that epimerization is occurring strictly during hydrolysis.

  • Mild Cleavage Protocol: Switch to a reductive cleavage or use milder acidic conditions.

Step-by-Step Methodology: Optimized Oxazinone Alkylation & Cleavage

  • Charge a flame-dried flask with the chiral oxazinone template (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool to -78°C under argon.

  • Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Add (E)-crotyl iodide (1.5 equiv) dropwise. Maintain at -78°C for 4 hours.

  • Quench with saturated aqueous NH₄Cl at -78°C before warming to room temperature.

  • Cleavage: Dissolve the purified intermediate in THF/MeOH. Cleave the auxiliary using Li/NH₃ (liquid) at -78°C (Birch-type reduction) to preserve the α-stereocenter perfectly, yielding the Boc-protected AHA[3].

Issue 2: Poor E/Z Selectivity at the C4 Double Bond

Q: My synthesis yields a mixture of (E) and (Z) isomers of 2-amino-4-hexenoic acid. How can I strictly enforce the (E)-geometry required for rufomycin synthesis?

Expert Insight (Causality): Direct alkylation with crotyl halides is highly dependent on the isomeric purity of the starting halide, which is prone to allylic rearrangement (SN1' pathways) during the reaction, scrambling the alkene geometry. To guarantee (E)-selectivity, you must bypass direct alkylation and utilize a concerted sigmatropic rearrangement where the transition state dictates the alkene geometry.

Self-Validating Solution: Adopt the Asymmetric Chelate-Enolate Claisen Rearrangement [2]. In this protocol, a chelated metal enolate adopts a highly ordered, chair-like transition state. The steric bulk of the metal-ligand complex forces the methyl group of the crotyl moiety into an equatorial position, exclusively yielding the (E)-alkene upon [3,3]-sigmatropic rearrangement[4].

Step-by-Step Methodology: Kazmaier Claisen Rearrangement

  • Synthesize TFA-protected glycine (E)-crotyl ester.

  • Dissolve the ester (1.0 equiv) in anhydrous THF and cool to -78°C.

  • Add LHMDS (2.5 equiv) to form the enolate.

  • Add Al(OiPr)₃ (1.2 equiv) and the chiral ligand (e.g., Quinidine, 1.2 equiv) to form the chelated aluminum enolate.

  • Warm the reaction mixture slowly to room temperature over 12 hours. The rearrangement occurs during this warming phase.

  • Quench with 1N HCl. Extract with EtOAc. The resulting product will be the (2S, 4E)-AHA derivative with >95% ee and >98:2 E/Z ratio[2].

Issue 3: Low Conversion in Chemoenzymatic Synthesis

Q: I am attempting to use transaminases to convert 2-oxo-4-hexenoic acid to AHA, but my conversions stall at 40%.

Expert Insight (Causality): 5 is an equilibrium-driven process[5]. The reaction stalls because the byproduct (typically a ketone derived from the amine donor, like pyruvate from alanine or acetophenone from α-methylbenzylamine) accumulates and causes severe product inhibition of the transaminase.

Self-Validating Solution: Implement an equilibrium-shifting system. Use isopropylamine (IPA) as the amine donor. The byproduct is acetone, which is volatile and can be continuously removed from the reaction matrix using a mild nitrogen sweep or vacuum, driving the reaction to >95% conversion.

Diagnostic Decision Logic

Use the following diagnostic tree to rapidly identify and correct stereochemical failures in your AHA synthesis workflows.

TroubleshootingTree Start Identify AHA Stereoselectivity Issue Q1 Low α-carbon ee% (<90%)? Start->Q1 Q2 Poor E/Z ratio at C4? Start->Q2 Q3 Low Yield in Enzymatic Route? Start->Q3 Sol1 Verify Enolate Temp (<-78°C) Switch to Mild Reductive Cleavage Q1->Sol1 Yes Sol2 Abandon Direct Alkylation Use Chelate-Enolate Claisen Q2->Sol2 Yes Sol3 Implement Equilibrium Shift (Use IPA donor + N2 sweep) Q3->Sol3 Yes

Figure 2: Diagnostic logic tree for resolving stereochemical and yield issues in AHA synthesis.

References

  • Benchchem. "2-Amino-4-hexenoic acid | 28024-56-8 - Benchchem: Stereoselective and Stereospecific Synthesis Approaches to 2-Amino-4-hexenoic Acid." Benchchem.
  • MDPI. "Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II." Mar. Drugs.
  • NIH PMC. "Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives." PMC.
  • ACS Publications. "Modular Total Synthesis and Antimycobacterial Activity of Rufomycins." J. Am. Chem. Soc.
  • Organic Syntheses. "[R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]." Org. Syn.
  • NIH PMC. "Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins..." PMC.

Sources

Troubleshooting

Technical Support Center: Resolving 2-Amino-4-hexenoic Acid Solubility in Cell Culture Media

Overview 2-Amino-4-hexenoic acid (AHA), also known as crotylglycine, is an unnatural aliphatic amino acid. It is heavily utilized by researchers for1[1] and serves as a 2[2].

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-Amino-4-hexenoic acid (AHA), also known as crotylglycine, is an unnatural aliphatic amino acid. It is heavily utilized by researchers for1[1] and serves as a 2[2]. Despite its utility, AHA presents significant solubility challenges in complex, buffered cell culture media, often leading to precipitation, inconsistent cellular uptake, and failed experiments.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure complete solubilization and optimal bioavailability of AHA in your cultures.

Physicochemical Profile & Solubility Data

Understanding the thermodynamic and ionic properties of AHA is the first step to resolving precipitation issues.

PropertyValueCausality / Impact on Cell Culture
Molecular Weight 3[3]Dictates molarity calculations for highly concentrated stock solutions.
pKa (Carboxyl) 4[4]Deprotonates at physiological pH, yielding a negatively charged moiety.
pKa (Amino) 5[5]Remains protonated at physiological pH, yielding a positively charged moiety.
Isoelectric Point (pI) ~6.26At pH 7.4, AHA is predominantly zwitterionic, minimizing its hydration energy and solubility.
Water Solubility 6[6]Sufficient for final media concentrations (e.g., 1 mM), but highly restrictive for 1000X stock preparation.

Troubleshooting Guide & FAQs

Q1: Why does AHA precipitate when I add the dry powder directly to buffered culture media (e.g., M9 or DMEM)? A: The precipitation is driven by the molecule's zwitterionic nature. At a physiological pH of 7.2–7.4, AHA exists primarily as a zwitterion (net charge near zero). Without a strong net charge, the hydration shell is weak, allowing intermolecular hydrogen bonding between AHA molecules to outcompete solute-solvent interactions. When added directly as a powder, localized supersaturation occurs, leading to rapid nucleation and irreversible crystallization.

Q2: How can I formulate a highly concentrated (1000X) stable stock solution without it crashing out? A: To overcome zwitterionic insolubility, you must shift the pH away from the isoelectric point (pI ~6.26) to fully ionize the molecule.

  • For Bacterial Cultures (E. coli auxotrophs): Dissolve AHA in 0.1 M HCl. The acidic environment fully protonates the carboxyl group, yielding a net positive charge that drastically increases solubility. The minor addition of chloride ions upon dilution into the final medium is well-tolerated by bacteria.

  • For Mammalian Cultures: If pH shifts are toxic to your specific cell line, use a co-solvent system. A 10% DMSO in water solution disrupts intermolecular hydrogen bonds, allowing stable stock concentrations up to 100 mM.

Q3: My AHA stock crashes out during sterile filtration. How do I prevent this? A: This is a thermodynamic issue. Pressure drops across the PES/PVDF membrane, combined with temperature differentials between the warm solution and the cold filter unit, trigger the rapid crystallization of supersaturated solutions.

  • Solution: Pre-warm both the AHA stock solution and the syringe/filter unit to 37°C prior to filtration.

Standardized Experimental Protocols

Protocol: Preparation and Supplementation of AHA for Global Amino Acid Substitution

Purpose: To seamlessly integrate AHA into M9 minimal media for MetRS-mediated protein incorporation without inducing precipitation. Self-Validating Mechanism: This protocol includes a spectrophotometric baseline check to empirically verify the absence of micro-precipitates before committing valuable cells to the culture.

Step 1: Stock Formulation (100 mM) Weigh exactly 12.9 mg of AHA powder. Suspend the powder in 1 mL of 0.1 M HCl in a sterile microcentrifuge tube. Causality: The low pH protonates the carboxylate group, breaking the zwitterionic state and maximizing ion-dipole interactions with water.

Step 2: Thermal Dissolution Vortex the suspension for 30 seconds, then sonicate in a 37°C water bath for 10 minutes until the solution is optically clear. Causality: Sonication provides the activation energy required to break initial crystal lattice structures, while the 37°C temperature increases the solubility limit.

Step 3: Heated Filtration Draw the solution into a pre-warmed sterile syringe. Filter through a 37°C pre-warmed 0.22 µm PES membrane into a sterile tube. Causality: Pre-warming the filter prevents cold-shock nucleation during the pressure change of filtration.

Step 4: Media Integration Pre-warm your M9 minimal media (lacking methionine) to 37°C. Place the media on a magnetic stir plate. Under rapid agitation, add the AHA stock dropwise to achieve your final working concentration (typically 0.5 mM to 1 mM). Causality: Rapid stirring and dropwise addition prevent localized pH drops and localized supersaturation, ensuring the AHA disperses instantly into the bulk volume.

Step 5: Self-Validation (Quality Control) Measure the OD600 of the supplemented media against a pure M9 blank. Validation Criterion: An OD600 < 0.01 confirms the complete absence of insoluble micro-precipitates. If the OD600 is > 0.01, discard the media, as micro-crystals will interfere with cellular uptake and optical density tracking of bacterial growth.

Visualizations

SolubilizationWorkflow AHA_Powder Solid 2-Amino-4-hexenoic Acid (AHA) Solvent Add Solvent (0.1 M HCl or 10% DMSO) AHA_Powder->Solvent Dissolution Vortex & Sonicate (37°C for 10 min) Solvent->Dissolution Filtration Sterile Filtration (0.22 µm PES, Pre-warmed) Dissolution->Filtration Integration Dropwise Addition Under Rapid Agitation Filtration->Integration MediaPrep Pre-warm Culture Media (37°C, pH 7.4) MediaPrep->Integration Final Solubilized AHA in Final Culture Medium Integration->Final

Workflow for the preparation and integration of highly concentrated AHA stock solutions into media.

AHAPathway Extracellular Extracellular AHA (Solubilized) Transporter Amino Acid Transporter (Cell Membrane) Extracellular->Transporter Uptake MetRS Methionyl-tRNA Synthetase (MetRS Activation) Transporter->MetRS Intracellular Pool tRNA AHA-tRNA(Met) Complex MetRS->tRNA ATP -> AMP + PPi Ribosome Ribosomal Translation (Elongation) tRNA->Ribosome Codon Recognition Protein AHA-Modified Protein (Global Substitution) Ribosome->Protein Peptide Bond Formation

Mechanistic pathway of AHA cellular uptake and MetRS-mediated incorporation into target proteins.

References

  • PubChem: 2-Amino-4-hexenoic acid | C6H11NO2 | CID 6441491 Source: National Institutes of Health (NIH) URL:[Link]

  • 4-hexenoic acid, 35194-36-6 Source: The Good Scents Company URL:[Link]

  • Cyclopropylalanine (pKa Data) Source: LookChem URL:[Link]

  • Rufomycins or Ilamycins: Naming Clarifications and Definitive Structural Assignments Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Combinatorial strategies for production improvement of anti-tuberculosis antibiotics ilamycins E1/E2 from deep sea-derived Streptomyces atratus SCSIO ZH16 ΔilaR Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Optimization

HPLC method optimization for 2-amino-4-hexenoic acid detection and quantification

Welcome to the Technical Support Center for the detection and quantification of 2-amino-4-hexenoic acid (AHA) , also known as crotylglycine. AHA is a critical non-proteinogenic amino acid, notably incorporated into poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the detection and quantification of 2-amino-4-hexenoic acid (AHA) , also known as crotylglycine. AHA is a critical non-proteinogenic amino acid, notably incorporated into potent anti-mycobacterial cyclic peptides such as rufomycins and ilamycins[1]. Because AHA lacks a strong native chromophore, robust High-Performance Liquid Chromatography (HPLC) methods require precise pre-column derivatization and optimized reverse-phase (RP) separation[2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure quantitative rigor in your drug development and analytical workflows.

Core Analytical Workflow

AHA_Workflow A 1. Sample Preparation (Extraction & Hydrolysis) B 2. Pre-Column Derivatization (OPA / 3-MPA at pH 9-10) A->B Clean Extract C 3. RP-HPLC Separation (C18 Column, Gradient Elution) B->C Isoindole Derivative D 4. Fluorescence Detection (Ex: 340 nm, Em: 450 nm) C->D Elution E 5. Data Quantification (Internal Standard Calibration) D->E Signal

Caption: End-to-end workflow for 2-amino-4-hexenoic acid quantification via RP-HPLC.

Section 1: Pre-Column Derivatization Dynamics

Q: Why is direct UV detection of 2-amino-4-hexenoic acid insufficient, and what is the mechanistic rationale for choosing OPA/3-MPA over other derivatization agents? A: AHA is an aliphatic, unsaturated alpha-amino acid. While its alkene group provides minimal UV absorbance at very low wavelengths (<210 nm), relying on this range introduces severe matrix interference and poor sensitivity[3]. To achieve high-fidelity quantification, we utilize o-phthalaldehyde (OPA) in the presence of 3-mercaptopropionic acid (3-MPA). Mechanistically, OPA reacts specifically with the primary amine of AHA in an alkaline environment (pH 9.5–10.2) to form a highly fluorescent and hydrophobic 1-alkylthio-2-alkyl-substituted isoindole derivative[4]. 3-MPA is preferred over standard 2-mercaptoethanol because it yields a more stable derivative and enhances hydrophobic retention on a C18 column, which is critical for separating AHA from structurally similar proteinogenic amino acids[5].

Protocol 1: Automated In-Needle OPA/3-MPA Derivatization

Self-Validating Principle: Automating the derivatization within the autosampler needle ensures exact reaction timing (critical because OPA derivatives degrade over time) and minimizes human pipetting error[6].

  • Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of HPLC-grade methanol. Add 9 mL of 0.4 M borate buffer (pH 10.2) and 100 µL of 3-MPA. Protect the vial from light and store it at 4°C.

  • Autosampler Programming:

    • Draw 2.5 µL of Borate Buffer (0.4 M, pH 10.2) into the needle.

    • Draw 1.0 µL of the AHA sample/standard.

    • Draw 0.5 µL of the OPA/3-MPA reagent.

  • Mixing & Reaction: Program the autosampler to mix the drawn volumes in the sample loop 5 times. Include a programmed wait time of exactly 1.0 minute to allow the isoindole formation to reach equilibrium.

  • Injection: Inject the entire mixture onto the RP-HPLC column immediately.

Q: My derivatization yields are highly variable between batches. What is causing this, and how can I fix it? A: Variability in OPA derivatization is almost always traced back to three factors: pH shifts, matrix interference, or reagent degradation. The reaction requires a strict pH of 9.5–10.2. If your sample matrix is highly acidic (e.g., post-hydrolysis with HCl) and not properly neutralized, the local pH drops, halting the reaction. Additionally, high concentrations of sugars (>50 g/L) or heavy metals in fermentation broths can sequester reagents[7]. Solution: Always buffer your samples to pH 8-9 before placing them in the autosampler. Implement a self-validating internal standard (e.g., Norvaline), which undergoes the exact same primary amine derivatization. If the Norvaline peak area drops, you immediately know the derivatization efficiency was compromised, rather than assuming the AHA concentration was low[7].

Section 2: Chromatographic Separation & Troubleshooting

Q: AHA is co-eluting with other aliphatic amino acids (like Leucine or Isoleucine). How do I optimize the mobile phase to resolve them? A: AHA (crotylglycine) has a highly specific hydrophobicity due to its 4-hexenoic acid side chain. If it co-elutes with leucine/isoleucine, you must exploit the subtle differences in their partition coefficients.

  • Buffer Concentration & pH: Use a 20–40 mM sodium acetate or sodium phosphate buffer. Ensure the aqueous mobile phase pH is precisely 7.2 to 7.8. At this pH, the carboxylic acid of the AHA-isoindole derivative is fully ionized, optimizing its interaction with the polar end-capping of modern C18 columns[8].

  • Organic Modifier Tuning: Instead of a pure acetonitrile gradient, use a ternary gradient or a blend of Methanol:Acetonitrile (e.g., 50:50) as the strong solvent (Mobile Phase B). Methanol provides different hydrogen-bonding selectivity, which often resolves the alkene chain of AHA from the saturated alkyl chains of leucine/isoleucine.

Troubleshooting_Logic Start Symptom: Split or Tailing AHA Peak Check1 Is the guard column contaminated? Start->Check1 Fix1 Replace guard column & backflush Check1->Fix1 Yes Check2 Is sample solvent stronger than mobile phase? Check1->Check2 No Fix2 Dilute sample in starting aqueous buffer Check2->Fix2 Yes Check3 Is buffer concentration < 10 mM? Check2->Check3 No Fix3 Increase buffer to 20-40 mM to control pH Check3->Fix3 Yes

Caption: Diagnostic logic tree for resolving peak distortion in AHA chromatography.

Q: I am observing severe baseline drift and retention time shifts during my runs. How do I stabilize the system? A: Retention time shifts in amino acid analysis are typically caused by inadequate column equilibration or mobile phase proportioning errors. Because OPA derivatives are highly sensitive to the organic/aqueous ratio, even a 1% error in pump delivery will shift the AHA peak. Causality & Fix: First, ensure your column is equilibrated with at least 10 column volumes of the starting mobile phase. Second, verify that your acetate/phosphate buffer is not precipitating in the high-organic phase of the gradient, which can cause micro-blockages in the pump check valves[9]. Filter all buffers through a 0.22 µm membrane and replace them every 48 hours to prevent bacterial growth, which degrades the buffer capacity and alters retention times[9].

Section 3: Quantitative Data & System Parameters

To ensure reproducibility across different laboratories, adhere to the following optimized parameters for AHA quantification.

Table 1: Optimized HPLC Parameters for AHA-OPA Quantification

ParameterOptimized SettingMechanistic Rationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides optimal surface area for hydrophobic retention of the OPA-AHA derivative.
Mobile Phase A 40 mM Sodium Phosphate (pH 7.8)Maintains consistent ionization of the derivative; prevents peak tailing[8].
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10)Ternary mixture enhances selectivity between AHA and saturated aliphatic amino acids.
Flow Rate 1.0 mL/minBalances resolution and rapid analysis time to prevent on-column derivative degradation.
Detection Fluorescence (Ex: 340 nm, Em: 450 nm)Targets the specific excitation/emission maxima of the isoindole ring, ensuring high signal-to-noise ratio[4].
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics, sharpening the AHA peak.
Section 4: Self-Validating System & Quality Control

Q: How do I build a self-validating QC framework for this assay? A: A self-validating system ensures that any failure in the assay is immediately detectable before data is reported. Implement the following three-tier QC system:

  • System Suitability Test (SST): Before running samples, inject a resolution mixture containing AHA, Leucine, and Isoleucine. The method is only "valid" for the day if the resolution ( Rs​ ) between AHA and its closest eluting neighbor is ≥1.5 .

  • Internal Standardization: Spike every sample with a known concentration of Norvaline or L-homoarginine prior to derivatization. Calculate the AHA concentration based on the AHA/Norvaline peak area ratio. This automatically corrects for any pipetting errors or variations in OPA reagent efficiency[7].

  • Matrix Spike Recovery: In complex matrices (e.g., Streptomyces fermentation broth), spike a known amount of AHA into a duplicate sample. Recovery must fall between 90-110%. If recovery is low, it indicates matrix suppression, dictating the need for a solid-phase extraction (SPE) cleanup step prior to derivatization[10].

References
  • Title: Characterization of RufT Thioesterase Domain Reveals Insights into Rufomycin Cyclization and the Biosynthetic Origin of Rufomyazine Source: ACS Chemical Biology (acs.org) URL: [Link]

  • Title: I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column Source: ResearchGate (researchgate.net) URL: [Link]

  • Title: Optimizing Amino Acid Derivatization in Food Matrices Source: MDPI (mdpi.com) URL: [Link]

  • Title: In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC Source: NIH (nih.gov) URL: [Link]

  • Title: Amino Acid Quantification in the Presence of Sugars using HPLC and Pre-Column Derivatization with 3-MPA/OPA and FMOC-Cl Source: Acta Chimica Slovenica (chem-soc.si) URL: [Link]

  • Title: HPLC Troubleshooting Source: LCMS (lcms.cz) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-4-hexenoic Acid (Crotylglycine) Degradation in SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate the degradation of 2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate the degradation of 2-amino-4-hexenoic acid (AHA, commonly known as crotylglycine) during Solid-Phase Peptide Synthesis (SPPS).

When incorporating unsaturated non-proteinogenic amino acids like AHA into peptide sequences—such as in the modular total synthesis of complex cyclic peptides like Rufomycins[1]—the structural integrity of the alkene is paramount. The most catastrophic degradation events typically do not occur during the Fmoc-deprotection or coupling cycles, but rather during the final global deprotection and cleavage from the solid support.

Part 1: The Mechanistic Causality of Alkene Degradation

To stop degradation, we must first understand the chemical environment that causes it.

During the final cleavage step, peptides are exposed to high concentrations of Trifluoroacetic Acid (TFA). This highly acidic environment strips protecting groups (like t-Butyl, Trityl, and Pbf) from the amino acid side chains, generating a massive influx of highly reactive carbocations . To prevent these carbocations from re-attaching to the peptide, scavengers are added to the cleavage cocktail[2].

However, the internal alkene of 2-amino-4-hexenoic acid is electron-rich and vulnerable to two primary degradation pathways during this step:

  • The Thiol-Ene Side Reaction (Primary Culprit): Standard cleavage cocktails (like Reagent K) rely heavily on thiol-based scavengers such as Ethanedithiol (EDT) and thioanisole[3]. Under highly acidic conditions, or in the presence of trace ambient light acting as a photo-initiator, these thiols undergo a radical-mediated or acid-catalyzed anti-Markovnikov addition across the double bond of AHA. This irreversibly modifies the amino acid, destroying the alkene required for downstream applications like peptide stapling (ring-closing metathesis)[4].

  • Acid-Catalyzed Isomerization: Prolonged exposure to concentrated TFA can cause the double bond to migrate along the carbon chain, especially if the sequence contains adjacent residues that thermodynamically favor a conjugated system.

By understanding this causality, the solution becomes clear: We must eliminate thiol-based nucleophiles from the cleavage environment while still providing adequate carbocation quenching.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows my target peptide mass, but there is a massive impurity peak at +94 Da. What happened? A: This is the classic mass signature of a thiol-ene side reaction. The +94 Da adduct corresponds to the covalent addition of one molecule of Ethanedithiol (EDT) across the alkene of your crotylglycine residue. If you used thioanisole, you would see a +124 Da adduct. You must switch to an alkene-safe, thiol-free cleavage cocktail.

Q2: How do I choose the right cleavage cocktail to protect the alkene? A: You must replace thiol scavengers with silanes. Triisopropylsilane (TIPS) acts as a hydride donor rather than a nucleophile. It efficiently quenches trityl and t-butyl cations without participating in click-chemistry additions across your double bond. A standard alkene-safe cocktail is 95% TFA, 2.5% TIPS, and 2.5% H₂O.

Q3: What if my sequence contains Cysteine or Methionine? I usually need EDT to prevent their oxidation. A: This is the ultimate SPPS catch-22: thiols protect Cys/Met but destroy alkenes. If your sequence contains oxidation-prone residues alongside crotylglycine, use Phenol (5% w/v) in your cocktail instead of EDT. Phenol acts as an excellent radical sink and carbocation scavenger without adding to the alkene. Furthermore, perform the cleavage in strict darkness to prevent photo-initiated radical formation.

Part 3: Workflow Visualization

G Start Resin-Bound AHA-Peptide Check Contains Cys/Met/Trp? Start->Check Safe Alkene-Safe Cocktail (TFA/TIPS/H2O) Check->Safe No Mod Modified Cocktail (TFA/Phenol/TIPS/H2O) Check->Mod Yes Cleave Cleavage (2h, Dark) Safe->Cleave Mod->Cleave End Intact AHA-Peptide Cleave->End

Decision tree for selecting an alkene-safe cleavage cocktail during SPPS.

Part 4: Quantitative Data Summary

The table below summarizes the causality between scavenger selection and the relative risk of crotylglycine degradation, derived from established SPPS optimization principles.

Cleavage CocktailComposition (v/v)Primary Scavenger MechanismRelative Risk of Thiol-Ene Adduct (%)
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTThiol nucleophilic addition / Radical sinkHigh (40 - 85%)
Modified Reagent B 88% TFA, 5% Phenol, 5% TIPS, 2% H₂OHydride donation / Radical sinkLow (< 5%)
Standard Alkene-Safe 95% TFA, 2.5% TIPS, 2.5% H₂OHydride donationVery Low (< 1%)
Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system. It includes built-in analytical checkpoints to verify that the causality of our chemical choices (removing thiols, omitting light) directly results in an intact alkene.

Protocol: Alkene-Safe Global Cleavage and LC-MS Validation

Step 1: Resin Preparation

  • Following the final Fmoc deprotection, wash the resin thoroughly with DMF (3x) and DCM (5x) to remove all traces of basic piperidine, which can cause premature cleavage or isomerization.

  • Dry the resin completely under a gentle stream of nitrogen for 15 minutes.

Step 2: Cleavage Cocktail Formulation

  • In a glass vial, prepare the Alkene-Safe Cocktail: 95% TFA / 2.5% TIPS / 2.5% Ultrapure H₂O.

  • Causality Check: If your sequence contains Cys, Met, or Trp, dissolve 5% (w/v) Phenol into the mixture before adding the resin. Do not add EDT.

Step 3: Cleavage Execution (The Dark Method)

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Wrap the reaction vessel entirely in aluminum foil. Why? Ambient laboratory light can act as a photo-initiator, generating trace radicals that trigger unwanted side reactions with the alkene.

  • Agitate gently at room temperature (20-25°C) for exactly 2 hours. Do not exceed 2 hours to prevent acid-catalyzed double-bond migration.

Step 4: Precipitation and Recovery

  • Filter the cleavage mixture directly into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl ether.

  • Centrifuge at 4,000 rpm for 5 minutes at 4°C to pellet the peptide.

  • Decant the supernatant and wash the pellet twice more with ice-cold ether. Dry the pellet under vacuum.

Step 5: Self-Validation via LC-MS

  • Dissolve a 1 mg sample of the crude peptide in 50% Acetonitrile / 50% Water (with 0.1% Formic Acid).

  • Run an LC-MS analysis.

  • Validation Checkpoint: Extract the Ion Chromatogram (EIC) for your target mass [M+H]+ . Next, explicitly extract the EIC for [M+H+94]+ and [M+H+124]+ .

  • Result: A successful execution of this protocol will show a dominant [M+H]+ peak with the complete absence of the +94 Da and +124 Da adduct peaks, validating the integrity of the 2-amino-4-hexenoic acid residue.

References
  • Bedding, M. J., et al. "Modular Total Synthesis and Antimycobacterial Activity of Rufomycins." ACS Publications.[Link]

  • de la Torre, B. G., et al. "Cysteine protecting groups: applications in peptide and protein science." Chemical Society Reviews.[Link]

  • Pawlas, J., et al. "1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages." PolyPeptide Group.[Link]

  • Williams, E. T., et al. "Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview." Organic Process Research & Development.[Link]

Sources

Optimization

Technical Support Center: Enhancing Polyketide Synthase (PKS) Efficiency for L-AHA Production

Welcome to the PKS Engineering Support Center. This hub is designed for researchers, scientists, and drug development professionals optimizing the biosynthesis of L-AHA (L-2-amino-4-hexenoic acid) , a critical non-protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the PKS Engineering Support Center. This hub is designed for researchers, scientists, and drug development professionals optimizing the biosynthesis of L-AHA (L-2-amino-4-hexenoic acid) , a critical non-proteinogenic amino acid building block found in potent anti-tuberculosis cyclic peptides like rufomycins and ilamycins[1][2].

Section 1: Core Pathway & Biosynthetic Logic (FAQ)

Q: How is the L-AHA building block synthesized, and where do the primary biosynthetic bottlenecks occur? A: Unlike standard amino acids, L-AHA is synthesized de novo by a dedicated Type I Polyketide Synthase (PKS) system (designated as IlaE in the ilamycin pathway or RufE in the rufomycin pathway)[2]. The PKS elongates a polyketide chain, which remains tethered to the Acyl Carrier Protein (ACP) domain. While tethered, the chain undergoes α -oxidation by a cytochrome P450-like enzyme (IlaD/RufD) to form an α -keto intermediate. This intermediate is subsequently transaminated by a specific aminotransferase (IlaH/RufH) to form the L-AHA unit[3].

The primary bottleneck occurs at the PKS-NRPS interface. Chemical complementation studies demonstrate that L-AHA must be enzymatically cleaved from the PKS (likely by hydrolases such as IlaC or IlaF) before it can be loaded onto the Non-Ribosomal Peptide Synthetase (NRPS) assembly line (IlaS/RufT)[2]. Inefficient cleavage or decoupled transamination leads to the degradation of the intermediate.

LAHA_Pathway Precursor Polyketide Precursors PKSElongation IlaE / RufE (Type I PKS) Chain Elongation Precursor->PKSElongation Loading Oxidation IlaD / RufD alpha-Oxidation PKSElongation->Oxidation ACP-tethered Transamination IlaH / RufH Transamination Oxidation->Transamination alpha-keto intermediate LAHA L-AHA (Free Amino Acid) Transamination->LAHA Cleavage (IlaC/IlaF) NRPS IlaS / RufT (NRPS) Cyclic Peptide Assembly LAHA->NRPS Incorporation

L-AHA biosynthesis via Type I PKS elongation, oxidation, and transamination.

Section 2: Troubleshooting Guide - Transcriptional Tuning & Promoter Engineering

Q: My CRISPR/Cas9-mediated promoter knock-in isn't increasing L-AHA or final cyclic peptide yield. What went wrong? A: The most common failure point in PKS promoter engineering is the inadvertent disruption of the native operon structure. The genes responsible for L-AHA production (rufD, rufE, rufF, and rufH) collaborate within a tightly coupled putative operon[1]. If your sgRNA and donor DNA insert a strong promoter (such as kasO*p) but cause a frameshift or uncouple the downstream genes, translation of the aminotransferase (rufH) or the PKS itself (rufE) will fail.

Causality Check: To ensure a self-validating system, always sequence the insertion site to confirm an in-frame insertion . Furthermore, because RufE is the main contributor to L-AHA production, simultaneously enhancing the transcription of its downstream genes plays a more significant role than enhancing rufE alone[1].

Data Presentation: Promoter Engineering Strategies & Expected Yields

Promoter StrategyTarget Gene/OperonExpected Fold-Change (Yield)Common Failure Mode
Native PromoterrufE (WT)1.0x (Baseline)N/A
kasOp Knock-inrufB / rufS2.8x to 4.1x increaseFrameshift mutation during HDR
kasOp Knock-inrufD-E-F-H operonSignificant L-AHA accumulationOperon decoupling (loss of rufH expression)
ermE*p Knock-inilaE1.5x to 2.0x increaseInsufficient transcriptional strength

Note: Data extrapolated from recent CRISPR/Cas9 metabolic engineering studies in Streptomyces sp. MJM3502[1][4].

Promoter_Logic Start Identify Target Operon (e.g., rufD-rufE-rufF-rufH) Design Design sgRNA & Donor DNA (kasO*p Promoter) Start->Design Cas9 CRISPR/Cas9 Cleavage at Target Site Design->Cas9 HDR Homology-Directed Repair (Promoter Insertion) Cas9->HDR Check Did insertion disrupt the native ORF? HDR->Check Success Enhanced L-AHA & Rufomycin Yield Check->Success No (In-frame) Fail Loss of L-AHA Production (Operon Uncoupled) Check->Fail Yes (Frameshift)

CRISPR/Cas9 promoter engineering logic for enhancing PKS operon expression.

Step-by-Step Methodology: CRISPR/Cas9-Based Promoter Insertion

  • sgRNA Design: Design a 20-nt sgRNA targeting the upstream region of the rufD-E-F-H operon. Clone this into a Streptomyces-compatible CRISPR/Cas9 plasmid.

  • Donor DNA Construction: Synthesize a homologous recombination template containing the kasO*p promoter flanked by 1.5 kb upstream and downstream homology arms. Ensure the start codon of the first gene remains perfectly in-frame.

  • Conjugation: Introduce the sequence-verified plasmid into Streptomyces sp. MJM3502 via E. coli ET12567/pUZ8002-mediated intergeneric conjugation[1].

  • Selection & Curing: Select exconjugants on MS agar containing apramycin. Subculture at 37°C to cure the temperature-sensitive Cas9 plasmid.

  • Verification: Confirm the in-frame kasO*p insertion via colony PCR and Sanger sequencing.

Section 3: Troubleshooting Guide - Enzymatic Bottlenecks

Q: I am detecting the α -keto intermediate but no L-AHA. How do I resolve the transamination bottleneck? A: The accumulation of the α -keto intermediate indicates that the PKS (IlaE/RufE) and the α -oxidase (IlaD/RufD) are functioning, but the aminotransferase (IlaH/RufH) is failing to convert the intermediate into L-AHA[2].

Causality Check: This bottleneck is usually caused by an imbalance in intracellular amino group donors (e.g., glutamate or glutamine) or poor spatial coupling between the ACP domain of the PKS and the aminotransferase. To resolve this, supplement the fermentation media with L-glutamate (10-50 mM) to drive the transamination equilibrium forward. If the issue persists in an engineered strain, verify that the ilaH/rufH gene was not translationally downregulated by upstream promoter modifications.

Section 4: Extraction & Analytical Detection

Q: L-AHA is synthesized but not incorporated into rufomycin, or it's degrading. How do I optimize extraction and detection? A: Free L-AHA is highly polar and can be lost during standard ethyl acetate extractions aimed at recovering the highly hydrophobic cyclic heptapeptides (rufomycins/ilamycins). If your goal is to quantify the free L-AHA pool to diagnose PKS efficiency, you must analyze the aqueous phase or use a derivatization method.

Step-by-Step Methodology: Fermentation, Extraction, and UPLC-MS/MS Analysis

  • Seed Culture: Inoculate Streptomyces sp. MJM3502 into 25 mL of ISP2 medium in a 250 mL baffled flask. Incubate at 28°C, 230 rpm for 48 hours[1].

  • Fermentation: Transfer the seed culture into 100 mL of fermentation media and incubate for 7.5 days at 28°C[1].

  • Extraction (Cyclic Peptides): Extract the whole broth (cells + liquid) with an equal volume of ethyl acetate. Dry the organic layer and resuspend in methanol for UPLC-MS/MS analysis to quantify final rufomycin yield[1].

  • Extraction (Free L-AHA): To detect the free L-AHA intermediate, collect the aqueous phase post-ethyl acetate extraction. Lyophilize the aqueous phase, resuspend in LC-MS grade water, and filter through a 0.22 μ m syringe filter.

  • UPLC-MS/MS Detection: Run the samples on a C18 column using a gradient of water/acetonitrile (with 0.1% formic acid). Monitor the specific MRM transitions for L-AHA ( m/z [M+H]+ corresponding to L-2-amino-4-hexenoic acid) and the final cyclic peptide (e.g., rufomycin 4/6).

References
  • [1] Enhancing rufomycin production by CRISPR/Cas9-based genome editing and promoter engineering in Streptomyces sp. MJM3502 - PMC. nih.gov. 1

  • [3] Fig. 3 Biosynthetic gene cluster and proposed biosynthetic pathway of... - ResearchGate. researchgate.net. 3

  • [4] Enhancing rufomycin production by CRISPR/Cas9-based genome editing and promoter engineering in Streptomyces sp. MJM3502 - PubMed. nih.gov. 4

  • [2] Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents - PMC. nih.gov. 2

Sources

Troubleshooting

Technical Support Center: Resolving False Positives in 2-Amino-4-hexenoic Acid LC-MS Analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter persistent signal artifacts when quantifying 2-amino-4-hexeno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter persistent signal artifacts when quantifying 2-amino-4-hexenoic acid (AHA).

AHA is a critical non-proteinogenic amino acid building block incorporated into potent anti-mycobacterial secondary metabolites, such as ilamycins and rufomycins, produced by Streptomyces species[1][2]. With an exact mass of 129.0789 Da[3], its low molecular weight and high polarity make it highly susceptible to isobaric interference and mass spectrometry (MS) artifacts. This guide provides field-proven, self-validating workflows to ensure absolute scientific integrity in your AHA analyses.

Visual Triage: The Artifact Resolution Workflow

Before adjusting your instrument parameters, consult the diagnostic logic tree below to classify the root cause of your false positive.

FalsePositiveResolution Start Signal Detected: m/z 130.086[M+H]+ Eval Evaluate Chromatographic Retention Time (RT) Start->Eval Isobaric RT Mismatch: Isobaric Interference Eval->Isobaric Early/Shifted RT InSource Late RT Co-elution: In-Source Fragmentation Eval->InSource Matches Macrolactam RT Action1 Implement C18 + 0.1% TFA Gradient Isobaric->Action1 Action2 Reduce ESI Cone Voltage (<30V) InSource->Action2 Valid Validated AHA Quantification Action1->Valid Resolves Isomers Action2->Valid Prevents Cleavage

Diagnostic workflow for resolving 2-amino-4-hexenoic acid LC-MS false positives.

Core Troubleshooting FAQs

Q1: Why am I detecting AHA in my Streptomyces extracts even when the free amino acid is biologically absent? Causality: The most frequent cause of this false positive is in-source fragmentation of larger cyclic peptides. AHA is naturally incorporated into macrolactams like ilamycins and rufomycins via nonribosomal peptide synthetases (NRPS)[1][4]. During electrospray ionization (ESI), excessive capillary or fragmentor voltages prematurely cleave the fragile amide bonds of these complexes before they enter the mass analyzer. This generates a free AHA monomer ion ([M+H]+ at m/z 130.086) that perfectly mimics the presence of endogenous free AHA. Resolution: You must decouple ionization energy from transmission efficiency. Lower the declustering potential (or cone voltage) and monitor the intact parent ions (e.g., m/z 1042.56 for rufomycin 4/6)[5]. If the AHA signal perfectly co-elutes with the parent macrolactam at a late retention time, it is an in-source artifact, not free AHA.

Q2: My high-resolution mass spectrometer (HRMS) confirms the exact mass of 129.0789 Da. Why is this still a false positive? Causality: HRMS can validate molecular weight[1], but it cannot resolve structural isomers. Biological matrices often contain isomers such as 2-amino-5-hexenoic acid, cis/trans-2-amino-4-hexenoic acid, and pipecolic acid derivatives[6]. Because these compounds share the identical chemical formula (C6H11NO2)[3], they exhibit the exact same m/z and will bypass HRMS mass filters. Resolution: Chromatographic resolution is mandatory. Reverse-phase HPLC using C18 columns with aqueous/organic mobile phases containing 0.1% Trifluoroacetic acid (TFA) is required[1]. TFA acts as an ion-pairing agent, increasing the hydrophobicity of the polar amino acid and allowing baseline separation of positional double-bond isomers.

Q3: Should I use derivatization to improve AHA detection and reduce matrix noise? Causality: While ESI is preferred for polar amino acids[1], the low mass of AHA places it in the high-noise region of the MS spectrum (< m/z 150), where solvent clusters and matrix ions cause severe interference. Resolution: Pre-column derivatization (e.g., using Dansyl chloride) increases the molecular weight, shifting the analyte out of the low-mass noise region. Furthermore, it adds a hydrophobic tag that dramatically improves retention on C18 columns, allowing better separation from highly polar matrix interferents.

Quantitative Data: Mass & Fragmentation Profiles

To accurately gate your MS/MS transitions, utilize the following validated parameters. Relying solely on the precursor mass will guarantee false positives.

Table 1: Exact Mass and Diagnostic Fragments of AHA and Common Interferents

CompoundFormulaExact Mass [M+H]+Diagnostic MS/MS Fragments (m/z)Relative RT (C18 + 0.1% TFA)
(E)-2-amino-4-hexenoic acid C6H11NO2130.0863113.06 (-NH3), 84.08 (-HCOOH)1.00 (Reference)
2-amino-5-hexenoic acid C6H11NO2130.0863113.06, 67.050.85
L-Pipecolic acid C6H11NO2130.086384.08, 56.051.15
Rufomycin 4/6 (Artifact) C54H76N9O12+130.0863 (Fragment)N/A (Originates from m/z 1042.56)3.40 (Co-elutes with parent)
Self-Validating Experimental Protocol

To guarantee the integrity of your AHA quantification, implement this step-by-step methodology. Every phase includes an internal validation check to ensure the system is actively proving its own accuracy.

Protocol: Extraction and LC-MS/MS Quantification of AHA

Step 1: Matrix Cleanup via Solid Phase Extraction (SPE)

  • Condition a strong cation exchange (MCX) SPE cartridge with 2 mL methanol, followed by 2 mL 0.1% formic acid in water.

  • Load 1 mL of Streptomyces culture supernatant[1].

  • Wash with 2 mL 0.1% formic acid to remove neutral and acidic interferents.

  • Elute AHA using 2 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in 100 µL of Mobile Phase A.

  • Validation Check: Spike a blank matrix with 50 ng/mL of a stable-isotope labeled internal standard (SIL-IS) prior to extraction. The absolute recovery of the SIL-IS must be >85% to validate the absence of analyte breakthrough or matrix suppression.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-phase (e.g., 50 × 4.6 mm, 3 µm particle size)[7].

  • Mobile Phase A: LC-MS grade water with 0.1% TFA[1].

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Hold at 2% B for 2 minutes, ramp to 30% B over 10 minutes, then flush at 95% B.

  • Validation Check: The retention time of the endogenous AHA peak must match the synthetic standard within ±0.05 minutes. Peak symmetry (tailing factor) must remain between 0.9 and 1.2 to confirm the absence of co-eluting isobaric isomers[6].

Step 3: MS/MS Tuning and Artifact Suppression

  • Ionization: Electrospray Ionization (ESI) in positive mode[1].

  • Adjust the declustering potential (DP) or cone voltage to a strictly low setting (<30 V) to prevent the cleavage of ilamycin/rufomycin macrolactams[2][4].

  • Monitor the primary AHA transition (m/z 130.08 → 84.08) and the secondary transition (m/z 130.08 → 113.06).

  • Validation Check (The Orthogonal Artifact Test): Simultaneously monitor the MRM transition of the intact parent macrolactam (e.g., Rufomycin at m/z 1042.56 → 130.08)[5]. If an AHA peak perfectly co-elutes with the macrolactam parent peak at a late retention time, the system has automatically flagged an in-source false positive. Exclude this peak from quantification.

References
  • PubChem - NIH. "2-Amino-4-hexenoic acid | C6H11NO2 | CID 6441491". URL:[Link]

  • SciSpace. "Biosynthesis of ilamycins featuring unusual building blocks and engineered production of enhanced anti-tuberculosis agents". URL: [Link]

  • MDPI. "Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives". URL: [Link]

  • ACS Publications. "Probing Protein Folding Using Site-Specifically Encoded Unnatural Amino Acids as FRET Donors with Tryptophan". URL: [Link]

  • ACS Publications. "Modular Total Synthesis and Antimycobacterial Activity of Rufomycins". URL:[Link]

  • PMC - NIH. "Enhancing rufomycin production by CRISPR/Cas9-based genome editing and promoter engineering in Streptomyces sp. MJM3502". URL:[Link]

Sources

Optimization

Optimizing orthogonal translation systems for 2-amino-4-hexenoic acid

Welcome to the Technical Support Center for Orthogonal Translation Systems (OTS). As a Senior Application Scientist, my objective is to provide you with a mechanistic understanding and actionable troubleshooting strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Orthogonal Translation Systems (OTS). As a Senior Application Scientist, my objective is to provide you with a mechanistic understanding and actionable troubleshooting strategies for the incorporation of 2-amino-4-hexenoic acid (also known as trans-crotylglycine, or Tcg).

Unlike standard protocols, this guide focuses on the causality behind experimental choices, ensuring your expression workflows function as self-validating systems.

Mechanistic Rationale: Overcoming Kinetic Barriers

2-amino-4-hexenoic acid is an alkene-containing non-canonical amino acid (ncAA) that serves as a methionine surrogate[1]. Early attempts to incorporate Tcg using standard auxotrophic expression systems failed because the internal alkene function of Tcg sterically and electronically hinders activation by wild-type methionyl-tRNA synthetase (MetRS) at basal expression levels[2].

To overcome this kinetic barrier and shift the equilibrium toward aminoacyl-adenylate formation, the system must be engineered. By overexpressing wild-type MetRS or utilizing a mutant synthetase (such as NLL-MetRS), researchers can artificially elevate the intracellular charging kinetics[1][3]. This enables the efficient charging of tRNAMet with Tcg, providing a reactive olefinic handle for downstream bioorthogonal modifications such as olefin cross-metathesis[4].

System Architecture & Workflow

OTS_Workflow Host 1. Met Auxotrophic Host (e.g., E. coli B834) Plasmid 2. MetRS Overexpression + Target Gene Vector Host->Plasmid Depletion 3. Met Depletion Phase (Wash & Shift) Plasmid->Depletion Supplement 4. Add 2-amino-4-hexenoic acid (trans-crotylglycine) Depletion->Supplement Translation 5. Orthogonal Translation (MetRS charges tRNA) Supplement->Translation Product 6. Tcg-Tagged Protein (Olefinic Handle) Translation->Product Modification 7. Bioorthogonal Conjugation (e.g., Cross-Metathesis) Product->Modification

Workflow for 2-amino-4-hexenoic acid incorporation via engineered MetRS.

Experimental Methodology: Self-Validating Protocol

To ensure high-fidelity residue-specific incorporation, your protocol must include built-in validation checkpoints.

Step 1: Host Preparation Transform a strict methionine auxotrophic E. coli strain (e.g., B834(DE3) or CAG18491) with an expression plasmid encoding your target protein and a secondary plasmid overexpressing MetRS (e.g., pQE15-MRS)[1].

Step 2: Initial Cultivation Grow cells in M9 minimal media supplemented with all 20 canonical amino acids (including 40 mg/L L-methionine) at 37°C until an OD600​ of 0.8–1.0 is reached.

Step 3: Methionine Depletion (Critical Checkpoint) Centrifuge the culture at 4000 × g for 10 minutes. Wash the cell pellet twice with cold 0.9% NaCl or M9 salts to completely remove residual endogenous methionine. Causality: Because MetRS has a vastly higher affinity for native methionine than for Tcg, even trace amounts of residual methionine will outcompete the ncAA, ruining incorporation efficiency[2].

Step 4: ncAA Supplementation & Control Setup Resuspend the pellet in M9 minimal media containing 19 canonical amino acids (lacking methionine). Split the culture into three self-validating conditions:

  • Flask A (Positive Control): Supplement with 40 mg/L L-methionine.

  • Flask B (Negative Control): No supplementation. (Validates the absence of leaky expression or residual methionine).

  • Flask C (Experimental): Supplement with 1–2 mM 2-amino-4-hexenoic acid[1].

Step 5: Expression Induction Incubate the flasks for 30 minutes at 30°C to deplete any remaining intracellular methionine pools. Induce protein expression with 1 mM IPTG and express for 4–6 hours.

Step 6: Verification Purify the target protein from Flask C. Verify incorporation via intact mass spectrometry (ESI-TOF) to confirm the exact mass shift associated with the Met-to-Tcg replacement.

Quantitative Data Summary: MetRS Variant Performance

The choice of your translation machinery directly dictates your incorporation yield. Use the table below to benchmark your expected efficiencies.

SystemMetRS StatusSubstrateIncorporation EfficiencyReference
Wild-type E. coliBasal WT MetRS2-amino-4-hexenoic acid< 5% (Undetectable)[1][2]
Engineered E. coliOverexpressed WT MetRS2-amino-4-hexenoic acid~85–90%[1]
Engineered E. coliNLL-MetRS Mutant2-amino-4-hexenoic acid> 95%[3]
Wild-type E. coliBasal WT MetRS2-amino-5-hexenoic acid*~85%[2]

*Note: 2-amino-5-hexenoic acid (homoallylglycine) possesses a terminal alkene, which is less sterically hindered and can be incorporated by basal MetRS. 2-amino-4-hexenoic acid possesses an internal alkene, necessitating MetRS engineering.

Troubleshooting Guides & FAQs

Q1: Why am I seeing low or undetectable incorporation of 2-amino-4-hexenoic acid in my purified protein? A1: The most common cause is insufficient MetRS activity relative to the intracellular concentration of Tcg. Because the internal alkene of Tcg makes it a poor substrate compared to terminal alkenes[2], basal MetRS levels are inadequate. Ensure your MetRS overexpression plasmid is being stably maintained (check antibiotic selection) and properly induced. Additionally, verify that your wash steps (Step 3) are thorough; trace amounts of canonical methionine will rapidly outcompete Tcg.

Q2: My negative control (Flask B: -Met/-Tcg) shows significant protein expression. How do I fix this? A2: This indicates a breakdown in the self-validating system, usually due to incomplete methionine depletion or a "leaky" auxotroph. First, increase the number of wash steps and ensure the wash buffer is completely devoid of complex yeast extracts. Second, verify the genotype of your auxotrophic strain (e.g., metE mutation). If using a leaky strain, switch to a strict auxotroph like E. coli B834(DE3)[1].

Q3: Can I use 2-amino-4-hexenoic acid for site-specific incorporation rather than global residue replacement? A3: Yes, but it requires a fundamentally different orthogonal translation system. While global replacement uses native AUG codons and overexpressed MetRS, site-specific incorporation (e.g., at an amber stop codon, UAG) requires an engineered orthogonal aaRS/tRNA pair. You will need to utilize a specifically engineered MetRS variant directed to a suppressor tRNA or a highly promiscuous mutated pyrrolysyl-tRNA synthetase (PylRS)[5].

Q4: My downstream bioorthogonal cross-metathesis reaction is failing. Is the Tcg handle degraded? A4: Tcg is generally stable, but aliphatic internal alkenes incorporated into proteins are notoriously unreactive in aqueous cross-metathesis (CM) reactions compared to terminal alkenes[4]. To troubleshoot, try optimizing the CM catalyst (e.g., using a water-soluble Hoveyda-Grubbs second-generation catalyst), increasing the reaction temperature, or adding a co-solvent like t-butanol to increase the accessibility of the olefinic handle. If CM remains inefficient, consider using an alternative ncAA with a more reactive handle (e.g., an azide or alkyne) if your downstream application permits[6].

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Comparison: L-2-amino-4-hexenoic acid vs. D-2-amino-4-hexenoic acid

As a Senior Application Scientist evaluating non-proteinogenic amino acids (NPAAs) for drug development, understanding the stereospecific behavior of chiral building blocks is paramount. The enantiomers of 2-amino-4-hexe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating non-proteinogenic amino acids (NPAAs) for drug development, understanding the stereospecific behavior of chiral building blocks is paramount. The enantiomers of 2-amino-4-hexenoic acid—commonly known as crotylglycine—exhibit profoundly divergent biological activities. This guide provides an objective, data-driven comparison of L-2-amino-4-hexenoic acid and D-2-amino-4-hexenoic acid, detailing their mechanistic roles, performance metrics, and the experimental protocols used to validate their utility in modern therapeutics.

Structural and Mechanistic Divergence

The biological activity of an amino acid is dictated by its spatial geometry and how it interfaces with highly stereospecific enzymes, such as synthetases, proteases, and target receptors.

L-2-amino-4-hexenoic acid (L-Crotylglycine)

Nature utilizes the L-enantiomer extensively in the biosynthesis of specialized secondary metabolites. It is most notably incorporated by non-ribosomal peptide synthetases (NRPS) into marine cyclopeptides like ilamycins and rufomycins.

  • Anti-Mycobacterial Mechanism: The incorporation of L-crotylglycine provides the exact conformational rigidity required for these cyclopeptides to bind the Mycobacterium tuberculosis ClpC1 ATPase complex. This binding hyperactivates the ClpC1/ClpP1/ClpP2 protease system, causing lethal, uncontrolled protein degradation within the bacteria [1].

  • Methionine Antagonism: In Escherichia coli, the cis-isomer of L-crotylglycine acts as a competitive antagonist of methionine. Because its aliphatic side chain and terminal alkene structurally mimic methionine's thioether geometry, it is recognized by methionyl-tRNA synthetase (MetRS) and erroneously incorporated into proteins during translation, disrupting normal cellular function [2].

D-2-amino-4-hexenoic acid (D-Crotylglycine)

Conversely, the D-enantiomer is a synthetic tool primarily leveraged in peptidomimetic drug design. It is generally rejected by endogenous ribosomal machinery and natural NRPS modules.

  • Proteolytic Evasion: Endogenous proteases have evolved highly stereospecific active sites tailored to cleave peptide bonds adjacent to L-amino acids. By substituting L-crotylglycine with D-crotylglycine in a synthetic peptide, the spatial orientation of the side chain is inverted. This inversion causes severe steric clashes within the protease active site, effectively blocking enzymatic cleavage and drastically increasing the in vivo half-life of the therapeutic agent [3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative biological performance metrics of the two enantiomers based on established biochemical assays.

ParameterL-2-amino-4-hexenoic acidD-2-amino-4-hexenoic acid
Ribosomal Incorporation (via MetRS) High (~85% substitution for Met in auxotrophs)Negligible (Rejected by MetRS)
NRPS Compatibility High (Natural substrate for Ilamycin/Rufomycin)Low (Requires engineered NRPS modules)
Proteolytic Stability (Peptide Context) Low (Susceptible to standard proteases)High (Resists enzymatic cleavage)
Primary Biological Application Anti-tuberculosis agents, Bioorthogonal labelingPeptidomimetics, Half-life extension
Targeted Cellular Complex ClpC1 ATPase (M. tuberculosis)None (Acts as a structural constraint)

Pathway & Workflow Visualizations

G A L-2-amino-4-hexenoic acid (L-Crotylglycine) B NRPS Assembly (Ilamycin/Rufomycin) A->B Incorporated by NRPS modules C ClpC1 ATPase Complex (M. tuberculosis) B->C Binds and Hyperactivates D Cell Death via Uncontrolled Proteolysis C->D Disrupts Proteostasis

Fig 1. Mechanistic pathway of L-crotylglycine in anti-mycobacterial ilamycin biosynthesis.

G S1 Synthesize Peptides (L- vs D-Crotylglycine) S2 Incubate with Protease (e.g., Pronase) S1->S2 S3 Quench Reaction at Time Intervals S2->S3 S4 LC-MS/MS Analysis for Intact Peptide S3->S4 S5 Calculate Half-life (t1/2) S4->S5

Fig 2. Self-validating experimental workflow for assessing peptide proteolytic stability.

Experimental Methodologies

To objectively validate the functional differences between these enantiomers, the following self-validating protocols are employed.

Protocol 1: In Vivo Translation Assay for L-Crotylglycine Incorporation

This assay determines the ability of L-crotylglycine to act as a methionine surrogate. The inclusion of positive (methionine) and negative (no amino acid) controls ensures the system is self-validating; protein expression must only occur if the analog is successfully incorporated.

  • Strain Preparation: Culture a methionine-auxotrophic E. coli strain (e.g., CAG18491) harboring a reporter plasmid (e.g., pQE15 encoding Dihydrofolate Reductase, DHFR) in M9 minimal medium supplemented with 19 standard amino acids and methionine.

  • Methionine Depletion: Harvest cells at OD600 = 0.8. Wash the pellet three times with cold 0.9% NaCl to remove residual intracellular methionine, then resuspend in methionine-free M9 medium.

  • Analog Supplementation: Divide the culture into three flasks. Supplement Flask A with 1 mM L-crotylglycine (Test), Flask B with 1 mM L-methionine (Positive Control), and Flask C with an equal volume of sterile water (Negative Control).

  • Induction: Add 1 mM IPTG to all flasks to induce DHFR expression. Incubate at 37°C for 4 hours.

  • Purification & Analysis: Lyse the cells and purify DHFR via Ni-NTA affinity chromatography. Analyze the eluate via SDS-PAGE to confirm expression, followed by LC-MS/MS and N-terminal Edman degradation to quantify the exact substitution efficiency of L-crotylglycine for methionine.

Protocol 2: Proteolytic Stability Assay for D-Crotylglycine Peptides

This workflow measures the half-life extension provided by D-amino acid substitution. Testing the L-enantiomer peptide in parallel self-validates the assay by proving the protease is active and the baseline sequence is inherently cleavable.

  • Peptide Synthesis: Utilize standard Fmoc solid-phase peptide synthesis (SPPS) to generate two identical reporter peptides, differing only at the P1' cleavage site: one containing L-crotylglycine and the other containing D-crotylglycine.

  • Sample Preparation: Dissolve each peptide to a final concentration of 100 µM in 50 mM Tris-HCl buffer (pH 7.4) containing 2 mM CaCl₂.

  • Enzymatic Digestion: Equilibrate the solutions to 37°C. Initiate the reaction by adding Pronase (a broad-spectrum protease mixture) to a final concentration of 1 µg/mL.

  • Kinetic Sampling: At defined time intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots from each reaction.

  • Quenching: Immediately transfer each aliquot into 50 µL of a quenching solution (1% Trifluoroacetic acid in Acetonitrile) to denature the protease and halt digestion.

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated enzyme. Inject the supernatant into an RP-HPLC system coupled with UV detection (214 nm). Plot the Area Under the Curve (AUC) of the intact peptide peak over time to calculate the degradation half-life ( t1/2​ ).

References

  • Greve J, Mogk A, Kazmaier U. "Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives." Marine Drugs. 2022; 20(10):632. URL: [Link]

  • Kiick KL, van Hest JC, Tirrell DA. "Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo." Journal of the American Chemical Society. 2000; 122(12):1282-1288. URL: [Link]

  • Blaskovich MAT. "Unusual Amino Acids in Medicinal Chemistry." Journal of Medicinal Chemistry. 2016; 59(24):10807-10836. URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Validation of 2-Amino-4-Hexenoic Acid Presence via High-Resolution Mass Spectrometry

For researchers, scientists, and professionals in drug development, the unambiguous identification and quantification of novel or modified amino acids is a critical step in understanding biological systems and developing...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification and quantification of novel or modified amino acids is a critical step in understanding biological systems and developing new therapeutics. This guide provides an in-depth, technical comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the validation of 2-amino-4-hexenoic acid, a non-proteinogenic amino acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Analytical Challenge: 2-Amino-4-Hexenoic Acid

2-Amino-4-hexenoic acid (C₆H₁₁NO₂) is an unsaturated amino acid with a monoisotopic mass of 129.078978594 Da.[1] Its structural isomerism and potential for various biological activities necessitate a highly specific and sensitive analytical method for its unequivocal identification and quantification.

High-Resolution Mass Spectrometry: The Gold Standard for Confidence

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the gold standard for the analysis of small molecules like 2-amino-4-hexenoic acid.[2][3][4] The power of HRMS lies in its ability to provide a highly accurate mass measurement of the parent ion and its fragments, often to within 5 parts per million (ppm). This high mass accuracy significantly reduces the number of possible elemental compositions, thereby increasing the confidence in the identification of the analyte.

The Causality of Choosing LC-HRMS

The choice of LC-HRMS is predicated on several key advantages:

  • Specificity: The high resolving power of the mass analyzer allows for the differentiation of 2-amino-4-hexenoic acid from other isobaric and isomeric compounds that may be present in a complex biological matrix.

  • Sensitivity: Modern HRMS instruments can achieve detection limits in the low nanomolar to picomolar range, enabling the analysis of trace amounts of the analyte.[2]

  • Versatility: LC-HRMS methods can be adapted for both qualitative identification and quantitative analysis over a wide dynamic range.

  • Structural Information: Tandem mass spectrometry (MS/MS) capabilities provide valuable structural information through the analysis of fragmentation patterns, further confirming the identity of the analyte.

A Validated LC-HRMS Protocol for 2-Amino-4-Hexenoic Acid

The following protocol is a self-validating system, incorporating principles from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines on bioanalytical method validation.[2][4][5][6][7]

Part 1: Sample Preparation

The goal of sample preparation is to extract 2-amino-4-hexenoic acid from the sample matrix and remove interfering substances.

Protocol:

  • Matrix Spiking: For quantitative analysis, spike the sample matrix (e.g., plasma, cell lysate) with a known concentration of a stable isotope-labeled internal standard (SIL-IS) of 2-amino-4-hexenoic acid (e.g., ¹³C₆, ¹⁵N-labeled). The SIL-IS will co-elute with the analyte and help to correct for matrix effects and variations in instrument response.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable injection solvent (e.g., 0.1% formic acid in water).

Part 2: LC-HRMS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is a suitable starting point for separating the relatively polar 2-amino-4-hexenoic acid.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for amino acids due to the presence of the basic amino group.

  • Scan Mode: Full scan MS from m/z 70-400 for initial identification, followed by targeted MS/MS (also known as parallel reaction monitoring or PRM) for quantification and confirmation.

  • Resolution: Set to at least 70,000 (at m/z 200) to ensure high mass accuracy.

  • Spray Voltage: ~3.5 kV

  • Capillary Temperature: ~320°C

  • Sheath and Aux Gas Flow Rates: Optimize for best signal intensity.

Part 3: Data Analysis and Validation

Identification:

The presence of 2-amino-4-hexenoic acid is confirmed by:

  • Accurate Mass of the Precursor Ion: The measured m/z of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical exact mass (130.08625 Da).

  • Retention Time Matching: The retention time of the analyte in the sample should match that of an authentic reference standard.

  • MS/MS Fragmentation Pattern: The fragmentation pattern of the analyte in the sample should match that of the reference standard. For 2-amino-4-hexenoic acid, characteristic neutral losses would include the loss of water (H₂O) and the loss of the carboxylic acid group (COOH₂), as well as fragmentation of the carbon backbone.

Predicted Fragmentation of 2-Amino-4-Hexenoic Acid ([M+H]⁺ = 130.08625 Da):

  • Loss of H₂O: m/z 112.0757

  • Loss of COOH₂ (formic acid): m/z 84.0808

  • Cleavage of the Cα-Cβ bond: leading to characteristic fragments.

Method Validation Parameters (as per FDA/ICH guidelines):

  • Selectivity and Specificity: Analyze blank matrix samples to ensure no endogenous interferences co-elute with the analyte.

  • Linearity and Range: Prepare a calibration curve using a series of standards of known concentrations. The response should be linear over a defined range with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days. The accuracy (% bias) should be within ±15% (±20% at the Lower Limit of Quantification), and the precision (%CV) should be ≤15% (≤20% at the LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Comparison with Alternative Analytical Techniques

While LC-HRMS is the preferred method, other techniques can be used, each with its own set of advantages and limitations.

Technique Principle Advantages Disadvantages Typical LOD/LOQ
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy.High specificity, sensitivity, and provides structural information.Higher instrument cost.Low ng/mL to pg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.Excellent separation for volatile compounds, established libraries.Requires derivatization for non-volatile amino acids, potential for thermal degradation.ng/mL
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection Separates compounds based on polarity, detected by UV absorbance or fluorescence.Lower instrument cost, robust and widely available.Lower sensitivity and specificity compared to MS, often requires derivatization for detection.µg/mL to high ng/mL
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity, requires higher sample concentrations, complex data analysis.High µg/mL to mg/mL

Visualizing the Workflow and Logic

Experimental Workflow for LC-HRMS Validation

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Validation a Spike with Internal Standard b Protein Precipitation a->b c Centrifugation b->c d Supernatant Collection c->d e Evaporation & Reconstitution d->e f LC Separation (C18 Column) e->f g HRMS Detection (ESI+) f->g h Full Scan & MS/MS Acquisition g->h i Accurate Mass & Retention Time Matching h->i j Fragmentation Pattern Analysis i->j k Quantitative Analysis & Method Validation j->k validation_logic start Start Validation selectivity Selectivity & Specificity start->selectivity end Validated Method selectivity->start Fail - Optimize Method linearity Linearity & Range selectivity->linearity Pass linearity->start Fail - Adjust Range/Detector accuracy_precision Accuracy & Precision linearity->accuracy_precision Pass accuracy_precision->start Fail - Refine Sample Prep/LC lod_loq LOD & LLOQ accuracy_precision->lod_loq Pass lod_loq->start Fail - Enhance Sensitivity stability Stability lod_loq->stability Pass stability->start Fail - Re-evaluate Storage stability->end Pass

Caption: Decision logic for the analytical method validation process.

Conclusion

The validation of 2-amino-4-hexenoic acid presence is most robustly achieved using LC-HRMS. This guide provides a framework for developing and validating a method that is not only scientifically sound but also adheres to regulatory expectations. By understanding the causality behind the experimental choices and implementing a self-validating protocol, researchers can have the highest confidence in their analytical results. The comparison with alternative techniques further underscores the superiority of HRMS in terms of specificity and sensitivity for this application.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6441491, 2-Amino-4-hexenoic acid. [Link]

  • Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and liquid chromatography-mass spectrometry for absolute and relative quantification of the metabolome. Analytical chemistry, 81(10), 3919–3932. [Link]

  • Kaspar, H., Dettmer, K., Chan, Q., Daniels, S., Nimkar, S., Daviglus, M. L., Stamler, J., Elliott, P., & Oefner, P. J. (2009). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(20-21), 1838–1846. [Link]

  • Le, T. T., Shafaei, A., Genoni, A., Christophersen, C. T., Devine, A., Lo, J., Wall, P. L., & Boyce, M. C. (2019). Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum. Analytical and bioanalytical chemistry, 411(5), 1019–1028. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

Sources

Validation

Comprehensive NMR Spectroscopic Comparison Guide: 2-Amino-4-hexenoic Acid Derivatives

Executive Summary & Scientific Context 2-Amino-4-hexenoic acid (also known as crotylglycine or AHA) is a rare, non-proteinogenic amino acid that serves as a critical structural unit in the biosynthesis of complex natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2-Amino-4-hexenoic acid (also known as crotylglycine or AHA) is a rare, non-proteinogenic amino acid that serves as a critical structural unit in the biosynthesis of complex natural products[1]. Most notably, it is a key residue in cyclic peptides such as cyclomarin and rufomycin, which exhibit potent activity against multidrug-resistant Mycobacterium tuberculosis[2].

In modern drug development and peptide engineering, researchers frequently synthesize AHA derivatives—such as Fmoc-protected AHA for Solid-Phase Peptide Synthesis (SPPS) or N-acetylcysteamine (SNAC) thioesters for enzymatic cyclization assays[3]. Accurately comparing the Nuclear Magnetic Resonance (NMR) spectroscopic data of these derivatives is essential for verifying stereochemical integrity (specifically the E/Z geometry of the alkene) and confirming successful functionalization.

Experimental Workflow & Logical Relationships

The following workflow outlines the self-validating pipeline for acquiring and interpreting NMR data for AHA derivatives.

G N1 1. Sample Preparation (15-50 mg, >95% Purity) N2 2. Solvent Selection (D2O for Free AHA, CDCl3 for Fmoc) N1->N2 N3 3. 1D NMR (1H, 13C) (Shift & Coupling Analysis) N2->N3 N4 4. 2D NMR (COSY, HSQC) (Spin System Tracing) N3->N4 N5 5. Stereochemical Validation (E/Z Isomer J-Coupling Check) N4->N5

Workflow for NMR-based structural elucidation of 2-amino-4-hexenoic acid derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in structural elucidation, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system, meaning each step contains built-in quality checks.

Phase 1: Sample Preparation & Solvation

  • Mass Optimization: Weigh 10–15 mg of the AHA derivative for ¹H NMR. For ¹³C and 2D NMR, increase the mass to 30–50 mg. Causality: The higher concentration for ¹³C is mandated by the low natural abundance (1.1%) and lower gyromagnetic ratio of carbon-13, which otherwise results in poor signal-to-noise ratios (SNR).

  • Solvent Selection: Dissolve the free zwitterionic 2-amino-4-hexenoic acid in D₂O[4]. For lipophilic derivatives like Fmoc-AHA or AHA-SNAC, use CDCl₃ or DMSO-d₆[3]. Causality: Matching the solvent polarity to the derivative's protective groups prevents micelle formation or line broadening caused by incomplete solvation.

Phase 2: Instrument Calibration & Tuning

  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium frequency of the solvent. Shim the Z1–Z5 gradients until the residual solvent peak's Full Width at Half Maximum (FWHM) is < 1.0 Hz.

  • Self-Validation Check: Run a preliminary ¹H scan with a single transient (ns=1). If the SNR of the terminal methyl group (C-6) is below 10:1, re-prepare the sample at a higher concentration rather than relying on high scan counts, which can introduce baseline artifacts.

Phase 3: Acquisition Parameters

  • ¹H NMR: Set the spectral width to 12–15 ppm. Use a relaxation delay (D1) of 1.5 to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons, preventing integration errors that are critical for confirming the exact proton count of the crotyl chain.

  • 2D NMR (COSY/HSQC): Acquire COSY spectra with at least 128–256 increments in the t1 dimension. 2D NMR experiments reveal how these atoms are connected; COSY is specifically required to trace the spin system from the α -proton through the β -methylene to the overlapping alkene protons[1].

Quantitative Data Comparison

The table below summarizes the expected ¹H and ¹³C NMR chemical shifts for the free amino acid versus its Fmoc-protected derivative.

Table 1: Comparative ¹H and ¹³C NMR Data for 2-Amino-4-hexenoic Acid Derivatives

Position / AssignmentFree AHA (D₂O) ¹H (ppm)Fmoc-AHA (CDCl₃) ¹H (ppm)Free AHA ¹³C (ppm)Fmoc-AHA ¹³C (ppm)
C-1 (Carbonyl) --174.5176.2
C-2 ( α -CH) 3.75 (dd, J=7.1, 5.5)4.45 (m)54.253.8
C-3 ( β -CH₂) 2.50 (m)2.65 (m)35.136.5
C-4 ( γ -CH=) 5.40 (m)5.35 (m)125.4124.8
C-5 ( δ -=CH) 5.65 (dq, J=15.2, 6.5)5.55 (dq, J=15.1, 6.4)131.2130.5
C-6 ( ϵ -CH₃) 1.68 (dd, J=6.5, 1.5)1.65 (dd, J=6.4, 1.2)17.818.0
Fmoc (CH / CH₂) -4.20 (t) / 4.35 (d)-47.1 / 67.2
Fmoc Aromatics -7.25 - 7.80 (m)-119.8 - 143.9

Note: Data synthesized from standard spectroscopic libraries and primary literature for trans-crotylglycine derivatives[3][5][6].

Mechanistic Insights & Structural Causality

Understanding the causality behind the spectral shifts is what separates routine data collection from expert structural elucidation.

  • Deshielding of the α -Proton: The most prominent difference between free AHA and Fmoc-AHA is the downfield shift of the C-2 ( α ) proton from ~3.75 ppm to ~4.45 ppm. This is driven by two factors: the strong electron-withdrawing nature of the carbamate linkage, which depletes electron density around the α -carbon, and the magnetic anisotropy generated by the π -electron cloud of the fluorenyl ring system[6].

  • Stereochemical Integrity ( E vs. Z Isomerism): The coupling constant ( 3J4,5​ ) between the C-4 and C-5 alkene protons is the definitive metric for stereochemical assignment. The biologically relevant E -isomer (trans-crotylglycine) exhibits a large trans-diaxial-like coupling of ~15.1 Hz[3]. If a synthetic route inadvertently produces the Z -isomer (cis), this value will drop significantly to ~10.5 Hz. Verifying this J -value is absolutely critical, as the spatial orientation of the crotyl side chain directly impacts the binding affinity and bioactivity of downstream cyclic peptides like metamarin and rufomycin[2][3].

  • Thioesterification Effects: When AHA is converted into an N-acetylcysteamine (SNAC) thioester for enzymatic assays, the C-1 carbonyl carbon in the ¹³C spectrum typically shifts upfield by ~2-4 ppm compared to the free acid, reflecting the altered resonance stabilization of the thioester bond[3].

References

  • 2-Amino-4-hexenoic acid | C6H11NO2 | CID 6441491. PubChem - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELNA9A9AJ27fV9s_YyH3sfauUeX3bzxduhXPF0keIgdkcQKf-RLYm5tvnCsLLG_HHKoQL2oEuaQjyd86Hs2JGlJEMUwVKNkuIXkvhRh75QzrGK5JdGFeOubdcYAK6kC53Wc2kFpMGKYnXzWd1MjJwU4vVhIWbURVjPwLJt]
  • 2-Amino-4-hexenoic acid | 28024-56-8. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuqgLNACuESqgjWFOjmedw-XrO5vLr5Ed7VtdSSav9_Ocqz5NWc0vtEPN1mzjofyaRpjVGK2w3UDT2DepohnpWaiG7yLeLLLbeEu9dZV2IWUkUAlPMhmCdIw1gY9bm7Nu5aLCD]
  • Biosynthetic Interrogation of Soil Metagenomes Reveals Metamarin, an Uncommon Cyclomarin Congener with Activity against Mycobacterium tuberculosis. sjtu.edu.cn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDZErYWJ61-EzicYbl572eXQck5HD-8PG4tCN8IxiJD8oPMyQD2cvWD0UYaT0z_peFHdH0xqMpF4A0_KsFotYQ0es_2Mb_q-M9jNBXKUp_28mcG-0Z0eFh-V-dB2Hfwz2n05HyB-9P0xuXpqM81xlzwfF7HJKc5fOyRLokfHjLgx5dSb1mQkzgf0KkxlW2fndZ1XCJE4nGL18n9DX5EpSm3p7M15tN3lZcm7Bi8epmCC8PJkb1]
  • Characterization of RufT Thioesterase Domain Reveals Insights into Rufomycin Cyclization and the Biosynthetic Origin of Rufomyazine. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrw--MoalQFNzgc_GQPXJuYDd4pCf749lXMj8T1l8zxucd2ewsST5HJoH3dgo2n5RccFRqi7bhCwtjsstYTxoUoVZcujjb60ucqVLGwZ_lW117ZymkAzgJrHiQw0FFM7TvYAZYhFn9gEmj88zo]
  • Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXVyZQOAH9lxtxSDBw4Q4-PFv4v9wdCKW9hAvPl7JBbZjYPC3opcspn6TX_WJUcijl8qwGthvrP4vXMq7CyRf81skH4InVso6rRUpqFws6yo1xDWmD91A9E-m6e0OSeY2Tt-Q9HPJA3DknzJ3FLgUJLAfzTMgIp9s=]
  • BMRB entry bmse000351 - Hexanoic Acid. bmrb.io.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiyPWv6RGyPU1NHTqk0PxDh3MJBjmBuvRlcArPx8hoqzb84bno0vJ7Ca0fVj-AdY1tZp5ka90YE-Us-F2N-NE8xh7-iklVOD4xbtwtXVVUPNjOyPl3HMB7edXFKj3vzbBKtY5vu8dKcCGrZ6LIOsT6PPRpB7EYbRFS-oU9yXZS]

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Comparative

A Comparative Analysis of 2-Amino-4-Hexenoic Acid and Proteinogenic Amino Acids on Enzyme Stability: A Methodological Guide

Abstract The pursuit of enhanced enzyme stability is a critical endeavor in biotechnology and the development of protein-based therapeutics. The incorporation of non-proteinogenic amino acids (NPAAs) into protein scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pursuit of enhanced enzyme stability is a critical endeavor in biotechnology and the development of protein-based therapeutics. The incorporation of non-proteinogenic amino acids (NPAAs) into protein scaffolds offers a powerful strategy for engineering enzymes with superior structural and functional properties. This guide presents a comprehensive, albeit hypothetical, comparative analysis of the non-proteinogenic amino acid 2-amino-4-hexenoic acid against the 20 canonical proteinogenic amino acids in the context of enzyme stability. Recognizing the current challenges in the ribosomal incorporation of 2-amino-4-hexenoic acid, this document provides a forward-looking framework and detailed experimental protocols to rigorously evaluate its potential impact. We explore the structural rationale for its hypothesized influence on protein stability and offer step-by-step methodologies for a comparative analysis utilizing thermal shift assays and circular dichroism. This guide is tailored for researchers and drug development professionals aiming to innovate at the intersection of synthetic biology and protein engineering.

Introduction: Expanding the Chemical Repertoire for Enhanced Enzyme Stability

Enzymes are central to a vast array of industrial and therapeutic applications, yet their utility is often constrained by their inherent instability. The 20 proteinogenic amino acids, the building blocks of proteins as dictated by the genetic code, provide a remarkable but ultimately limited chemical toolkit for protein architecture and function.[1][2] The site-specific incorporation of non-proteinogenic amino acids (NPAAs) into the polypeptide chain is a transformative approach to expand this chemical diversity, enabling the introduction of novel functionalities and the enhancement of protein stability.[3] NPAAs can introduce unique side-chain chemistries, modulate backbone conformation, and establish new intramolecular interactions, all of which can contribute to creating more robust and resilient enzymes.[3]

This guide focuses on a detailed comparative framework for evaluating the potential of a specific NPAA, 2-amino-4-hexenoic acid , against the standard proteinogenic amino acids in enhancing enzyme stability.

The Amino Acid Lineup: A Structural Comparison

The Established Players: Proteinogenic Amino Acids

The 20 canonical amino acids are the foundation of protein structure and function.[1][2] The diverse physicochemical properties of their side chains are the primary determinants of a protein's three-dimensional fold and stability. The key stabilizing forces include:

  • Hydrophobic Interactions: The sequestration of nonpolar side chains (e.g., Valine, Leucine, Isoleucine, Phenylalanine) into the protein's core, away from the aqueous solvent, is a principal driving force for protein folding.[4][5][6]

  • Hydrogen Bonds: A complex network of hydrogen bonds involving polar and charged side chains (e.g., Serine, Threonine, Asparagine, Glutamine, Arginine, Lysine) and the polypeptide backbone provides significant structural integrity.[7]

  • Salt Bridges: Electrostatic attractions between oppositely charged side chains, such as Lysine/Arginine and Aspartate/Glutamate, can act as molecular clamps, substantially stabilizing the folded state.[8]

  • Disulfide Bonds: Covalent linkages between the side chains of two Cysteine residues can create crucial crosslinks that maintain the protein's tertiary and quaternary structure.[1]

The conformational flexibility of amino acid side chains is also a critical factor; while some degree of flexibility is necessary for function, excessive motion can be entropically unfavorable for the folded state.[9][10][11]

The Novel Contender: 2-Amino-4-Hexenoic Acid

2-Amino-4-hexenoic acid is an NPAA with the chemical formula C6H11NO2, which has been identified in microbial secondary metabolites.[12][13]

Key Structural Attributes of 2-Amino-4-Hexenoic Acid:

  • Unsaturated Alkene Side Chain: Its defining feature is a C=C double bond within its four-carbon side chain, which imparts a degree of planarity and rigidity not found in saturated alkyl side chains of comparable length.

  • Hydrophobicity: The hydrocarbon nature of its side chain suggests a hydrophobic character, placing it in a similar category to proteinogenic amino acids like Leucine and Isoleucine.[6][14]

Hypothesized Contributions to Enzyme Stability:

The introduction of 2-amino-4-hexenoic acid into an enzyme's structure could theoretically enhance its stability through several mechanisms:

  • Increased Conformational Rigidity: The planarity of the double bond can restrict the rotational freedom of the side chain, which may decrease the entropic cost of folding and thereby increase the overall stability of the folded state.[15]

  • Optimized Hydrophobic Packing: The distinct geometry of the unsaturated side chain could facilitate more efficient packing within the hydrophobic core of a protein, leading to enhanced van der Waals contacts.

  • Potential for Novel Interactions: The electron-rich pi system of the double bond could participate in stabilizing non-covalent interactions, such as cation-pi or pi-pi stacking, with aromatic or charged residues in its vicinity.[8]

It is important to acknowledge that the ribosomal incorporation of 2-amino-4-hexenoic acid is a significant challenge. Research has indicated that its internal alkene group can prevent its incorporation into proteins in E. coli through traditional methods.[12] However, for the purposes of this forward-looking guide, we will operate under the assumption that a bespoke orthogonal aminoacyl-tRNA synthetase/tRNA pair has been engineered for its site-specific incorporation, a feat that is increasingly plausible with advances in synthetic biology.[16][17][18][19][20][21][22][23]

A Rigorous Experimental Framework for Comparative Analysis

To empirically determine the effect of 2-amino-4-hexenoic acid on enzyme stability, a well-controlled comparative study is paramount. This involves the expression and purification of a model enzyme in its wild-type form and as a variant containing the NPAA at a specific site.

Workflow for Comparative Enzyme Stability Assessment

G cluster_0 Protein Engineering & Expression cluster_1 Wild-Type Control cluster_2 Comparative Stability Analysis A Site-Directed Mutagenesis (Introduce amber codon) B Co-transformation with Orthogonal Synthetase/tRNA Plasmid A->B C Expression in E. coli with 2-Amino-4-Hexenoic Acid B->C D Protein Purification (e.g., His-tag affinity chromatography) C->D G Thermal Shift Assay (TSA) D->G H Circular Dichroism (CD) Spectroscopy D->H E Wild-Type Gene Expression F Protein Purification E->F F->G F->H I Data Analysis & Comparison G->I H->I

Caption: A workflow for the comparative stability analysis of a wild-type enzyme and its 2-amino-4-hexenoic acid-containing counterpart.

Detailed Experimental Protocols

This protocol is based on the hypothetical availability of a validated orthogonal translation system for 2-amino-4-hexenoic acid.

  • Site-Directed Mutagenesis:

    • Choose a residue within a model enzyme for substitution. A non-essential residue located in the hydrophobic core is an excellent candidate for probing effects on stability.

    • Utilize a commercial site-directed mutagenesis kit to substitute the codon for the chosen residue with an amber stop codon (TAG) in the enzyme's gene.

    • Confirm the successful mutation via Sanger sequencing.

  • Cell Line Preparation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

      • The plasmid carrying the mutated gene of interest.

      • The plasmid that encodes the orthogonal synthetase/tRNA pair for 2-amino-4-hexenoic acid.

  • Protein Expression:

    • Inoculate a culture of the co-transformed E. coli in a minimal medium and grow to mid-log phase (OD600 ≈ 0.6-0.8).

    • Add 2-amino-4-hexenoic acid to the culture medium to a final concentration of 1 mM.

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Incubate the culture at an optimized temperature (e.g., 18-25 °C) for a sufficient period (e.g., 16-20 hours) to allow for protein expression and folding.

  • Protein Purification and Verification:

    • Harvest the bacterial cells by centrifugation.

    • Lyse the cells using a suitable method, such as sonication, in a lysis buffer.

    • Purify the protein of interest, for instance, by immobilized metal affinity chromatography (IMAC) if the protein is His-tagged.

    • Assess the purity of the protein using SDS-PAGE and confirm its identity with a Western blot. Crucially, verify the successful incorporation of 2-amino-4-hexenoic acid using mass spectrometry.

The thermal shift assay, also known as differential scanning fluorimetry (DSF), is a high-throughput technique for determining the melting temperature (Tm) of a protein, a direct measure of its thermostability.

  • Preparation of Reagents:

    • Prepare stock solutions of the purified wild-type and variant proteins (e.g., at 1 mg/mL) in a well-defined buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dilute a commercial stock of SYPRO Orange dye (e.g., 5000x) to a 50x working stock in DI water.

  • Assay Plate Setup (in a 96-well PCR plate):

    • For each protein (wild-type and variant), create a master mix containing the protein, buffer, and SYPRO Orange dye to final concentrations of approximately 5-10 µM for the protein and 5x for the dye.

    • Aliquot this master mix into at least three replicate wells of the 96-well plate.

    • Prepare a no-protein control containing only buffer and dye.

  • Data Collection:

    • Load the plate into a real-time PCR instrument.

    • Execute a melt curve protocol, ramping the temperature from 25 °C to 95 °C with a heating rate of 1 °C per minute.

    • Measure the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Interpretation:

    • Generate a plot of fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the peak of the first derivative of the melting curve.

    • A statistically significant increase in the Tm of the 2-amino-4-hexenoic acid variant compared to the wild-type protein indicates enhanced thermal stability.

CD spectroscopy is an invaluable tool for examining the secondary structure and thermal stability of proteins in solution.

  • Sample Preparation for CD:

    • Dialyze the purified wild-type and variant proteins into a CD-compatible buffer (e.g., 10 mM potassium phosphate, 100 mM NaF, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Assessment of Secondary Structure:

    • Acquire far-UV CD spectra for both protein samples from 190 to 260 nm at a constant temperature (e.g., 20 °C) using a CD spectrometer.

    • A comparison of the spectra will reveal if the incorporation of the NPAA has caused any significant alterations to the protein's secondary structure.

  • CD-Monitored Thermal Denaturation:

    • Identify a wavelength that exhibits a strong CD signal and is sensitive to the protein's folded state (typically 222 nm for α-helical proteins).

    • Monitor the CD signal at this wavelength while gradually increasing the temperature from 20 °C to 95 °C at a controlled rate.

    • Plot the CD signal against temperature to generate a thermal denaturation curve. The midpoint of this transition is the melting temperature (Tm).

    • Compare the Tm values for the wild-type and variant proteins to assess the impact of the NPAA on thermal stability.

Summarizing and Interpreting the Data

The quantitative results from the stability assays should be presented in a clear, tabular format to facilitate a direct comparison.

Parameter Wild-Type Enzyme 2-Amino-4-Hexenoic Acid Variant Interpretation of a Favorable Outcome for the Variant
Tm (from TSA) e.g., 62.1 ± 0.2 °Ce.g., 67.5 ± 0.3 °CEnhanced thermal stability
Tm (from CD) e.g., 62.3 ± 0.1 °Ce.g., 67.8 ± 0.2 °CCorroborates enhanced thermal stability
Secondary Structure (from CD) e.g., 38% α-helix, 25% β-sheete.g., 39% α-helix, 24% β-sheetThe overall protein fold is maintained

A notable increase in the melting temperature of the variant containing 2-amino-4-hexenoic acid, without significant disruption of the secondary structure, would provide compelling evidence for the stabilizing effect of this NPAA.

Concluding Remarks and Future Perspectives

The site-specific incorporation of 2-amino-4-hexenoic acid into enzymes holds considerable promise as a strategy for enhancing their stability. The unique structural characteristics of its unsaturated, hydrophobic side chain could lead to improved intramolecular packing and novel stabilizing interactions. The experimental blueprint laid out in this guide provides a comprehensive approach to systematically test this hypothesis.

Key areas for future investigation include:

  • The development of robust and efficient orthogonal translation systems for the ribosomal incorporation of 2-amino-4-hexenoic acid. This remains the most significant bottleneck to its practical application in protein engineering.

  • A systematic evaluation of the effects of incorporating this NPAA at different locations within a protein's structure, such as on the surface versus in the hydrophobic core, or in flexible loops versus well-defined secondary structural elements.

  • A thorough characterization of the impact of 2-amino-4-hexenoic acid on enzyme kinetics and substrate specificity, as enhancements in stability can sometimes come at the cost of catalytic activity.

Through the continued exploration of the potential of 2-amino-4-hexenoic acid and other NPAAs, the scientific community is poised to unlock new possibilities in enzyme engineering, paving the way for the creation of highly stable and efficient biocatalysts and next-generation protein therapeutics.

References

  • Sakurai, K., Ohtsuki, T., & Sisido, M. (2002). Site‐specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), e119. [Link]

  • Sakamoto, K., et al. (2009). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. Nature Protocols, 4(4), 511-522. [Link]

  • Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780-4785. [Link]

  • ResearchGate. (n.d.). Scheme of non-standard amino acid incorporation using an orthogonal translation system via amber suppression. [Link]

  • Karginov, V. A., & Mamaev, S. V. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(13), 3209. [Link]

  • Hendrickson, T. L., de Crécy-Lagard, V., & Schimmel, P. (2004). Incorporation of nonnatural amino acids into proteins. Annual Review of Biochemistry, 73, 147-176. [Link]

  • Kim, H., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 69. [Link]

  • RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. [Link]

  • Google Patents. (n.d.).
  • Zawada, J. F., et al. (2013). Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation. Nucleic Acids Research, 41(11), e113. [Link]

  • ACS Publications. (2018). Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins. [Link]

  • Tuffery, P. (2011). Side-Chain Conformational Changes upon Protein-Protein Association. PLoS Computational Biology, 7(9), e1002193. [Link]

  • PubChem. (n.d.). (2S)-2-Aminohex-4-enoic acid. [Link]

  • ACS Publications. (2005). Flexibility of “Polyunsaturated Fatty Acid Chains” and Peptide Backbones: A Comparative ab Initio Study. [Link]

  • Shalit, Y., & Tuvi-Arad, I. (2020). Side chain flexibility and the symmetry of protein homodimers. PLoS ONE, 15(7), e0235863. [Link]

  • Raines, R. T., et al. (2013). Interplay of Hydrogen Bonds and n→π* Interactions in Proteins. Journal of the American Chemical Society, 135(49), 18588–18594. [Link]

  • Cambridge University Press. (n.d.). Conformations of amino acids and peptides. [Link]

  • Graether, S. P., et al. (2007). The role of side chain conformational flexibility in surface recognition by Tenebrio molitor antifreeze protein. Protein Science, 16(5), 953-959. [Link]

  • Chen, J., et al. (2015). Exploring Strong Interactions in Proteins with Quantum Chemistry and Examples of Their Applications in Drug Design. International Journal of Molecular Sciences, 16(9), 21337-21369. [Link]

  • IS MUNI. (n.d.). Amino Acid Side-chain Hydrophobicity. [Link]

  • Academia.edu. (n.d.). Energy Matrix of Structurally Important Side-Chain/Side-Chain Interactions in Proteins. [Link]

  • ACS Publications. (2007). The effects of side chain hydrophobicity on the denaturation of simple β-hairpins. [Link]

  • PubChem. (n.d.). 2-Amino-4-hexenoic acid. [Link]

  • ResearchGate. (n.d.). Structures of branched-chain amino acids with hydrophobic aliphatic side chain. [Link]

  • NCBI. (n.d.). The dominant role of side-chain backbone interactions in structural realization of amino acid code. ChiRotor. [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. [Link]

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  • Applied Photophysics. (n.d.). Protein Stability Measurements using Quantitative Circular Dichroism (qCD) Spectroscopy. [Link]

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Validation

Evaluating the Efficacy of L-2-Amino-4-hexenoic Acid in Anti-Tuberculosis Drug Leads: A Structural and Mechanistic Comparison

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduction: The Proteostasis Paradigm in Anti-TB Therapeutics Tuberculosis (TB), driven by the pathogen My...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The Proteostasis Paradigm in Anti-TB Therapeutics

Tuberculosis (TB), driven by the pathogen Mycobacterium tuberculosis (Mtb), remains a critical global health crisis due to the rapid emergence of multidrug-resistant strains[1]. To circumvent existing resistance mechanisms, modern drug discovery has pivoted toward targeting the mycobacterial protein quality control system—specifically, the ClpC1-ClpP1P2 protease complex[2]. ClpC1 is an essential AAA+ unfoldase chaperone that feeds misfolded proteins into the ClpP1/P2 proteolytic core[3].

Marine-derived non-ribosomal cyclopeptides, such as ilamycins (also known as rufomycins) and cyclomarins, have emerged as potent bactericidal agents that bind directly to the N-terminal domain (NTD) of ClpC1[4]. A defining structural hallmark of the most efficacious ilamycin congeners is the incorporation of a rare, non-canonical amino acid: L-2-amino-4-hexenoic acid (AHA) [5]. This guide objectively evaluates the structural necessity, biochemical efficacy, and experimental validation of AHA within anti-TB drug leads compared to alternative aliphatic substitutions.

Structural Causality: Why AHA is Critical for Target Engagement

The efficacy of a cyclopeptide drug lead is dictated by its macrocyclic conformation and the specific side-chain interactions within the target's binding pocket. In the case of ilamycins, AHA is incorporated at position 7 of the heptapeptide sequence[5]. The inclusion of AHA is not a mere biosynthetic artifact; it provides two critical mechanistic advantages:

  • Conformational Rigidity: The γ,δ -unsaturated alkene moiety of AHA restricts the rotational degrees of freedom of the aliphatic side chain. This pre-organizes the macrocycle into an entropically favorable conformation, locking the peptide into the precise geometry required to dock into the hydrophobic cleft of the ClpC1-NTD[6].

  • Lethal Hyperactivation: The hexenoic acid chain provides optimal steric bulk. When AHA-containing rufomycins bind to ClpC1, they do not simply competitively inhibit the enzyme. Instead, the specific structural engagement induces an uncoupled, hyperactive ATPase state. This forces the ClpC1-ClpP1P2 complex into uncontrolled proteolysis, leading to the rapid degradation of essential intracellular proteins and subsequent mycobacterial cell death[7].

ClpC1_Pathway Misfolded Misfolded Proteins ClpC1 ClpC1 Chaperone (Unfoldase) Misfolded->ClpC1 Recognition ClpP ClpP1/P2 Complex (Protease) ClpC1->ClpP ATP Hydrolysis Hyper Uncontrolled Proteolysis ClpC1->Hyper Hyperactivation Peptides Degraded Peptides (Homeostasis) ClpP->Peptides Normal Cleavage AHA AHA-Rufomycin (Drug Lead) AHA->ClpC1 Binds NTD Death Mycobacterial Cell Death Hyper->Death Toxicity

Mechanism of AHA-Rufomycin targeting the ClpC1-ClpP1P2 complex to induce Mtb cell death.

Efficacy Comparison: AHA vs. Alternative Amino Acid Scaffolds

To quantify the specific advantage of AHA, we must evaluate its performance against naturally occurring and synthetic alternatives found in homologous cyclopeptides. Replacing AHA with canonical amino acids significantly alters the structure-activity relationship (SAR), generally leading to a loss of potency.

  • AHA (Ilamycins/Rufomycins): Congeners like Ilamycin E1 and Rufomycin 4 contain AHA and exhibit exceptional potency. Ilamycin E1 demonstrates an MIC of ~9.8 nM against Mtb H37Rv, making it one of the most potent anti-TB leads discovered.

  • ADH (Cyclomarins): Cyclomarin A utilizes 2-amino-3,5-dimethyl-4-hexenoic acid (ADH). While the additional methyl groups increase lipophilicity and maintain nanomolar efficacy, the biosynthetic machinery required for ADH is highly complex, limiting scalable synthetic bioengineering[8].

  • Valine (Metamarin): Metamarin, a naturally occurring cyclomarin congener discovered via soil metagenomics, replaces the unsaturated ADH/AHA with a standard valine residue. This substitution results in a dramatic loss of anti-mycobacterial activity, highlighting the necessity of the extended unsaturated chain[5].

  • Leucine (Synthetic Analogs): Modular solid-phase syntheses replacing AHA with standard leucine result in significant efficacy drops (MIC > 2000 nM), proving that simple aliphatic bulk cannot substitute for the specific geometry of the hexenoic alkene[1].

Table 1: Comparative Efficacy of ClpC1-Targeting Cyclopeptides
CompoundKey Amino Acid at Position 7TargetMIC against Mtb H37Rv (nM)Structural Impact
Ilamycin E1 L-2-amino-4-hexenoic acid (AHA)ClpC1~9.8Optimal rigidity and hydrophobic packing.
Rufomycin 4 L-2-amino-4-hexenoic acid (AHA)ClpC1350 - 670[1]Strong binding; induces hyperactivation.
Cyclomarin A 2-amino-3,5-dimethyl-4-hexenoic acid (ADH)ClpC1~10 - 50[8]High potency, but biosynthetically complex.
Metamarin Valine (Val)ClpC1> 1000[5]Loss of alkene rigidity drastically reduces affinity.
Synthetic Analog Leucine (Leu)ClpC1> 2000[1]Aliphatic bulk alone fails to mimic AHA geometry.

Experimental Methodology: Synthesizing and Validating AHA-Peptides

To rigorously evaluate the efficacy of AHA in novel drug leads, researchers must employ a self-validating workflow that bridges synthetic chemistry with target-specific biological assays. The following protocol outlines the standard methodology for synthesizing AHA-containing peptides and validating their ClpC1-dependent anti-TB activity.

Step 1: Modular Solid-Phase Peptide Synthesis (SPPS)

Utilize a hyper-acid-labile 2-chlorotrityl chloride (2-CTC) resin to assemble the linear heptapeptide. Incorporate Fmoc-protected L-AHA using potent coupling reagents (PyBOP, HOAt, and N-methylmorpholine). This specific reagent combination ensures high coupling efficiency while preventing the epimerization of the non-canonical stereocenter during chain elongation[1].

Step 2: Macrolactamization and Cleavage

Cleave the linear peptide from the resin using mild acidic conditions (1% trifluoroacetic acid in dichloromethane) to keep side-chain protecting groups intact. Perform head-to-tail macrolactamization under high dilution conditions (1 mM in DMF) using HATU and DIPEA. High dilution is critical here to favor intramolecular cyclization over intermolecular oligomerization[1].

Step 3: In Vitro ClpC1 ATPase Activity Assay (Mechanistic Validation)

Purify recombinant Mtb ClpC1. Incubate 1 µM of the enzyme with varying concentrations of the synthesized AHA-peptide (using a Val-substituted peptide as a negative control). Monitor ATP hydrolysis via a coupled spectrophotometric assay measuring NADH oxidation at 340 nm. Efficacious AHA-peptides will demonstrate a dose-dependent increase in ATPase activity, confirming the lethal hyperactivation mechanism[7].

Step 4: Phenotypic Resazurin Microtiter Assay (Efficacy Validation)

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Dispense into 96-well plates and expose to serial dilutions of the synthesized drug leads. After 7 days of incubation, add resazurin. Viable cells reduce blue resazurin to pink resorufin. The lowest concentration preventing color change establishes the MIC, directly correlating the presence of AHA with bactericidal efficacy[1].

Workflow Step1 1. SPPS Synthesis Incorporate Fmoc-L-AHA Step2 2. Macrolactamization Head-to-tail cyclization Step1->Step2 Step3 3. ATPase Assay Measure ClpC1 hyperactivation Step2->Step3 Step4 4. REMA Assay Determine Mtb H37Rv MIC Step3->Step4

Step-by-step experimental workflow for synthesizing and evaluating AHA anti-TB peptides.

Conclusion

The incorporation of L-2-amino-4-hexenoic acid (AHA) in marine cyclopeptides is not merely a structural curiosity; it is a critical pharmacophoric element for ClpC1-targeted anti-TB therapeutics. By providing essential conformational rigidity and optimal hydrophobic contacts, AHA ensures nanomolar bactericidal activity that canonical amino acids fail to replicate. Future drug development should focus on scalable asymmetric syntheses of AHA and its bioisosteres to expand the arsenal of proteostasis-disrupting antibiotics.

References

  • Modular Total Synthesis and Antimycobacterial Activity of Rufomycins. ACS Publications.
  • Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins. MDPI.
  • Total Synthesis of Anti-tuberculosis Natural Products Ilamycins E1 and F. ResearchGate.
  • Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins, Marine Cyclopeptides. MDPI.
  • Synthesis of Ilamycins/Rufomycins and Cyclomarins. Encyclopedia MDPI.
  • Rufomycins or Ilamycins: Naming Clarifications and Definitive Structural Assignments. ACS Publications.
  • Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins. OUCI.
  • New progress in the discovery and biosynthesis of novel anti-infective antibiotics from deep sea-derived microorganisms. NSFC.
  • Biosynthetic Interrogation of Soil Metagenomes Reveals Metamarin. SJTU.

Sources

Comparative

Unveiling the Architecture of 2-Amino-4-hexenoic Acid: A Comparative Guide to Structural Validation

Executive Summary For drug development professionals investigating marine-derived cyclopeptides, the non-proteinogenic amino acid 2-amino-4-hexenoic acid (AHA) presents a unique structural challenge. As a critical buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals investigating marine-derived cyclopeptides, the non-proteinogenic amino acid 2-amino-4-hexenoic acid (AHA) presents a unique structural challenge. As a critical building block of the potent anti-tuberculosis agents ilamycins and rufomycins, validating its (2S, 4E) absolute stereochemistry is paramount[1]. This guide provides a critical, objective comparison of Single-Crystal X-ray Diffraction (SCXRD) —the historical gold standard—against Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED) , offering actionable, self-validating protocols for structural elucidation.

The Structural Imperative of 2-Amino-4-hexenoic Acid

AHA is a highly flexible, unsaturated aliphatic amino acid. In nature, its stereospecific incorporation into heptamodular nonribosomal peptide synthetases (NRPS) dictates the macrocyclic conformation of ilamycins, directly influencing their binding affinity to the ClpC1 protease in Mycobacterium tuberculosis[1][2].

Validating the E-geometry of the alkene and the S-configuration of the alpha-carbon requires analytical techniques capable of atomic-level precision. While X-ray crystallography provides unambiguous 3D coordinates, the inherent difficulty in crystallizing small, polar molecules necessitates a comparative approach utilizing NMR and MicroED to ensure comprehensive validation[3][4].

Performance Comparison: SCXRD vs. NMR vs. MicroED

The selection of a structural validation method hinges on sample phase, quantity, and the specific geometric data required. The table below summarizes the quantitative and qualitative performance metrics of each technique[5][6][7].

FeatureX-ray Crystallography (SCXRD)NMR Spectroscopy (Solution)MicroED (Cryo-EM)
Sample Phase Solid (Single crystal >10 μm)Solution (Liquid state)Solid (Nanocrystals <500 nm)
Sample Amount 1–5 Milligrams2–10 MilligramsMicrograms to Nanograms
Data Output Electron density mapChemical shifts, J-couplingsCoulomb potential map
Resolution Limit < 1.0 Å (Atomic)Conformational ensembles< 1.0 Å (Atomic)
Key Advantage Unambiguous absolute stereochemistryDynamic solution-state interactionsBypasses large crystal growth
Key Limitation Severe bottleneck in crystal optimizationCannot easily assign absolute stereochemRequires specialized cryo-EM access

Workflow Visualizations

To navigate the analytical landscape, the following decision matrix outlines the causality behind choosing a specific validation pathway based on the physical behavior of the AHA sample.

DecisionTree Start Purified 2-Amino-4-hexenoic Acid Q1 Can it form large single crystals (>10 μm)? Start->Q1 SCXRD Single-Crystal X-ray Crystallography (Gold Standard, <1.0 Å) Q1->SCXRD Yes Q2 Can it form microcrystals (<1 μm)? Q1->Q2 No MicroED Microcrystal Electron Diffraction (MicroED, <1.0 Å) Q2->MicroED Yes NMR Solution-State NMR (Conformation & Dynamics) Q2->NMR No / Liquid State Required

Decision matrix for selecting the optimal structural validation method for AHA.

XrayWorkflow Sample AHA Derivatization (N-Boc/Fmoc) Crystal Vapor Diffusion Crystallization Sample->Crystal Harvest Cryo-Loop Harvest (100 K) Crystal->Harvest Diffract X-ray Diffraction (< 1.0 Å) Harvest->Diffract Solve Phase Solution (Direct Methods) Diffract->Solve Model Electron Density Refinement Solve->Model

Step-by-step X-ray crystallography workflow for small molecule validation.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system where each step inherently proves the success of the previous one. Below are the methodologies for validating AHA.

Protocol A: Single-Crystal X-ray Crystallography (SCXRD)
  • Chemical Derivatization: AHA is highly polar and conformationally flexible, making direct crystallization thermodynamically unfavorable.

    • Causality: Synthesize the N-Boc or N-Fmoc derivative of AHA. The addition of bulky, rigid aromatic groups reduces the molecule's conformational entropy and enhances intermolecular van der Waals and π−π stacking interactions, driving ordered lattice formation[4].

  • Vapor Diffusion Crystallization: Dissolve the derivatized AHA in a minimal volume of methanol/water. Suspend as a hanging drop over a reservoir of higher precipitant concentration.

    • Causality: Slow vapor equilibration gently pushes the droplet into the metastable zone of supersaturation, favoring the nucleation of a single, well-ordered crystal rather than amorphous precipitation.

  • Cryo-Loop Harvesting and Diffraction: Mount the crystal on a nylon loop and flash-freeze in liquid nitrogen (100 K).

    • Causality: Cryo-cooling minimizes thermal atomic displacement (lowering B-factors) and mitigates radiation damage caused by high-energy X-rays, ensuring high-resolution diffraction data[8].

  • Phase Solution via Direct Methods: Process data using software like SHELXT.

    • Causality: Because small molecules like AHA diffract to atomic resolution (< 1.2 Å), the phase problem can be solved mathematically using probabilistic relationships between structure factor amplitudes, eliminating the need for heavy-atom derivatization.

Protocol B: Solution-State NMR Spectroscopy
  • Sample Preparation: Dissolve 5 mg of purified AHA in 600 μL of D2​O or DMSO- d6​ .

  • 1D and 2D Acquisition: Acquire 1H , 13C , COSY, and NOESY spectra.

    • Causality: While 1H NMR provides the chemical shifts, the NOESY spectrum is critical for validating the (4E) geometry. Cross-relaxation between the alkene protons and the adjacent alkyl protons generates spatial cross-peaks that differentiate the E isomer from the Z isomer[7].

Protocol C: Microcrystal Electron Diffraction (MicroED)
  • Grid Preparation: Deposit a dry powder suspension of AHA onto a holey carbon TEM grid.

    • Causality: MicroED bypasses the crystallization bottleneck. It utilizes the sub-micron crystallites naturally present in lyophilized powders, which are too small for traditional SCXRD[3][6].

  • Continuous Rotation Data Collection: Cool the grid to cryogenic temperatures and collect diffraction patterns using a transmission electron microscope (TEM) while continuously rotating the stage.

    • Causality: Electrons interact with matter much more strongly than X-rays. This strong interaction allows for the extraction of high-resolution structural data from crystals only a few hundred nanometers thick, yielding an atomic-resolution Coulomb potential map[6][8].

Data Interpretation & Scientific Integrity

The ultimate structural validation of 2-amino-4-hexenoic acid relies on cross-referencing these methodologies. X-ray crystallography provides the definitive static model, mapping the electron density to unambiguously confirm the (2S) chiral center[4]. However, X-ray models are ensemble averages of the crystalline state. Complementing this with NMR ensures that the E-alkene geometry observed in the crystal lattice is maintained in the dynamic solution state, which is the biologically relevant phase for NRPS incorporation[7]. For rapid structural screening without the arduous crystallization bottleneck, MicroED stands out as a revolutionary alternative, providing atomic-level charge analysis in a fraction of the time[6].

References

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Source: NIH (PMC) URL:8

  • Unveiling the Architecture of Warburganal: A Comparative Guide to Structural Validation by X-ray Crystallography and NMR Spectroscopy Source: Benchchem URL:5

  • Electron crystallography of small molecules: Big impact on science! Source: Dectris URL:3

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL:6

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: NIH (PMC) URL:4

  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:7

  • Biosynthetic gene cluster and proposed biosynthetic pathway of ilamycins Source: ResearchGate URL:2

  • Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity Source: MDPI URL:1

Sources

Validation

Genomic Refactoring of Marine BGCs: A Comparative Guide to Validating 2-Amino-4-Hexenoic Acid Biosynthesis

Introduction to the 2-Amino-4-Hexenoic Acid Pathway Marine-derived Streptomyces species are prolific producers of nonribosomal peptides (NRPs) with potent anti-infective properties. Among these, the ilamycin and rufomyci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 2-Amino-4-Hexenoic Acid Pathway

Marine-derived Streptomyces species are prolific producers of nonribosomal peptides (NRPs) with potent anti-infective properties. Among these, the ilamycin and rufomycin families exhibit profound anti-tuberculosis activity by targeting the ClpC1 ATPase complex in mycobacteria[1]. A critical structural determinant of this bioactivity is the incorporation of the rare, non-proteinogenic amino acid 2-amino-4-hexenoic acid (AHA) [2].

The biosynthesis of AHA is an intricate process governed by a dedicated type I polyketide synthase (PKS) and subsequent aminotransferases, before being loaded onto a heptamodular nonribosomal peptide synthetase (NRPS)[3][4]. Validating the biosynthetic gene cluster (BGC) responsible for AHA requires precise genetic manipulation. However, marine actinobacteria are notoriously recalcitrant to standard genetic engineering due to their high GC content, robust restriction-modification systems, and the frequent "silencing" of BGCs under laboratory conditions[5].

AHA_Biosynthesis AcCoA Acetyl-CoA PKS Type I PKS (e.g., IlaE / RufE) AcCoA->PKS Hexenoic (E)-4-Hexenoic Acid Aminotransferase Aminotransferase Hexenoic->Aminotransferase AHA 2-Amino-4-Hexenoic Acid (AHA) NRPS NRPS Assembly Line AHA->NRPS PKS->Hexenoic Elongation Aminotransferase->AHA Transamination Ilamycin Ilamycin / Rufomycin (Bioactive Cyclopeptide) NRPS->Ilamycin Peptide Cyclization

Biosynthetic pathway of 2-amino-4-hexenoic acid (AHA) and its incorporation into ilamycin.

Causality in Experimental Design: Why Standard Methods Fail

Historically, validating a marine BGC relied on single-crossover homologous recombination using suicide vectors (e.g., pKC1139). As an application scientist, you must recognize that this approach is fundamentally flawed for complex NRPs for three reasons:

  • Thermodynamic Barriers: The high GC content (>70%) of marine Streptomyces leads to secondary DNA structures that inhibit efficient homologous recombination.

  • Polar Effects: Single-crossover integrations often disrupt downstream genes within the same operon, leading to false-negative bioactivity readouts.

  • Lack of Self-Validation: Without a markerless system, complementing the mutation in trans is cumbersome, making it difficult to prove that the loss of AHA is solely due to the targeted PKS gene.

To overcome this, modern workflows employ two superior alternatives: CRISPR-Cas9-mediated markerless editing and TAR (Transformation-Associated Recombination) cloning for heterologous expression [5][6].

Quantitative Comparison of BGC Validation Methods
Validation MethodologyEditing EfficiencyTime-to-ValidationPolar EffectsBest Use Case
Traditional Homologous Recombination Low (<5%)4–6 WeeksHigh RiskLegacy systems with naturally high recombination rates.
CRISPR-Cas9 Markerless Editing High (>70%)2–3 WeeksNoneCultivable marine Streptomyces with active BGC expression.
TAR Cloning & Heterologous Expression Variable6–8 WeeksNoneSilent BGCs or uncultivable metagenomic samples.

Self-Validating Protocol: CRISPR-Cas9 Mediated AHA-PKS Knockout

To unequivocally validate the role of the AHA-PKS gene (e.g., ilaE or rufE), the protocol must be a closed, self-validating loop. The system must not only knock out the gene to abolish ilamycin production but also restore production when synthetic AHA is exogenously supplied (chemical complementation).

Step 1: CRISPR-Cas9 Vector Design and Assembly
  • Rationale: We utilize a pCRISPomyces-2 derived backbone. By inducing a double-strand break (DSB) at the ilaE locus, we force the cell to undergo homology-directed repair (HDR) using a provided editing template. This actively selects against wild-type cells, boosting efficiency from <5% to >70%.

  • Action: Clone a 20-nt sgRNA targeting the active site of the ilaE ketosynthase domain. Assemble a 2 kb editing template (1 kb upstream and 1 kb downstream of ilaE) into the vector via Gibson Assembly to create a clean, in-frame deletion.

Step 2: Conjugal Transfer to Marine Streptomyces
  • Rationale: Marine Streptomyces restrict foreign unmethylated DNA. Passing the plasmid through the methylation-deficient E. coli ET12567/pUZ8002 bypasses this restriction barrier.

  • Action: Perform intergeneric conjugation on MS (mannitol-soy flour) agar supplemented with 10 mM MgCl₂ to stabilize the marine bacterial membrane. Overlay with apramycin and nalidixic acid after 16 hours to select for exconjugants.

Step 3: Mutant Isolation and Plasmid Curing
  • Rationale: Prolonged Cas9 expression is toxic and can lead to false positives (cells that survive by mutating the Cas9 promoter). The temperature-sensitive replicon (pSG5) allows for rapid plasmid curing.

  • Action: Screen apramycin-resistant exconjugants via colony PCR. Streak sequence-verified mutants onto non-selective media and incubate at 37°C for two generations to cure the CRISPR plasmid.

Step 4: LC-MS/MS Metabolomics and Chemical Complementation
  • Rationale: AHA is not highly UV-active; thus, high-resolution mass spectrometry (HRMS) is required to track the metabolic flux and prove the functional loss of the gene.

  • Action:

    • Culture the wild-type and ΔilaE mutant in liquid fermentation media for 7 days.

    • Extract secondary metabolites using ethyl acetate and analyze via LC-MS/MS. The mutant must show a complete absence of the ilamycin precursor mass.

    • Self-Validation: Supplement the ΔilaE mutant culture with 1 mM synthetic (2S,4E)-2-amino-4-hexenoic acid[7]. LC-MS/MS must show the restoration of the wild-type ilamycin peak, proving the BGC's specific reliance on the ilaE gene for AHA synthesis.

BGC_Workflow WT Wild-Type Marine Streptomyces CRISPR CRISPR-Cas9 ilaE Knockout WT->CRISPR Conjugation Mutant ΔilaE Mutant (No AHA) CRISPR->Mutant HDR Repair Comp Chemical Complementation (+ Synthetic AHA) Mutant->Comp Rescue LCMS LC-MS/MS Validation Mutant->LCMS Loss of Ilamycin Comp->LCMS Restored Ilamycin

Self-validating CRISPR-Cas9 workflow utilizing chemical complementation and LC-MS/MS analysis.

Heterologous Expression: The Alternative for Silent BGCs

If the marine Streptomyces strain is uncultivable or the BGC is transcriptionally silent under laboratory conditions, TAR cloning becomes the gold standard[5]. By capturing the entire ~60 kb ilamycin BGC using Saccharomyces cerevisiae and integrating it into an engineered super-host like Streptomyces coelicolor M1152 (which lacks competing endogenous BGCs), researchers can force the expression of AHA and the resulting cyclopeptide[2]. While highly effective, this method requires extensive optimization of promoter elements to ensure the PKS and NRPS genes are transcribed synchronously.

Conclusion

Validating the 2-amino-4-hexenoic acid BGC in marine bacteria bridges complex genomics and natural product chemistry. While traditional homologous recombination is obsolete for such intricate pathways, CRISPR-Cas9 offers unparalleled precision for cultivable strains. For silent or metagenomic BGCs, TAR cloning coupled with heterologous expression remains the ultimate fallback. By integrating chemical complementation into the workflow, researchers establish a definitive, self-validating proof of gene function, accelerating the discovery of novel anti-tuberculosis therapeutics.

References

  • Characterization of Regulatory and Transporter Genes in the Biosynthesis of Anti-Tuberculosis Ilamycins and Production in a Heterologous Host Source: Marine Drugs (MDPI) URL:[Link][2]

  • Biosynthetic Interrogation of Soil Metagenomes Reveals Metamarin, an Uncommon Cyclomarin Congener with Activity against Mycobacterium tuberculosis Source: Journal of Natural Products (ACS Publications) URL:[Link][1]

  • Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity Source: Marine Drugs (PMC / NIH) URL:[Link][3]

  • Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products Source: Marine Drugs (PMC / NIH) URL:[Link][5]

  • Detecting and prioritizing biosynthetic gene clusters for bioactive compounds in bacteria and fungi Source: Applied Microbiology and Biotechnology (PMC / NIH) URL:[Link][6]

  • (2S)-2-Aminohex-4-enoic acid | C6H11NO2 | CID 57073816 Source: PubChem (NIH) URL:[Link][7]

  • Fig. 3 Biosynthetic gene cluster and proposed biosynthetic pathway of Rufomycin Source: ResearchGate URL:[Link][4]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Amino-4-hexenoic Acid

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-Amino-4-hexenoic acid. As researchers and drug development professionals, our commitment to scientific advancement must be mat...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-Amino-4-hexenoic acid. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The protocols outlined herein are designed to provide clear, actionable steps that ensure the responsible management of this chemical waste, grounded in established safety principles and regulatory standards.

Hazard Assessment and Rationale for Treatment as Hazardous Waste

The guiding principle for chemical disposal is to minimize environmental release and adhere to regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[3] Given its potential irritant properties and the general imperative to prevent the release of synthetic organic molecules into waterways, the recommended and safest method for the disposal of 2-Amino-4-hexenoic acid is to treat it as hazardous chemical waste.[4]

Core Disposal Protocol: A Step-by-Step Guide

The primary and mandated procedure for disposing of 2-Amino-4-hexenoic acid involves collection by a licensed hazardous waste management service. This process must be systematic, from the point of generation to final pickup.

Step 1: Ensure Proper Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE to prevent skin and eye contact.[1][5]

  • Eye Protection: Safety goggles or glasses with side-shields.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[6][7]

  • Solid Waste: Collect unused or expired solid 2-Amino-4-hexenoic acid, along with contaminated disposables like weigh boats, gloves, and wipes, in a designated solid hazardous waste container.

  • Liquid Waste: Collect all aqueous and organic solvent solutions containing 2-Amino-4-hexenoic acid in a designated liquid hazardous waste container.

  • Incompatibility: Do not mix this waste stream with incompatible chemicals. Specifically, keep acidic waste separate from bases and oxidizers.[7]

Step 3: Container Selection and Labeling

The integrity and labeling of waste containers are mandated by the EPA and the Occupational Safety and Health Administration (OSHA).[8][9]

  • Container Type: Use a clearly labeled, leak-proof container that is chemically compatible with the acidic nature of the waste. High-density polyethylene (HDPE) or glass containers are suitable.[4][10]

  • Labeling: The container must be clearly marked with the words "Hazardous Waste."[8] The label must also identify the full chemical name of the contents ("2-Amino-4-hexenoic acid") and list all other components of any solution. Attach a completed hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]

  • Location: The SAA must be under the control of laboratory personnel and situated away from sinks or floor drains.[7][10]

  • Containment: Store liquid waste containers in secondary containment bins to prevent spills.[11]

  • Closure: Keep waste containers securely sealed at all times, except when adding waste.[11]

Step 5: Arranging for Final Disposal

The final step is to coordinate with your institution's EHS department or a licensed chemical waste disposal contractor for pickup.[4] They will provide specific instructions for scheduling and preparing the waste for transport to an authorized hazardous waste treatment, storage, and disposal facility (TSDF).[12]

Quantitative Disposal Parameters and Regulatory Limits

Laboratory waste management is governed by the EPA's RCRA regulations, which categorize generators based on the quantity of hazardous waste produced per month. These categories determine the allowable on-site accumulation volume and time limits.

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation LimitMaximum Storage Time
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)No time limit specified by federal law[8]
Small Quantity Generator (SQG) > 100 kg to < 1,000 kg≤ 6,000 kg (13,200 lbs)Up to 180 days[8][12]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No volume limitUp to 90 days[8][12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 2-Amino-4-hexenoic acid waste.

DisposalWorkflow A Waste Generation (Solid or Liquid 2-Amino-4-hexenoic acid) B Don PPE (Goggles, Gloves, Lab Coat) A->B C Is waste solid or liquid? B->C D Collect in Labeled SOLID Hazardous Waste Container C->D Solid E Collect in Labeled LIQUID Hazardous Waste Container C->E Liquid F Store container in designated Satellite Accumulation Area (SAA) D->F E->F G Ensure container is sealed and within secondary containment F->G H Contact EHS or licensed contractor for waste pickup G->H I Waste transported to approved disposal facility H->I

Caption: Decision workflow for handling 2-Amino-4-hexenoic acid waste.

Decontamination and Spill Management

Properly managing contaminated materials and spills is crucial for maintaining a safe laboratory environment.

  • Non-disposable Labware: Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. Following the initial rinse, labware can be washed using standard procedures. Empty chemical containers must be triple-rinsed with a solvent capable of removing the residue before disposal or recycling; this rinsate is also hazardous waste.[6][13]

  • Spill Cleanup: In the event of a spill, first ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[14] Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as solid hazardous waste.

Unsuitable Disposal Methods

Certain common laboratory disposal practices are not recommended for 2-Amino-4-hexenoic acid and may violate regulatory standards.

  • Drain Disposal: Sewer disposal is strictly prohibited for most synthetic chemicals by the RCRA.[9] While some simple, non-hazardous amino acids or dilute buffers may be permitted for drain disposal depending on local regulations, this is not appropriate for 2-Amino-4-hexenoic acid due to its potential irritant properties and the overarching goal of preventing environmental contamination.[4][11]

  • In-Lab Neutralization: Attempting to neutralize the acid for drain disposal is not advised without a fully validated and documented procedure for this specific compound.[4] Neutralization can generate heat or fumes, and the resulting salt solution may still be environmentally harmful.[15][16] Unless the resulting product is confirmed to be non-hazardous, it must still be disposed of as chemical waste.

Conclusion: Upholding a Culture of Safety

The proper disposal of 2-Amino-4-hexenoic acid is a critical component of responsible laboratory practice. By treating it as hazardous chemical waste and adhering to the systematic procedures for segregation, containment, and professional disposal, we protect ourselves, our colleagues, and the environment. This commitment to safety and compliance is fundamental to the integrity of our scientific work. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures in your facility.

References

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • National University of Singapore. (n.d.). Special Disposal. Retrieved from [Link]

  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6441491, 2-Amino-4-hexenoic acid. Retrieved from [Link]

  • NextSDS. (2026). 2-Amino-4-methyl-4-hexenoic acid — Chemical Substance Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, September 9). Safety Data Sheet: Hexa-2,4-dienoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Angene Chemical. (2024, September 3). Safety Data Sheet for 2-Hexenoic acid,5-methyl-, ethyl ester, (2E)-. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. Retrieved from [Link]

  • Agilent. (2024, December 26). Safety Data Sheet for Amino Acid Standard. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-hexenoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-hexenoic acid
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